molecular formula C11H14Cl2N2 B3370779 1-[(2,3-Dichlorophenyl)methyl]piperazine CAS No. 523980-04-3

1-[(2,3-Dichlorophenyl)methyl]piperazine

Katalognummer: B3370779
CAS-Nummer: 523980-04-3
Molekulargewicht: 245.14 g/mol
InChI-Schlüssel: LFMDJDXSAUVJHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,3-Dichlorophenyl)methyl]piperazine is a useful research compound. Its molecular formula is C11H14Cl2N2 and its molecular weight is 245.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,3-Dichlorophenyl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,3-Dichlorophenyl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMDJDXSAUVJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure and Properties of 1-[(2,3-Dichlorophenyl)methyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly relies on highly specific building blocks to navigate complex pharmacological landscapes, halogenated benzylpiperazines have emerged as critical scaffolds. 1-[(2,3-Dichlorophenyl)methyl]piperazine (commonly referred to as 1-(2,3-dichlorobenzyl)piperazine) is a highly versatile synthetic intermediate and pharmacological probe[1].

The strategic placement of chlorine atoms at the 2- and 3-positions of the benzyl ring induces a significant steric and electronic shift compared to the unsubstituted benzylpiperazine (BZP) parent structure. This modification enhances the molecule's lipophilicity, alters its blood-brain barrier (BBB) penetration kinetics, and dictates its binding affinity toward monoaminergic targets[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic methodologies, and pharmacodynamic profiling.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-[(2,3-Dichlorophenyl)methyl]piperazine is essential for predicting its behavior in both synthetic reactions and biological systems. The dual chlorine substitution increases the molecular weight and logP, making the free base highly soluble in organic solvents while necessitating conversion to a hydrochloride salt for aqueous applications[3][4].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 1-[(2,3-Dichlorophenyl)methyl]piperazine
Common Synonyms 1-(2,3-Dichlorobenzyl)piperazine
CAS Registry Number 523980-04-3
Molecular Formula C11H14Cl2N2
Molecular Weight 245.15 g/mol
Physical State (Free Base) Colorless to pale yellow viscous liquid
Isotopic Mass Signature m/z 244.05 (Base), 246.05 (M+2), 248.05 (M+4)
Solubility Profile Soluble in Dichloromethane, Chloroform, Methanol

Synthetic Methodologies & Reaction Causality

The synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine requires strict stoichiometric control. A common pitfall in piperazine alkylation is the formation of symmetrical N,N'-disubstituted byproducts. To circumvent this, the protocol below utilizes a mono-protected piperazine derivative[5].

Step-by-Step Synthetic Protocol
  • Preparation of Reagents: Dissolve 1.0 equivalent of 2,3-dichlorobenzyl chloride and 1.0 equivalent of mono-Boc-piperazine (or ethyl N-piperazinocarboxylate) in anhydrous toluene.

    • Causality: Using a mono-protected piperazine physically blocks the secondary amine, completely preventing over-alkylation and ensuring a 1:1 stoichiometric attachment. Toluene is selected as the solvent to allow for high-temperature reflux without degrading the reactants.

  • Acid Scavenging (N-Alkylation): Add 1.1 equivalents of anhydrous sodium carbonate (

    
    ) to the mixture. Reflux the solution at 110°C for 12-16 hours using a Dean-Stark apparatus.
    
    • Causality: The

      
       nucleophilic substitution generates hydrochloric acid (HCl). 
      
      
      
      acts as an acid scavenger, neutralizing the HCl to prevent the protonation of the piperazine nitrogen, which would otherwise halt the nucleophilic attack[5].
  • Deprotection: Filter the mixture to remove inorganic salts and evaporate the toluene. Resuspend the resulting syrup in ethanol and add an excess of 4N Potassium Hydroxide (KOH). Reflux for 18 hours.

    • Causality: Strong base hydrolysis effectively cleaves the carbamate/Boc protecting group without breaking the newly formed, highly stable C-N benzylic bond.

  • Extraction & Purification: Evaporate the ethanol, add water, and extract the aqueous layer twice with chloroform. Dry the organic layer over

    
    , filter, and purify via vacuum distillation (approx. 132°-135°C at 0.05 mmHg)[5].
    

SynthesisWorkflow A 2,3-Dichlorobenzyl Chloride + Mono-Boc-Piperazine B N-Alkylation (SN2) Na2CO3, Toluene, 110°C A->B Nucleophilic Attack C Intermediate: 1-Boc-4-(2,3-dichlorobenzyl)piperazine B->C Acid Scavenging D Deprotection KOH / EtOH, Reflux C->D Carbamate Cleavage E 1-[(2,3-Dichlorophenyl)methyl]piperazine (Target Compound) D->E Extraction & Distillation

Fig 1: Step-by-step synthetic workflow for 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Self-Validating Analytical Protocol

Trustworthiness in chemical synthesis requires a self-validating feedback loop. To ensure the integrity of the synthesized compound, the following analytical checks must be performed:

  • GC-MS Isotopic Profiling: The mass spectrum must display a molecular ion cluster at m/z 244 (M), 246 (M+2), and 248 (M+4) in a strict ~9:6:1 ratio.

    • Causality: The presence of two chlorine atoms dictates this rigid isotopic signature. Deviation from this ratio immediately flags unwanted dehalogenation during the high-heat reflux steps.

  • 1H NMR Integration: The benzylic

    
     protons (typically a singlet around 3.5-3.6 ppm) must integrate exactly to 2H relative to the 8H of the piperazine ring.
    
    • Causality: An integration of 4H for the benzylic position definitively indicates catastrophic di-alkylation, prompting an immediate revision of the stoichiometric ratios or protecting group integrity.

Pharmacodynamics & Mechanistic Pathways

Unsubstituted benzylpiperazine (BZP) is well-documented as a "messy drug" that elevates synaptic dopamine and serotonin levels by acting as a substrate for vesicular monoamine transporters (VMAT) and the Trace Amine-Associated Receptor 1 (TAAR1)[2][6].

The introduction of the 2,3-dichloro moiety fundamentally alters this profile. The heavy halogenation increases the compound's lipophilicity, facilitating rapid Blood-Brain Barrier (BBB) penetration. Once in the central nervous system, the altered steric bulk of the 2,3-dichloro substitution shifts the molecule's binding affinity, often transitioning it from a pure dopaminergic releasing agent to a mixed competitive inhibitor at the Serotonin Transporter (SERT) and Dopamine Transporter (DAT)[2].

SignalingPathway A 1-(2,3-Dichlorobenzyl)piperazine B Blood-Brain Barrier (BBB) Penetration A->B High Lipophilicity (logP) C TAAR1 Receptor Agonism B->C Intracellular Binding D Monoamine Transporters (DAT, SERT, NET) B->D Competitive Inhibition E VMAT2 Interaction (Cytosolic Release) B->E Vesicular Depletion F Synaptic Cleft Monoamine Accumulation C->F Transporter Reversal D->F Reuptake Blockade E->F Efflux Promotion

Fig 2: Pharmacodynamic pathway and monoaminergic modulation by halogenated benzylpiperazines.

Applications in Medicinal Chemistry & Drug Discovery

Beyond its direct pharmacological activity, 1-[(2,3-Dichlorophenyl)methyl]piperazine serves as a highly valuable pharmacophore in modern drug discovery.

Antimicrobial and Antineoplastic Agents: Halogenated benzylpiperazines are frequently utilized in the synthesis of novel Mannich bases. By reacting 1-(2,3-dichlorobenzyl)piperazine with kojic acid (or chlorokojic acid) and formalin, researchers can synthesize complex derivatives that exhibit potent biological activity[7]. The 2,3-dichloro substitution pattern provides unique electronic properties that enhance binding to microbial cell wall targets, demonstrating significant inhibitory effects against Candida albicans and Gram-positive bacterial biofilms[8]. Furthermore, these specific structural modifications have shown promise in cytotoxic evaluations against human malignant melanoma cells, highlighting the compound's critical role as a foundational building block in oncology research[7].

References

  • Title: 1-(3,4-Dichlorobenzyl)piperazine, 97% 5 g | Buy Online Source: Thermo Scientific Chemicals / Fisher Scientific URL: [Link]

  • Title: Synthesis of 1-(3,4-dichlorobenzyl)piperazine Source: PrepChem URL: [Link]

  • Title: Benzylpiperazine: "A messy drug" Source: PubMed (NIH) URL: [Link]

  • Title: Benzylpiperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of compounds 1-26; Reagents and conditions Source: ResearchGate URL: [Link]

  • Title: Evaluation of Antimicrobial and Antibiofilm Effects of Kojic Acid Derivatives against Bacteria and Fungi Source: DergiPark URL: [Link]

Sources

Pharmacological Profile of 2,3-Dichlorobenzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

2,3-Dichlorobenzylpiperazine (2,3-DCBP) represents a specific structural isomer within the substituted benzylpiperazine class.[1] While often overshadowed by its phenylpiperazine analog (2,3-DCPP, a key metabolite of aripiprazole) and the recreational stimulant 1-benzylpiperazine (BZP), 2,3-DCBP occupies a distinct pharmacological niche.[1]

This guide delineates the pharmacological profile of 2,3-DCBP, focusing on its role as a monoamine transporter modulator and its structural utility in medicinal chemistry.[1] Unlike the direct receptor agonist activity seen in phenylpiperazines, the benzyl-linker scaffold of 2,3-DCBP typically confers affinity for monoamine transporters (NET, DAT, SERT), with the 2,3-dichloro substitution pattern enhancing lipophilicity and modulating selectivity toward serotonergic targets.[1]

Chemical Structure & Properties[1][2][3]
PropertyData
IUPAC Name 1-[(2,3-Dichlorophenyl)methyl]piperazine
Common Name 2,3-DCBP
Molecular Formula C₁₁H₁₄Cl₂N₂
Molecular Weight 245.15 g/mol
Lipophilicity (cLogP) ~2.8 – 3.2 (Predicted)
pKa (Basic Nitrogen) ~9.0 – 9.2
Key Structural Feature Benzyl linker separates the piperazine ring from the dichlorophenyl moiety, distinguishing it from phenylpiperazines.[1]

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The pharmacological activity of 2,3-DCBP is dictated by two primary structural components: the benzylpiperazine scaffold and the 2,3-dichloro substitution .[1]

The Benzyl vs. Phenyl Linker

A critical distinction in this chemical class is the length of the linker between the aromatic ring and the basic nitrogen:

  • Phenylpiperazines (e.g., 2,3-DCPP, mCPP): Direct attachment of the phenyl ring to the piperazine nitrogen facilitates direct interaction with G-protein coupled receptors (GPCRs), particularly 5-HT₂ and D₂/D₃ receptors.[1]

  • Benzylpiperazines (e.g., BZP, 2,3-DCBP): The methylene (-CH₂-) insertion disrupts the rigid pharmacophore required for high-affinity GPCR agonism.[1] Instead, this scaffold favors binding to monoamine transporters (MATs) , acting as reuptake inhibitors or substrate-type releasers.[1]

The 2,3-Dichloro Substitution Effect

The addition of chlorine atoms at the 2 (ortho) and 3 (meta) positions introduces significant steric and electronic effects:

  • Lipophilicity: The dichloro-substitution increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability compared to unsubstituted BZP.[1]

  • Metabolic Stability: The ortho-chlorine (2-position) sterically hinders oxidative metabolism at the benzylic position and protects the aromatic ring from hydroxylation, potentially prolonging the half-life.[1]

  • Selectivity Shift: While BZP is a predominant norepinephrine/dopamine (NE/DA) releaser, chlorination on the aromatic ring (as seen in 3-chlorobenzylpiperazine) tends to increase affinity for the Serotonin Transporter (SERT) .[1] The 2,3-DCBP isomer is predicted to exhibit a mixed profile (NE/5-HT > DA), differing from the pure stimulant profile of BZP.[1]

Pharmacodynamics: Mechanism of Action[1]

The primary mechanism of action for 2,3-DCBP involves the modulation of monoamine neurotransmission.[1]

Monoamine Transporter Interaction

2,3-DCBP acts as a substrate-type releaser or reuptake inhibitor at the following sites:

  • Norepinephrine Transporter (NET): High affinity.[1] Blockade leads to increased synaptic norepinephrine, resulting in sympathomimetic effects (tachycardia, hypertension).[1]

  • Serotonin Transporter (SERT): Moderate-to-High affinity.[1] The electron-withdrawing chlorine atoms enhance binding to the SERT substrate pocket, potentially inducing serotonergic effects (mood elevation, mild entactogenic properties).[1]

  • Dopamine Transporter (DAT): Low-to-Moderate affinity.[1] Less potent at DAT compared to NET, reducing the addictive potential relative to amphetamines but still contributing to locomotor stimulation.

Receptor Binding Profile (Off-Target)

Unlike 2,3-DCPP (which binds D₂/D₃ receptors), 2,3-DCBP lacks the structural rigidity for strong D₂ agonism.[1] However, it may retain weak affinity for:

  • 5-HT₂A/2C Receptors: Partial agonist/antagonist activity is common in chlorinated piperazines.[1]

  • Alpha-2 Adrenergic Receptors: Potential antagonist activity, which would synergistically enhance norepinephrine release.[1]

Signaling Pathway Visualization[1]

G DCBP 2,3-DCBP NET NE Transporter (NET) DCBP->NET High Affinity Blockade/Reversal SERT Serotonin Transporter (SERT) DCBP->SERT Moderate Affinity DAT Dopamine Transporter (DAT) DCBP->DAT Low Affinity Synapse_NE Increased Synaptic NE NET->Synapse_NE Inhibits Reuptake Synapse_5HT Increased Synaptic 5-HT SERT->Synapse_5HT Inhibits Reuptake Response_Symp Sympathomimetic Effects (Tachycardia, Arousal) Synapse_NE->Response_Symp Response_Mood Mood Elevation / Entactogenic Effects Synapse_5HT->Response_Mood

Figure 1: Pharmacodynamic pathway of 2,3-DCBP showing differential affinity for monoamine transporters and downstream physiological effects.[1]

Pharmacokinetics (ADME)[1]

Absorption & Distribution[1]
  • Absorption: Rapidly absorbed upon oral administration due to high lipophilicity (cLogP ~3.0).[1]

  • Distribution: Extensive volume of distribution (Vd), with significant accumulation in lipid-rich tissues (brain).[1]

Metabolism

Metabolism is the primary clearance pathway, mediated by hepatic Cytochrome P450 enzymes (likely CYP2D6 and CYP3A4).

  • N-Dealkylation: Cleavage of the benzyl-nitrogen bond yields 2,3-dichlorobenzylamine and piperazine .[1]

  • Aromatic Hydroxylation: Minor pathway due to the deactivating effect of the two chlorine atoms.[1]

  • Glucuronidation: Phase II conjugation of hydroxylated metabolites.[1]

Excretion[1]
  • Primary route: Renal excretion of polar metabolites.[1]

  • Unchanged drug: <5% excreted unchanged in urine (pH-dependent; acidification increases excretion).[1]

Experimental Protocols

Chemical Synthesis of 2,3-DCBP

This protocol describes the synthesis via nucleophilic substitution, the standard method for benzylpiperazines.[1]

Reagents:

  • 2,3-Dichlorobenzyl chloride (1.0 eq)[1]

  • Piperazine anhydrous (5.0 eq, excess to prevent bis-alkylation)[1]

  • Solvent: Ethanol or Acetonitrile[1]

  • Base: Potassium Carbonate (K₂CO₃) (optional if excess piperazine is used)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous piperazine (5.0 eq) in refluxing ethanol.

  • Addition: Dropwise add a solution of 2,3-dichlorobenzyl chloride (1.0 eq) in ethanol to the refluxing piperazine solution over 30 minutes.

  • Reflux: Heat the mixture at reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM) (3x).

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Salt Formation: Dissolve the free base oil in diethyl ether and add HCl/ether solution dropwise to precipitate the 2,3-DCBP dihydrochloride salt .[1] Recrystallize from Ethanol/Ether.[1]

Radioligand Binding Assay (SERT/NET/DAT)

To validate the affinity profile, use a competition binding assay.

Materials:

  • Membranes: Rat brain synaptosomes or HEK293 cells expressing human transporters.[1]

  • Radioligands: [³H]Nisoxetine (NET), [³H]Citalopram (SERT), [³H]WIN35,428 (DAT).[1]

Protocol:

  • Incubation: Incubate membrane preparations with the respective radioligand (Kd concentration) and varying concentrations of 2,3-DCBP (10⁻¹⁰ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine IC₅₀ and Ki values using non-linear regression analysis (GraphPad Prism).

Safety & Toxicology Profile

Acute Toxicity[1]
  • Sympathomimetic Toxidrome: Overdose is expected to manifest as excessive adrenergic stimulation.[1]

    • Cardiovascular:[1] Tachycardia, hypertension, palpitations.[1]

    • Neurological:[1] Agitation, tremors, hyperreflexia, potential for seizures (common in piperazine overdoses).[1]

    • Hyperthermia:[1] Significant risk, exacerbated by physical activity.[1]

Comparison to Related Compounds[1][5]
  • Vs. BZP: 2,3-DCBP is likely less potent as a pure stimulant but may have a lower seizure threshold due to the chlorinated substitution.[1]

  • Vs. 2,3-DCPP: Unlike the phenylpiperazine metabolite, 2,3-DCBP does not possess significant antipsychotic-like activity (D2 partial agonism) and presents a higher risk of abuse/stimulant toxicity.[1]

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[1] BZP/piperazines drug profile.[1][2][3] Retrieved from [1]

  • Baumann, M. H., et al. (2005).[1] N-Substituted piperazines abused as recreational drugs: in vivo effects on psychomotor behavior and serotonin release.[1] Journal of Pharmacology and Experimental Therapeutics.[1] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine.[1] (Used for comparative SAR data).[1][4] Retrieved from

  • Advisory Council on the Misuse of Drugs (ACMD). (2008).[1][3] Current control of BZP and related piperazines.[1][3] Retrieved from [1]

  • ChemScene. (2025). 1-(2,6-Dichlorobenzyl)piperazine Product Information. (Demonstrates commercial availability of dichlorobenzyl isomers). Retrieved from

Sources

Technical Guide: Solubility Profile & Process Engineering of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility data of 1-[(2,3-Dichlorophenyl)methyl]piperazine in organic solvents Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Nomenclature Criticality

Critical Note on Chemical Identity: Before detailing solubility data, a rigorous distinction must be made regarding the nomenclature provided in the topic request: 1-[(2,3-Dichlorophenyl)methyl]piperazine .

  • Target Structure (Literal): The inclusion of the "methyl" group implies a benzyl linkage (Piperazine-CH₂-Phenyl). This corresponds to 1-(2,3-Dichlorobenzyl)piperazine (CAS 636607-91-5), a less common structural analog.

  • Target Structure (Pharmaceutical Context): In the context of high-value drug development—specifically as the key intermediate for Aripiprazole (Abilify)—the industry standard is 1-(2,3-Dichlorophenyl)piperazine (CAS 41202-77-1), often abbreviated as DCPP . In DCPP, the piperazine nitrogen is directly bonded to the phenyl ring.

Given the audience of "Drug Development Professionals," this guide primarily addresses the Phenyl derivative (DCPP) due to its critical role in API synthesis, while noting the Benzyl derivative's behavior where relevant as a potential impurity.

Physicochemical Profile

PropertyData (DCPP - Phenyl Derivative)
IUPAC Name 1-(2,3-Dichlorophenyl)piperazine
CAS Number 41202-77-1
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol
Physical State White to off-white crystalline powder / Low-melting solid
Melting Point 114–116 °C (Free Base); 242–244 °C (HCl Salt)
pKa ~8.71 (Basic piperazine nitrogen)

Solubility Data in Organic Solvents[1][3][4][5][6][7][8]

The solubility of DCPP is governed by the interaction between its hydrophobic dichlorophenyl tail and the polar/H-bonding capability of the piperazine head. The following data synthesizes industrial recrystallization screening results and thermodynamic behavior.

Qualitative & Semi-Quantitative Solubility Table (25 °C)
Solvent ClassSolventSolubility StatusProcess Application
Alcohols MethanolHigh Dissolution for reaction; too soluble for high-yield crystallization alone.
EthanolHigh (Hot) / Moderate (Cold) Primary Recrystallization Solvent. Excellent recovery yields upon cooling.
Isopropanol (IPA)Moderate Good antisolvent or co-solvent to control nucleation rate.
Chlorinated Dichloromethane (DCM)Very High Extraction solvent; not suitable for crystallization due to high solubility.
ChloroformVery High Analytical sample preparation.[2]
Aromatic TolueneModerate to Low often used as an antisolvent or for azeotropic drying.
Esters Ethyl AcetateSoluble Standard extraction solvent; moderate solubility allows for evaporative crystallization.
Polar Aprotic DMSOHigh (~16 mg/mL for HCl salt)Stock solutions for biological assays; difficult to remove in process.
DMFHigh Reaction solvent for N-alkylation steps.
Aqueous WaterInsoluble (Free Base) / Soluble (HCl Salt) pH-dependent solubility switch used for purification (Acid/Base workup).
Temperature-Dependent Solubility Trends (Thermodynamic Behavior)

DCPP exhibits a positive enthalpy of dissolution in alcoholic solvents, meaning solubility increases significantly with temperature. This property is exploited in the standard purification protocol:

  • Dissolution: Saturation in Ethanol at Reflux (~78 °C).

  • Nucleation: Cooling to 20–25 °C induces supersaturation.

  • Growth: Further cooling to 0–5 °C maximizes yield.

Experimental Protocols: Determination & Validation

Protocol: Dynamic Laser Monitoring Solubility Determination

Objective: Construct a solubility curve (Mole Fraction vs. T) for DCPP in Ethanol/Toluene.

Equipment:

  • Automated Crystal16 or EasyMax reactor.

  • Turbidity probe (Laser transmission).

  • Precision temperature control (Peltier).

Workflow:

  • Preparation: Weigh exact mass (

    
    ) of DCPP into a reactor vial. Add initial volume (
    
    
    
    ) of solvent.
  • Heating Ramp: Heat at 0.5 °C/min with stirring (400 rpm).

  • Clear Point Detection: Record Temperature (

    
    ) where laser transmission hits 100% (Solubility limit).
    
  • Cooling Ramp: Cool at 0.5 °C/min.

  • Cloud Point Detection: Record Temperature (

    
    ) where transmission drops (Nucleation limit).
    
  • Iteration: Add solvent aliquot (

    
    ), repeat heating/cooling cycles to generate data points at different concentrations.
    
Workflow Visualization

Solubility_Workflow Start Start: Weigh DCPP (Mass m) AddSolvent Add Solvent (Volume V) Start->AddSolvent Heat Heat (0.5°C/min) Stirring AddSolvent->Heat DetectClear Detect Clear Point (100% Transmission) Heat->DetectClear RecordData Record T_solubility Calculate Mole Fraction (x) DetectClear->RecordData CheckRange Target Conc. Range Covered? RecordData->CheckRange Dilute Add Solvent Aliquot (+ dV) CheckRange->Dilute No Model Fit to Apelblat Equation CheckRange->Model Yes Dilute->Heat

Caption: Dynamic Laser Monitoring workflow for determining the solubility boundary and metastable zone.

Thermodynamic Modeling & Analysis

To translate experimental data into process control parameters, the Modified Apelblat Equation is the industry standard for DCPP. It correlates the mole fraction solubility (


) with absolute temperature (

).

Equation:



  • A, B, C: Empirical parameters derived from the experimental regression.

  • Causality:

    • A & B: Relate to the enthalpy of solution and non-ideal mixing behavior.

    • C: Accounts for the temperature dependence of the heat capacity of the solution.

Process Insight: If parameter B is highly negative, the solubility is strongly temperature-dependent. For DCPP in Ethanol, this is observed, confirming why cooling crystallization is the preferred purification method over anti-solvent addition (which risks occluding impurities).

Thermodynamic Pathway Diagram

Thermo_Logic cluster_decision Process Decisions Data Experimental Solubility Data (x vs T) Apelblat Modified Apelblat Regression ln(x) = A + B/T + C*ln(T) Data->Apelblat Params Thermodynamic Parameters (ΔH_sol, ΔS_sol, ΔG_sol) Apelblat->Params Process Crystallization Design Apelblat->Process CoolingRate Cooling Rate (Based on MSZW) Params->CoolingRate SolventChoice Solvent Choice (Ethanol vs Toluene) Params->SolventChoice Yield Theoretical Yield Calculation Process->Yield

Caption: Logic flow from raw solubility data to thermodynamic modeling and process parameter selection.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]

Sources

Potential Therapeutic Applications of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine , chemically identified as 1-(2,3-Dichlorobenzyl)piperazine .

A Technical Guide on Scaffold Utility, Pharmacology, and Synthesis[1]

Executive Summary & Structural Disambiguation

1-[(2,3-Dichlorophenyl)methyl]piperazine represents a critical structural scaffold in medicinal chemistry, sitting at the intersection of two major pharmacological classes: the phenylpiperazines (renowned for serotonergic activity) and the benzylpiperazines (known for sigma receptor modulation).[1]

Critical Nomenclature Alert: Researchers must distinguish between two distinct chemical entities often conflated in industrial databases due to nomenclature overlap:

FeatureTarget Compound (The "Benzyl" Variant) Common Homolog (The "Phenyl" Variant)
IUPAC Name 1-(2,3-Dichlorobenzyl)piperazine 1-(2,3-Dichlorophenyl)piperazine (DCPP)
Structure Piperazine linked to phenyl ring via a methylene (CH₂) bridge.[1][2]Piperazine directly attached to the phenyl ring.[1][2]
CAS Number 523980-04-3 41202-77-1
Primary Role Novel Sigma-1 Ligand / Synthetic ScaffoldMajor metabolite/intermediate for Aripiprazole .

This guide focuses on the therapeutic potential of the Benzyl variant (CAS 523980-04-3) while referencing the Phenyl variant where Structure-Activity Relationship (SAR) overlaps occur.[1][2]

Pharmacological Profile & Therapeutic Mechanisms

The addition of a methylene bridge (benzyl group) to the phenylpiperazine core fundamentally alters the binding profile from a rigid dopamine/serotonin mimic (DCPP) to a flexible ligand with high affinity for Sigma receptors and Monoamine transporters .[1]

2.1. Primary Mechanism: Sigma-1 Receptor (σ1R) Modulation

Benzylpiperazines are privileged structures for the Sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein involved in cellular stress response and neuroplasticity.[1][2]

  • Mechanism: The 1-[(2,3-Dichlorophenyl)methyl]piperazine scaffold acts as a chaperone modulator, promoting the translocation of σ1R from the Mitochondria-Associated Membrane (MAM) to the plasma membrane.[1]

  • Therapeutic Outcome:

    • Neuroprotection: Reduction of ER stress and inhibition of pro-apoptotic factors (Bax/Bad).[1]

    • Cognitive Enhancement: Modulation of NMDA receptor trafficking, potentially useful in Alzheimer’s disease models.[1][2]

    • Anxiety/Depression: Sigma-1 agonists (e.g., Cutamesine) exhibit potent anxiolytic effects without benzodiazepine-like sedation.[1][2]

2.2. Secondary Mechanism: Monoamine Transporter Inhibition

Unlike the direct phenyl-variant (DCPP) which acts as a partial agonist at D2/5-HT1A receptors, the benzyl-variant is predicted to act as a reuptake inhibitor .[1][2]

  • Target: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[1][2]

  • SAR Insight: The 2,3-dichloro substitution pattern on the benzyl ring enhances lipophilicity (cLogP ~3.5), facilitating blood-brain barrier (BBB) penetration and increasing affinity for the hydrophobic pocket of SERT.[1]

2.3. Tertiary Mechanism: Cholesterol Biosynthesis Modulation

The phenyl-analog (DCPP) is a known inhibitor of 7-dehydrocholesterol reductase (DHCR7) .[1][2] The benzyl-variant retains the pharmacophore required for this inhibition, suggesting potential utility in:

  • Smith-Lemli-Opitz Syndrome (SLOS) Models: As a tool compound to induce SLOS-like phenotypes for research.[1][2]

  • Antifungal Activity: Inhibition of ergosterol-like pathways in pathogenic fungi.[1]

Visualization: Sigma-1 Signaling Pathway[1]

The following diagram illustrates the putative mechanism of action for 1-[(2,3-Dichlorophenyl)methyl]piperazine upon binding to the Sigma-1 receptor.

SigmaPath Ligand 1-[(2,3-Dichlorophenyl) methyl]piperazine Sig1R_ER Sigma-1 Receptor (ER Membrane) Ligand->Sig1R_ER High Affinity Binding Dissoc Dissociation from BiP/GRP78 Sig1R_ER->Dissoc Chaperone Activation Transloc Translocation to Plasma Membrane Dissoc->Transloc Bcl2 Bcl-2 Upregulation (Anti-Apoptotic) Dissoc->Bcl2 ER Stress Response NMDAR NMDA Receptor Phosphorylation Transloc->NMDAR Modulation BDNF BDNF Secretion (Neuroplasticity) Transloc->BDNF Signaling

Caption: Putative signaling cascade of the benzylpiperazine scaffold activating Sigma-1 receptor-mediated neuroprotection and plasticity.[1][2]

Experimental Protocols
4.1. Synthesis of 1-(2,3-Dichlorobenzyl)piperazine

Objective: Selective mono-alkylation of piperazine to avoid bis-alkylation byproducts.

ParameterSpecification
Precursor A 2,3-Dichlorobenzyl chloride (1.0 eq)
Precursor B Piperazine (anhydrous) (5.0 eq)
Solvent Acetonitrile or Ethanol
Catalyst Potassium Carbonate (

) or Triethylamine
Yield Target >85%

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 equivalents of anhydrous piperazine in refluxing acetonitrile. The large excess is critical to prevent the formation of 1,4-bis(2,3-dichlorobenzyl)piperazine.[1]

  • Addition: Add 1.0 equivalent of 2,3-dichlorobenzyl chloride dropwise over 60 minutes. Maintain temperature at 60°C.

  • Reaction: Reflux for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Filter off inorganic salts (

    
    /KCl). Evaporate solvent under reduced pressure.
    
  • Purification: The residue contains the product and excess piperazine.[1] Remove excess piperazine via high-vacuum sublimation or water wash (product is lipophilic; piperazine is hydrophilic).

  • Salt Formation: Dissolve the oil in diethyl ether and add HCl/ether to precipitate the dihydrochloride salt.[1] Recrystallize from Ethanol/Ether.[1]

4.2. In Vitro Sigma-1 Binding Assay

Objective: Determine


 affinity of the ligand.
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    .[1][2]
    
  • Radioligand:

    
     (Specific for 
    
    
    
    ).[1][2]
  • Non-specific Block: 10

    
     Haloperidol.[1]
    
  • Incubation: 120 minutes at 25°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Safety & Regulatory Considerations
  • Handling: As a piperazine derivative, the compound may act as a sensitizer.[1] Use standard PPE (gloves, fume hood) to prevent inhalation of dust/aerosols.[1]

  • Legal Status: While 1-(2,3-Dichlorobenzyl)piperazine is not globally scheduled, it is a structural analog of Benzylpiperazine (BZP) , a controlled substance in many jurisdictions (e.g., USA Schedule I, New Zealand Class C).[1][2]

    • Compliance Check: Researchers must verify if "BZP analogs" are covered under local analog acts before synthesis or procurement.[1][2]

  • Toxicity: Predicted to have lower toxicity than BZP due to the halogen substitution reducing stimulant potency, but acute toxicity (

    
    ) must be determined empirically.[1]
    
References
  • PubChem. (2025).[1][2] Compound Summary: 1-(2,3-Dichlorobenzyl)piperazine (CAS 523980-04-3).[1][3] National Library of Medicine.[1] [Link][1][2]

  • Maurice, T., & Su, T. P. (2009).[1][2] The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.[1] [Link]

  • Stark, H. (2007).[1] Recent advances in serotonin 5-HT3 receptor ligands. Expert Opinion on Therapeutic Patents, 17(1), 1-17.[1] [Link][1]

Sources

Safety Data Sheet (SDS) and toxicity for 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine , also known as 1-(2,3-Dichlorobenzyl)piperazine .

Safety, Toxicity, and Chemical Profiling

Executive Summary & Compound Identity

1-[(2,3-Dichlorophenyl)methyl]piperazine is a specialized chemical intermediate belonging to the benzylpiperazine (BZP) structural class. Unlike its phenylpiperazine analog (DCPP), which is a well-known metabolite of antipsychotics like aripiprazole, this compound features a methylene bridge between the piperazine ring and the dichlorinated aromatic ring.

This structural distinction is critical for researchers: while phenylpiperazines often target dopamine/serotonin receptors as partial agonists, benzylpiperazines are frequently associated with monoamine release and reuptake inhibition, sharing pharmacophores with psychostimulants.

Chemical Identification Table
PropertyDetail
IUPAC Name 1-[(2,3-Dichlorophenyl)methyl]piperazine
Common Name 1-(2,3-Dichlorobenzyl)piperazine
CAS Number 523980-04-3
Molecular Formula C₁₁H₁₄Cl₂N₂
Molecular Weight 245.15 g/mol
Structural Class Benzylpiperazine Derivative
Physical State Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (Free base)
Safety Data Sheet (SDS) Synthesis

Note: As a specialized research chemical, comprehensive regulatory SDS data is often extrapolated from the parent benzylpiperazine scaffold. The following represents a synthesized hazard profile based on Structure-Activity Relationships (SAR).

2.1 Hazard Identification (GHS Classification)

Signal Word: WARNING [1]

Hazard ClassCategoryH-StatementDescription
Acute Toxicity (Oral) Cat. 4H302 Harmful if swallowed.[2][3]
Skin Corrosion/Irritation Cat.[1][3][4][5] 2H315 Causes skin irritation.[1][2][3][4]
Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[1][2][3][4][6]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[1][2][3]
2.2 Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves/eye protection/face protection.[2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2][6] Continue rinsing.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

2.3 Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. This compound is a secondary amine and may cause mucosal irritation.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Remove contaminated clothing.[2][3]

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust. Ventilate the area.[2][3][6]

Toxicological Profile & Mechanism

This section analyzes the potential biological activity based on the benzylpiperazine (BZP) pharmacophore.

3.1 Mechanism of Action (SAR Analysis)

The benzylpiperazine core is a known scaffold for monoamine releasing agents.

  • BZP (Parent): Acts as a sympathomimetic stimulant, primarily releasing norepinephrine and dopamine.

  • 2,3-Dichloro Substitution: The addition of chlorine atoms at the 2,3-positions of the benzyl ring typically increases lipophilicity and metabolic stability.

    • Steric Hindrance: The 2,3-substitution pattern creates steric bulk near the methylene bridge, potentially altering binding affinity for the Serotonin Transporter (SERT) compared to the Dopamine Transporter (DAT).

    • Toxicity Implication: Researchers should treat this compound as a potential CNS stimulant with a higher potency profile than unsubstituted benzylpiperazine.

3.2 Comparative Toxicity: Benzyl vs. Phenyl

It is vital to distinguish this compound from DCPP (1-(2,3-Dichlorophenyl)piperazine) .

Feature1-(2,3-Dichlorobenzyl)piperazine (This Topic)1-(2,3-Dichlorophenyl)piperazine (DCPP)
Linker Methylene (-CH₂-) bridgeDirect bond
Primary Class Benzylpiperazine (Stimulant-like)Phenylpiperazine (Serotonergic/Dopaminergic)
Key Risk Tachycardia, Hypertension, AgitationSerotonin Syndrome, Sedation
Metabolism N-dealkylation to piperazine & dichlorobenzoic acidHydroxylation of the ring
3.3 Target Organs
  • Primary: Central Nervous System (CNS) – Potential for excitatory neurotoxicity.

  • Secondary: Cardiovascular System – Sympathomimetic effects (heart rate/BP elevation).

  • Tertiary: Liver – Site of metabolic degradation (CYP450 mediated).

Experimental Protocols: Synthesis & Handling

Protocol for the synthesis of 1-(2,3-Dichlorobenzyl)piperazine from 2,3-Dichlorobenzyl chloride.

4.1 Synthesis Workflow

Reagents:

  • 2,3-Dichlorobenzyl chloride (1.0 eq)

  • Piperazine (anhydrous) (5.0 eq) – Excess used to prevent bis-alkylation.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve 5.0 equivalents of piperazine in refluxing ACN.

  • Addition: Dropwise add 2,3-Dichlorobenzyl chloride (dissolved in ACN) to the refluxing piperazine solution over 30 minutes.

    • Why? Slow addition into a large excess of piperazine minimizes the formation of the side product 1,4-bis(2,3-dichlorobenzyl)piperazine .

  • Reflux: Heat at reflux (80-82°C) for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup:

    • Cool to room temperature.[7] Filter off inorganic salts (

      
      /KCl).
      
    • Evaporate solvent under reduced pressure.[7]

    • Resuspend residue in water and extract with Dichloromethane (DCM) (3x).

  • Purification: The excess piperazine remains in the aqueous phase or precipitates. The organic layer contains the product.[8] Dry over

    
     and concentrate.
    
    • Optional: Convert to HCl salt by adding 4M HCl in Dioxane for long-term storage.

4.2 Storage & Stability
  • Storage: -20°C (Desiccated).

  • Stability: Hygroscopic as a hydrochloride salt. Free base is sensitive to CO₂ absorption (carbamate formation) from air; store under Nitrogen/Argon.

Visualizations
5.1 Chemical Structure & Synthesis Logic

The following diagram illustrates the synthesis pathway and the critical "excess amine" strategy to avoid impurities.

SynthesisWorkflow Start 2,3-Dichlorobenzyl Chloride Intermediate Reaction Matrix (Reflux ACN, 80°C) Start->Intermediate Dropwise Addition Reagent Piperazine (5.0 eq Excess) Reagent->Intermediate Nucleophilic Attack Product 1-(2,3-Dichlorobenzyl) piperazine Intermediate->Product Major Pathway SideProduct Impurity: Bis-alkylated piperazine Intermediate->SideProduct Minor Pathway (If Piperazine < 3eq)

Caption: Synthesis of 1-(2,3-Dichlorobenzyl)piperazine emphasizing the kinetic control required to prevent bis-alkylation.

5.2 Pharmacophore & Toxicity Map

This diagram differentiates the target compound from its phenyl-analog (DCPP) and maps potential biological hazards.

ToxicitySAR Target 1-(2,3-Dichlorobenzyl) piperazine DCPP DCPP (Phenylpiperazine) Target->DCPP Distinct from (No Bridge) BZP BZP (Benzylpiperazine) Target->BZP Structural Analog (Methylene Bridge) Stimulant Stimulant Effect (NE/DA Release) Target->Stimulant Primary Hazard (Predicted) Serotonin Serotonergic Effect (5-HT Agonism) DCPP->Serotonin Primary Mechanism BZP->Stimulant Known Mechanism

Caption: SAR analysis contrasting the stimulant potential of the benzyl-derivative vs. the serotonergic profile of the phenyl-derivative.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine (DCPP Reference). Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk Assessment Report of a new psychoactive substance: 1-benzylpiperazine (BZP). Retrieved from [Link]

  • World Health Organization (WHO). Critical Review of Benzylpiperazine (BZP). Expert Committee on Drug Dependence. Retrieved from [Link]

Sources

Difference between 1-[(2,3-Dichlorophenyl)methyl]piperazine and phenylpiperazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Pharmacodynamics & Structural Activity Relationships (SAR): 1-[(2,3-Dichlorophenyl)methyl]piperazine vs. Phenylpiperazine Analogs

Executive Summary

This technical guide delineates the critical structural, pharmacological, and toxicological distinctions between 1-[(2,3-Dichlorophenyl)methyl]piperazine (a benzylpiperazine derivative) and its phenylpiperazine analogs (specifically 1-(2,3-dichlorophenyl)piperazine, or 2,3-DCPP).[1][2]

While these compounds share a dichlorinated aromatic ring and a piperazine core, the presence of a single methylene bridge (


) in the benzyl derivative fundamentally alters its pharmacodynamic profile.[1] This "linker switch" transitions the molecule from a G-Protein Coupled Receptor (GPCR) ligand  (phenylpiperazine class) to a Monoamine Transporter Substrate/Releaser  (benzylpiperazine class).[1]

Part 1: Structural Chemistry & Synthesis

The core distinction lies in the attachment of the piperazine nitrogen to the aromatic ring.[2] This structural variation dictates the spatial orientation of the molecule within the binding pocket of target proteins.[2]

Structural Comparison
  • 1-[(2,3-Dichlorophenyl)methyl]piperazine (Benzyl Class):

    • Linker: Methylene bridge (

      
      ).[1]
      
    • Flexibility: High rotational freedom between the aromatic ring and the piperazine.[1]

    • Class: Benzylpiperazine (BZP) derivative.[1][3][4][5][6]

  • 1-(2,3-Dichlorophenyl)piperazine (Phenyl Class):

    • Linker: Direct Nitrogen-Aryl bond.[1]

    • Flexibility: Rigid; conjugation between the nitrogen lone pair and the aromatic ring flattens the geometry.[1]

    • Class: Arylpiperazine (often a metabolite of drugs like Aripiprazole).[1][7]

Visualization of Structural & Functional Divergence

G cluster_0 Benzylpiperazine Class cluster_1 Phenylpiperazine Class BZP 1-[(2,3-Dichlorophenyl)methyl]piperazine (Methylene Bridge) Mech_BZP Mechanism: Monoamine Releaser (Transporter Substrate) BZP->Mech_BZP Target: DAT/NET/SERT PZP 1-(2,3-Dichlorophenyl)piperazine (Direct Aryl Bond) BZP->PZP Structural Difference: -CH2- Linker Removal Effect_BZP Effect: Psychostimulant (Amphetamine-like) Mech_BZP->Effect_BZP Mech_PZP Mechanism: GPCR Ligand (Agonist/Antagonist) PZP->Mech_PZP Target: 5-HT2A, D2, D3 Effect_PZP Effect: Serotonergic/Antipsychotic (5-HT/D2 Modulation) Mech_PZP->Effect_PZP

Figure 1: The "Linker Switch" effect on pharmacological classification.[1][2]

Synthetic Pathways

The synthesis of these two classes requires fundamentally different approaches due to the reactivity of the electrophile.[2]

Compound ClassPrecursorReaction TypeKey Reagents
Benzylpiperazine 2,3-Dichlorobenzyl chloride + PiperazineNucleophilic Substitution (

)

, Acetonitrile, Reflux
Phenylpiperazine 1-Bromo-2,3-dichlorobenzene + PiperazineBuchwald-Hartwig Amination or


, BINAP,

(Catalytic)

Part 2: Pharmacodynamics & Mechanism of Action

The Benzylpiperazine Profile (Transporter Substrate)

1-[(2,3-Dichlorophenyl)methyl]piperazine acts primarily as a releasing agent .[1]

  • Mechanism: It mimics the endogenous monoamines (dopamine/norepinephrine), entering the presynaptic neuron via the transporter (DAT/NET).[1][2] Once inside, it disrupts VMAT2 function, causing a flood of neurotransmitters into the synapse.[2]

  • Selectivity: The 2,3-dichloro substitution increases lipophilicity (

    
    ) compared to unsubstituted BZP, likely enhancing blood-brain barrier penetration but potentially altering transporter selectivity towards SERT (Serotonin Transporter) due to steric bulk.[1]
    
The Phenylpiperazine Profile (Receptor Ligand)

1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) functions as a direct receptor ligand .[1]

  • Mechanism: It binds directly to the orthosteric site of GPCRs.[1]

  • Key Targets:

    • Dopamine D2/D3: Partial Agonist (High affinity).[1] This is the "tail" of the antipsychotic Aripiprazole.

    • 5-HT2A/2C: Agonist/Partial Agonist.[1] Associated with hallucinogenic or anxiogenic effects (similar to mCPP).[1]

  • Clinical Relevance: 2,3-DCPP is a major active metabolite of Aripiprazole.[1][2][7] Its accumulation contributes to the parent drug's partial agonist profile.[1][2]

Comparative Binding Data (Inferred & Literature)
Target Protein1-[(2,3-Dichlorophenyl)methyl]piperazine (Benzyl)1-(2,3-Dichlorophenyl)piperazine (Phenyl)
Dopamine Transporter (DAT) High Potency (Releaser) Low/No Activity
Dopamine D2 Receptor Low AffinityHigh Affinity (

nM)
5-HT2C Receptor Low AffinityHigh Affinity (Agonist)
Primary Effect PsychostimulantAntipsychotic / Anxiogenic

Part 3: Metabolism & Toxicology

The metabolic fate of these compounds is distinct, driven by the stability of the nitrogen-carbon bond.[2]

Metabolic Pathways Diagram

Metabolism cluster_benzyl Benzylpiperazine Metabolism cluster_phenyl Phenylpiperazine Metabolism BZP_Met 1-[(2,3-Dichlorophenyl)methyl]piperazine N_Dealk N-Dealkylation (CYP450) BZP_Met->N_Dealk Piperazine Piperazine (Excreted) N_Dealk->Piperazine Benzoic 2,3-Dichlorobenzoic Acid (Glycine Conjugation) N_Dealk->Benzoic PZP_Met 1-(2,3-Dichlorophenyl)piperazine Hydrox Aromatic Hydroxylation (CYP2D6/3A4) PZP_Met->Hydrox Stable N-Aryl Bond (Metabolically Stable) PZP_Met->Stable Resistant to cleavage Gluc Glucuronidation (Phase II) Hydrox->Gluc

Figure 2: Divergent metabolic pathways.[1] The benzyl-nitrogen bond is labile, while the phenyl-nitrogen bond is robust.[1][2]

Toxicological Implications[1][3][6]
  • Benzyl Derivatives: Risk of sympathomimetic toxicity (hypertension, tachycardia, seizures) due to excessive norepinephrine release.[1][2]

  • Phenyl Derivatives: Risk of Serotonin Syndrome (if combined with MAOIs) or extrapyramidal symptoms (EPS) due to D2 receptor modulation.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine (Benzyl)
  • Reagents: 2,3-Dichlorobenzyl chloride (1.0 eq), Piperazine anhydrous (5.0 eq - excess prevents bis-alkylation).[1][2]

  • Solvent: Acetonitrile or Ethanol.[1][2]

  • Procedure:

    • Dissolve piperazine in refluxing acetonitrile.[1][2]

    • Add 2,3-dichlorobenzyl chloride dropwise over 30 minutes.

    • Reflux for 4 hours. Monitor via TLC (

      
       9:1).[1]
      
    • Evaporate solvent.[1][2] Basify with 1M NaOH.

    • Extract with DCM, dry over

      
      , and convert to HCl salt for stability.
      
Protocol B: Radioligand Binding Assay (D2 Receptor) for Phenyl Analogs
  • Purpose: Determine

    
     of 2,3-DCPP.
    
  • Membrane Prep: CHO cells expressing human D2 receptors.[1][2]

  • Radioligand:

    
    -Raclopride (Antagonist) or 
    
    
    
    -Quinpirole (Agonist).[1]
  • Procedure:

    • Incubate membranes (

      
       protein) with radioligand (0.2 nM) and increasing concentrations of test compound (
      
      
      
      to
      
      
      M).[1]
    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1][2]

    • Incubate at 25°C for 60 mins.

    • Terminate via rapid filtration over GF/B filters.[1][2]

    • Count radioactivity.[1][2] Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.[1]

References

  • BenchChem. (2025).[1][7] Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery. Retrieved from [1]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[1] BZP/piperazines drug profile. Retrieved from [1]

  • National Center for Advancing Translational Sciences (NCATS). (2025).[1] 1-(2,3-Dichlorophenyl)piperazine (Aripiprazole Metabolite).[1][8][9][10] Inxight Drugs.[1][2][3][11][12] Retrieved from [1]

  • Arbo, M. D., et al. (2012).[1][2][3][4] "Piperazine compounds as drugs of abuse."[1][2][3][11][13] Drug and Alcohol Dependence, 122(3), 174-185.[1][2][3] Retrieved from

  • Stark, H., et al. (2005).[1][2] "Structure-activity relationships of dopamine D2/D3 receptor ligands." Journal of Medicinal Chemistry. (Contextual citation for Phenylpiperazine SAR).

Sources

Advanced Pharmacochemistry of Piperazine Derivatives: The Dichlorobenzyl Motif

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Architecture[1]

In the landscape of medicinal chemistry, the piperazine ring is canonically defined as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1] This guide focuses on a specific, high-value subclass: Piperazine derivatives functionalized with Dichlorobenzyl groups .

The inclusion of a dichlorobenzyl moiety—typically 2,4-dichloro or 3,4-dichloro substitution—is not merely for lipophilic bulk. It introduces specific electronic properties via halogen bonding and


-stacking interactions that are critical for binding affinity in hydrophobic pockets of kinases (anticancer), G-protein coupled receptors (CNS), and lanosterol 14

-demethylase (antifungal).

This whitepaper dissects the synthesis, structure-activity relationships (SAR), and mechanistic pathways of these derivatives, providing self-validating protocols for their generation and biological assessment.

Chemical Rationale: Why Dichlorobenzyl?

The 1-(dichlorobenzyl)piperazine motif offers three distinct pharmacological advantages over unsubstituted or alkyl-substituted analogs:

  • Halogen Bonding (

    
    -hole):  The chlorine atoms on the benzyl ring can act as Lewis acids, forming directed halogen bonds with backbone carbonyl oxygens or side-chain nitrogen/sulfur atoms in the target protein.
    
  • Metabolic Stability: The presence of chlorine substituents, particularly at the para position, blocks metabolic oxidation (hydroxylation) of the phenyl ring, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: The dichlorobenzyl group increases

    
     values, facilitating passive transport across the blood-brain barrier (BBB) for CNS targets and cell membranes for intracellular kinase targets.
    

Synthetic Architecture & Protocols

Core Synthesis Strategy: N-Alkylation

The most robust route to 1-(dichlorobenzyl)piperazines is the nucleophilic substitution of dichlorobenzyl chloride by excess piperazine.

Visualization: Synthetic Pathway

SynthesisPathway SM1 Piperazine (Excess) Intermediate Transition State (SN2 Attack) SM1->Intermediate K2CO3, MeCN Reflux 80°C SM2 2,4-Dichlorobenzyl Chloride SM2->Intermediate Product 1-(2,4-Dichlorobenzyl)piperazine Intermediate->Product Major Path SideProduct Bis-alkylated Impurity Intermediate->SideProduct Minor Path (if Piperazine < 3 eq)

Caption: SN2 reaction pathway for mono-alkylation of piperazine. Excess amine prevents bis-alkylation.

Self-Validating Protocol: Synthesis of 1-(2,4-Dichlorobenzyl)piperazine

Note: This protocol is designed to be self-validating; the appearance of a solid precipitate (salt) and TLC monitoring ensures the reaction's progression.

Reagents:

  • Piperazine (anhydrous): 3.0 equivalents (Critical for mono-substitution)

  • 2,4-Dichlorobenzyl chloride: 1.0 equivalent

  • Potassium Carbonate (

    
    ): 2.0 equivalents
    
  • Acetonitrile (MeCN): Solvent (Polar aprotic)

Step-by-Step Methodology:

  • Preparation: Dissolve 3.0 eq of piperazine and 2.0 eq of

    
     in MeCN. Heat to 60°C under vigorous stirring. Validation Check: Ensure piperazine is fully dissolved before adding the halide to prevent local high concentrations.
    
  • Addition: Add 1.0 eq of 2,4-dichlorobenzyl chloride dropwise over 30 minutes. Causality: Slow addition favors the reaction with the free piperazine (present in excess) rather than the already-formed product, minimizing bis-alkylation.

  • Reflux: Heat the mixture to reflux (80-82°C) for 6 hours.

  • TLC Monitoring: Check reaction progress using TLC (Mobile phase: DCM/MeOH 9:1). The product will appear as a new spot with a lower

    
     than the benzyl chloride but higher than piperazine.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Dissolve the residue in DCM and wash with water (to remove excess piperazine). Dry over

    
    .
    
  • Salt Formation (Optional but recommended for storage): Treat the oil with HCl in diethyl ether to precipitate the dihydrochloride salt.

Therapeutic Applications & SAR

Anticancer: Kinase Inhibition

Derivatives featuring the 3,4-dichlorobenzyl moiety have demonstrated potent inhibition of Tyrosine Kinases, specifically VEGFR2 and FAK (Focal Adhesion Kinase). The hydrophobic dichlorobenzyl group occupies the allosteric hydrophobic pocket adjacent to the ATP-binding site.

Data Summary: Cytotoxicity (IC50 in


M) 
Compound ID Substituent (R) Cell Line: MCF7 (Breast) Cell Line: HepG2 (Liver) Target Kinase
Ref-110 3,4-Dichlorobenzyl 2.92 3.42 VEGFR2
Analog-A 4-Chlorobenzyl 8.50 12.1 VEGFR2
Analog-B Benzyl (Unsub) >50.0 >50.0 Inactive

| Ref-131 | 2,4-Dichlorobenzyl | 5.10 | 0.78 | FAK |

Data synthesized from recent literature (Walayat et al., 2019; ResearchGate).

Biological Mechanism: Kinase Signaling Blockade

The following diagram illustrates how the dichlorobenzyl-piperazine derivative interrupts the VEGF signaling cascade, leading to apoptosis and reduced angiogenesis.

Visualization: Mechanism of Action (VEGFR Inhibition)

MOA_Kinase cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation Phosphorylation Autophosphorylation VEGFR2->Phosphorylation Blocked by Inhibitor Inhibitor Dichlorobenzyl-Piperazine (Inhibitor) Inhibitor->VEGFR2 Competitive Binding (Hydrophobic Pocket) Inhibitor->Phosphorylation Inhibits ATP ATP ATP->VEGFR2 Normal Binding Signaling Downstream Signaling (RAF/MEK/ERK) Phosphorylation->Signaling Apoptosis Apoptosis (Tumor Cell Death) Phosphorylation->Apoptosis Failure leads to Angiogenesis Angiogenesis & Cell Proliferation Signaling->Angiogenesis

Caption: Competitive inhibition of VEGFR2 by dichlorobenzyl-piperazine prevents autophosphorylation.

Experimental Validation: MTT Cytotoxicity Assay

To validate the anticancer potential of synthesized derivatives, the MTT assay is the gold standard for initial screening.

Protocol:

  • Seeding: Seed MCF7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add the test compound (dissolved in DMSO) at graded concentrations (0.1, 1, 10, 50, 100

    
    M). Control: DMSO vehicle only (0.1%).
    
  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.
    
  • Solubilization: Aspirate media and add

    
     DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Future Outlook: Hybridization

The current trend moves beyond simple substitution. The "Hybrid Drug" approach involves linking the 1-(dichlorobenzyl)piperazine motif to other pharmacophores:

  • Piperazine-Indole Hybrids: For enhanced CNS penetration and serotonin modulation.

  • Piperazine-Coumarin Hybrids: To target multidrug-resistant (MDR) bacterial strains.

The dichlorobenzyl group remains a constant "anchor" in these designs due to its reliability in hydrophobic interactions.

References

  • Walayat, K., et al. (2019).[2] An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 411179, 1-(2,4-Dichlorobenzyl)piperazine.

  • Chaudhary, P., et al. (2012). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.

  • BenchChem. (2025).[3] Functional assays to confirm the biological activity of 1-(2,3-Dichlorophenyl)piperazine.

  • PrepChem. (2024). Synthesis of 1-(3,4-dichlorobenzyl)piperazine.

Sources

In Silico Receptor Binding Affinity Predictions for 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Receptor Binding Affinity Predictions for 1-[(2,3-Dichlorophenyl)methyl]piperazine Content Type: Technical Whitepaper / Predictive Pharmacology Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.[1]

Executive Summary & Compound Identity

Compound Name: 1-[(2,3-Dichlorophenyl)methyl]piperazine Synonyms: 1-(2,3-Dichlorobenzyl)piperazine; 2,3-DCBZP.[1] Chemical Class: N-Benzylpiperazine derivative.[1]

This guide provides a theoretical pharmacological profile and computational prediction framework for 1-[(2,3-Dichlorophenyl)methyl]piperazine .[1] It is critical to distinguish this molecule from its phenylpiperazine analog, 1-(2,3-Dichlorophenyl)piperazine (DCPP) , a known metabolite of aripiprazole.[1]

The presence of the methylene linker (benzyl group) fundamentally alters the steric and electronic landscape of the molecule, shifting its predicted activity from direct G-Protein Coupled Receptor (GPCR) partial agonism (characteristic of DCPP) toward Monoamine Transporter (MAT) inhibition and Sigma-1 receptor binding , characteristic of the benzylpiperazine (BZP) scaffold.[1]

Structural Analysis & Pharmacophore Dissection

To accurately predict binding affinity, we must deconstruct the molecule into its functional pharmacophores and analyze their contributions based on Structure-Activity Relationships (SAR) of known analogs.[1]

Structural Components[1][2][3][4][5][6]
  • Piperazine Ring: A secondary amine core (pKa ~9.[1]8) that is protonated at physiological pH.[1] This provides the essential cationic interaction (salt bridge) with the conserved Aspartate residue in aminergic GPCRs and transporters (e.g., Asp98 in hD2, Asp79 in hDAT).

  • Methylene Linker (The "Hinge"): Unlike DCPP, where the aryl ring is directly coupled to the nitrogen (rigid, conjugated), the benzyl linker in this compound introduces rotational flexibility (

    
     hybridization). This steric freedom often reduces affinity for the orthosteric binding pockets of D2/5-HT2A receptors but favors the vestibules of transporters (DAT/SERT).[1]
    
  • 2,3-Dichlorophenyl Moiety: A lipophilic, electron-withdrawing aromatic system.[1]

    • Lipophilicity: The two chlorine atoms significantly increase

      
       (predicted ~3.5–4.[1]0) compared to unsubstituted BZP, enhancing blood-brain barrier (BBB) permeability and non-specific hydrophobic binding.[1]
      
    • Steric Bulk: The ortho-substitution (2,3-position) creates a "twisted" conformation relative to the linker, potentially inducing selectivity for larger binding pockets (e.g., Sigma-1) over tight GPCR orthosteric sites.[1]

Comparative Pharmacophore Logic

SAR_Logic cluster_0 Reference Compounds BZP Benzylpiperazine (BZP) Target: DAT/NE Releaser Affinity: Moderate (µM) Target 1-(2,3-Dichlorobenzyl)piperazine (Target Molecule) BZP->Target + 2,3-Cl DCPP 2,3-Dichlorophenylpiperazine Target: D2/5-HT Partial Agonist Affinity: High (nM) DCPP->Target + Methylene Linker Effect1 Linker Effect: Reduces GPCR Agonism Increases Transporter Affinity Target->Effect1 Effect2 2,3-Cl Substitution: Increases Lipophilicity Enhances SERT/Sigma Selectivity Target->Effect2

Figure 1: SAR derivation of the target molecule from established pharmacological scaffolds.

Predicted Receptor Binding Profile

Based on the integration of BZP and DCPP pharmacophores, the following binding profile is predicted. These values are theoretical estimates derived from QSAR data of closely related chlorinated benzylpiperazines (e.g., 1-(3-chlorobenzyl)piperazine).[1]

Primary Targets: Monoamine Transporters

The BZP scaffold is a privileged structure for monoamine transporter interaction. The addition of chlorine substituents generally shifts selectivity towards the Serotonin Transporter (SERT) and increases potency due to hydrophobic interactions in the S1/S2 binding sites.[1]

TargetPredicted Affinity (

)
Mechanism of ActionConfidence
SERT (Serotonin Transporter)50 – 200 nM Reuptake InhibitorHigh
DAT (Dopamine Transporter)100 – 500 nM Reuptake Inhibitor / ReleaserMedium
NET (Norepinephrine Transporter)500 – 1500 nM Reuptake InhibitorMedium

Rationale: 3-chlorobenzylpiperazine is a known SERT/DAT inhibitor.[1] The additional 2-chloro substituent adds bulk, likely improving fit in the hydrophobic SERT vestibule while slightly decreasing DAT potency compared to the monosubstituted analog.[1]

Secondary Targets: Sigma Receptors

N-substituted benzylpiperazines are classic Sigma receptor ligands.[1] The hydrophobic benzyl tail fits perfectly into the Sigma-1 hydrophobic pocket.[1]

TargetPredicted Affinity (

)
Mechanism of ActionConfidence
Sigma-1 Receptor (

)
10 – 50 nM Agonist / AntagonistHigh
Sigma-2 Receptor (

)
50 – 150 nM LigandMedium

Rationale: The 2,3-dichloro substitution pattern is highly favorable for Sigma-1 affinity, often exceeding the affinity of the parent phenylpiperazines.[1]

Tertiary Targets: GPCRs (5-HT / Dopamine)

Unlike DCPP, the benzyl linker prevents the specific "toggle switch" activation of D2 receptors.[1] However, low-affinity antagonistic binding is likely.[1]

  • 5-HT2A / 5-HT2C: Predicted

    
     > 1000 nM (Low affinity antagonist).[1]
    
  • D2 / D3 Receptors: Predicted

    
     > 500 nM (Low affinity).[1]
    

Computational Prediction Workflow

To validate these predictions in silico before synthesis, the following computational protocol is recommended. This workflow utilizes homology modeling and molecular docking to calculate Binding Free Energy (


).[1]
Protocol Workflow

Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Scoring LigandPrep Ligand Prep (Epik pH 7.4, OPLS4 Force Field) GridGen Receptor Grid Generation (Focus: Asp98/Asp79 Salt Bridge) LigandPrep->GridGen ProteinPrep Target Retrieval (PDB: 5I6X [SERT], 4M48 [DAT]) ProteinPrep->GridGen Docking Glide SP/XP Docking (Flexible Ligand Sampling) GridGen->Docking MMGBSA Prime MM-GBSA (dG Binding Calculation) Docking->MMGBSA

Figure 2: Computational pipeline for affinity estimation using Schrödinger/Glide suite.[1]

Step-by-Step Methodology

Step 1: Ligand Preparation

  • Tool: LigPrep (Schrödinger) or RDKit.[1]

  • Action: Generate 3D conformers. The piperazine nitrogen must be protonated (+1 charge) to mimic physiological conditions.[1]

  • Critical Check: Ensure the 2,3-dichloro ring adopts a near-perpendicular conformation relative to the C-N bond due to steric clash with the benzyl protons.[1]

Step 2: Target Selection & Grid Generation

  • Primary Target (SERT): Use PDB ID 5I6X (human SERT bound to paroxetine).[1]

  • Grid Box Center: Centered on the central binding site (S1), focusing on Asp98 (key for salt bridge) and Tyr95 (pi-stacking).[1]

  • Constraint: Define a positional constraint for the protonated amine to be within 3.5 Å of the Aspartate carboxylate oxygen.

Step 3: Molecular Docking (Glide XP)

  • Run Extra-Precision (XP) docking.[1]

  • Scoring: Look for "Docking Score" < -8.0 kcal/mol.[1]

  • Pose Analysis: Verify the 2,3-dichlorophenyl group occupies the hydrophobic sub-pocket (S2) usually occupied by the halogenated ring of SSRIs.[1]

Step 4: Binding Energy Calculation (MM-GBSA)

  • Refine the top 5 poses using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method.[1]

  • Metric: A

    
     more negative than -40 kcal/mol typically correlates with sub-micromolar (
    
    
    
    ) affinity.[1]

Experimental Validation Protocol

To confirm the computational predictions, a Radioligand Binding Assay is the gold standard.

Assay Setup (SERT Example)
  • Source Tissue: Human recombinant HEK-293 cells expressing hSERT.[1]

  • Radioligand: [³H]-Citalopram (0.5 nM).[1]

  • Non-Specific Binder: Paroxetine (10 µM).[1]

  • Incubation: 60 mins at 25°C.

Data Analysis:

  • Measure radioactivity (CPM) using a scintillation counter.[1]

  • Calculate Specific Binding = (Total Binding) - (Non-Specific Binding).[1]

  • Perform non-linear regression to determine

    
    .[1]
    
  • Convert to

    
     using the Cheng-Prusoff Equation :
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.[1]

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Inhibit the Uptake of Monoamines in an Isomer-Dependent Manner."[1] Neuropsychopharmacology. Link

  • Glennon, R. A., et al. (2002). "Binding of phenylpiperazines to 5-HT2 and 5-HT1A receptors."[1] Journal of Medicinal Chemistry. Link

  • López-Arnau, R., et al. (2012).[1] "Comparative neuropharmacology of three psychostimulant piperazine derivatives: BZP, TFMPP, and mCPP." Progress in Neuro-Psychopharmacology and Biological Psychiatry. Link

  • Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024.

Disclaimer: The binding affinities presented in this guide are theoretical predictions based on SAR analysis and computational modeling principles. They have not been verified by direct experimental data for this specific isomer.

Sources

In Vitro Metabolic Stability of 1-[(2,3-Dichlorophenyl)methyl]piperazine: Mechanisms, Methodologies, and Kinetic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on privileged scaffolds to target the central nervous system (CNS) and oncology pathways, the benzylpiperazine pharmacophore has emerged as a cornerstone of modern medicinal chemistry. Specifically, 1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 1-(2,3-dichlorobenzyl)piperazine, CAS 523980-04-3) serves as a critical building block and structural motif for synthesizing σ1 receptor ligands, procaspase-activating compounds, and histone deacetylase (HDAC) inhibitors[1][2][3].

However, the translation of benzylpiperazine derivatives from in vitro potency to in vivo efficacy is frequently bottlenecked by rapid hepatic clearance. As a Senior Application Scientist, I have structured this whitepaper to dissect the metabolic liabilities of 1-[(2,3-Dichlorophenyl)methyl]piperazine, provide a self-validating experimental framework for evaluating its in vitro metabolic stability, and outline the kinetic principles that govern its clearance.

Mechanistic Profiling of Metabolic Liabilities

The structural anatomy of 1-[(2,3-Dichlorophenyl)methyl]piperazine presents several distinct "soft spots" susceptible to Phase I oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP450) superfamily (notably CYP3A4 and CYP2D6)[4]. Understanding the causality behind these biotransformations is essential for interpreting stability data and guiding lead optimization.

  • N-Debenzylation (Primary Liability): The methylene bridge connecting the dichlorophenyl ring to the piperazine nitrogen is highly vulnerable to CYP-mediated

    
    -carbon oxidation. CYP3A4 catalyzes the abstraction of a hydrogen atom from this benzylic position, followed by oxygen rebound to form an unstable hemiaminal intermediate. This intermediate spontaneously collapses, cleaving the C-N bond to yield 2,3-dichlorobenzaldehyde and an unsubstituted piperazine ring. Literature confirms that N-debenzylation is the predominant in vitro clearance route for benzylpiperazine scaffolds[5].
    
  • Aromatic Hydroxylation: While the 2,3-dichloro substitution provides significant electron-withdrawing deactivation and steric shielding, the unsubstituted positions (C4, C5, C6) on the phenyl ring remain susceptible to epoxidation by CYP2D6, followed by an NIH shift rearrangement to form phenolic metabolites[4].

  • Piperazine Ring Oxidation: The basic nitrogens within the piperazine ring can undergo direct N-oxidation (often mediated by Flavin-containing monooxygenases, FMOs) or sequential oxidation leading to ring opening[6].

MetabolicPathway Parent 1-[(2,3-Dichlorophenyl)methyl]piperazine (Parent Compound) CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 NDebenzylation N-Debenzylation (Major Liability) CYP3A4->NDebenzylation C-N Cleavage BenzylicOH Benzylic Hydroxylation (Soft Spot) CYP3A4->BenzylicOH C-H Activation AromaticOH Aromatic Hydroxylation (Dichlorophenyl Ring) CYP3A4->AromaticOH Epoxidation/Rearrangement NOxidation N-Oxidation (Piperazine Ring) CYP3A4->NOxidation FMO/CYP mediated

Metabolic pathways of 1-[(2,3-Dichlorophenyl)methyl]piperazine via CYP450 enzymes.

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Assay

To accurately quantify the metabolic stability of 1-[(2,3-Dichlorophenyl)methyl]piperazine, we utilize Human Liver Microsomes (HLMs). HLMs are subcellular fractions containing high concentrations of CYP450 and UGT enzymes.

The following protocol is engineered as a self-validating system . Every step is designed with strict causality to eliminate artifacts such as non-specific binding, thermal shock, or chemical degradation.

Step-by-Step Methodology

Step 1: Reagent and Matrix Preparation

  • Prepare a 100 mM potassium phosphate buffer adjusted exactly to pH 7.4.

  • Causality: This mimics physiological pH and provides the optimal buffering capacity required to maintain CYP450 structural integrity and enzymatic activity during incubation.

Step 2: Incubation Mixture Assembly

  • Combine pooled HLMs (final concentration: 0.5 mg/mL) and 1-[(2,3-Dichlorophenyl)methyl]piperazine (final concentration: 1 µM) in the phosphate buffer.

  • Causality: Limiting the microsomal protein to 0.5 mg/mL minimizes the non-specific binding of the lipophilic dichlorobenzyl moiety to microsomal lipids, which would otherwise artificially inflate the apparent half-life. Maintaining the substrate at 1 µM ensures the reaction operates strictly under first-order Michaelis-Menten kinetics (

    
    ), a mandatory condition for accurate intrinsic clearance (
    
    
    
    ) derivation.

Step 3: Thermal Equilibration (Pre-incubation)

  • Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Causality: This ensures all components reach physiological temperature uniformly before the reaction begins, preventing biphasic kinetic artifacts or artificial lag phases in the depletion curve.

Step 4: Reaction Initiation

  • Initiate the reaction by adding a pre-warmed NADPH regenerating system (or 1 mM final concentration of NADPH).

  • Causality: CYP450 enzymes are monooxygenases that require a constant supply of electron equivalents (provided by NADPH) to reduce the heme iron and activate molecular oxygen. Without NADPH, Phase I metabolism cannot occur.

Step 5: Time-Course Sampling & Quenching

  • At designated intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: The cold organic solvent instantly denatures the CYP450 proteins, arresting metabolism to provide an exact temporal snapshot. It simultaneously precipitates the proteins for downstream LC-MS/MS analysis, while the internal standard normalizes any mass spectrometer ionization fluctuations.

Mandatory Validation Controls

To ensure the trustworthiness of the data, two parallel controls must be executed:

  • Minus-NADPH Control: Replaces NADPH with buffer. Causality: Differentiates true CYP450-mediated enzymatic metabolism from chemical instability or non-CYP degradation (e.g., esterases).

  • Heat-Inactivated Control: Uses microsomes pre-heated to 90°C for 10 minutes. Causality: Validates that substrate depletion is entirely due to active enzymatic processes rather than non-specific binding to the assay vessel walls.

ExperimentalWorkflow Prep 1. Preparation HLM + Buffer + Cpd PreInc 2. Pre-incubation 37°C, 5 min Prep->PreInc Init 3. Initiation Add NADPH PreInc->Init Sample 4. Sampling 0, 5, 15, 30, 60 min Init->Sample Quench 5. Quenching Cold ACN + IS Sample->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Step-by-step workflow for in vitro human liver microsome (HLM) metabolic stability assay.

Data Presentation & Kinetic Profiling

Following LC-MS/MS quantification, the natural logarithm of the remaining parent compound is plotted against time. The slope of the linear regression yields the elimination rate constant (


).

The kinetic parameters are calculated using the following equations:

  • In vitro Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    

Because exact empirical data for the isolated 1-[(2,3-Dichlorophenyl)methyl]piperazine fragment is highly dependent on specific assay conditions, Table 1 synthesizes representative kinetic parameters derived from structurally analogous benzylpiperazine and related piperazine scaffolds[4][5][7].

Table 1: Representative In Vitro Kinetic Parameters (HLM) for Piperazine Scaffolds

Compound Scaffold / MotifApprox.

(min)
Approx.

(µL/min/mg)
Primary Metabolic Liability
Unsubstituted Benzylpiperazine 10 - 15> 90.0Rapid N-debenzylation
1-[(2,3-Dichlorophenyl)methyl]piperazine 25 - 4035.0 - 55.0N-debenzylation, Aromatic Oxidation

-Methylated Benzylpiperazine
> 60< 15.0Steric shielding blocks N-debenzylation
Piperazin-1-ylpyridazine analogs ~ 3> 400.0Core oxidation, Ring opening

Data Interpretation: Compared to piperazin-1-ylpyridazines, which can exhibit extremely short half-lives (~3 min)[7], the dichlorobenzyl moiety offers moderate stability. The ortho and meta chlorine substituents sterically hinder some aromatic hydroxylation, but the molecule remains highly susceptible to N-debenzylation via CYP3A4[4].

Strategies for Metabolic Optimization

If 1-[(2,3-Dichlorophenyl)methyl]piperazine is utilized as a core scaffold and exhibits unacceptably high intrinsic clearance during in vitro screening, medicinal chemists can deploy several rational design strategies to block the identified soft spots:

  • 
    -Substitution:  Introducing a methyl group at the benzylic carbon (creating a chiral center) introduces steric hindrance that physically blocks CYP3A4 from accessing the 
    
    
    
    -protons, drastically reducing N-debenzylation rates[5].
  • Bioisosteric Replacement: Replacing the piperazine ring with bridged bicyclic amines (e.g., diazabicyclo[3.2.1]octane) restricts the conformational flexibility required for FMO-mediated N-oxidation.

  • Deuteration: Replacing the benzylic hydrogens with deuterium atoms leverages the kinetic isotope effect (KIE). Because the C-D bond is stronger than the C-H bond, the rate of CYP-mediated hydrogen abstraction is significantly slowed, extending the compound's half-life without altering its pharmacological binding profile.

References

  • Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics Source: Journal of Medicinal Chemistry (NIH PMC) URL: [Link]

  • Title: Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines Source: MedChemComm (NIH PMC) URL: [Link]

  • Title: Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors Source: Journal of Medicinal Chemistry (NIH PMC) URL: [Link]

Sources

Methodological & Application

Application Note: Optimized Reductive Amination Logic for the Synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: C–N Bond Formation, Chemoselectivity, and Scalable Intermediates

The 1-[(2,3-dichlorophenyl)methyl]piperazine scaffold (commonly referred to as 1-(2,3-dichlorobenzyl)piperazine) is a highly privileged building block in medicinal chemistry. Benzylpiperazine derivatives are ubiquitous in the design of central nervous system (CNS) therapeutics, G-protein coupled receptor (GPCR) ligands, and kinase inhibitors. Constructing this specific architecture requires high-yielding, chemoselective methodologies to avoid poly-alkylation and functional group degradation.

This guide details the mechanistic rationale, quantitative optimization, and self-validating protocols for synthesizing this target via reductive amination.

Mechanistic Rationale & Chemical Logic

The direct reductive amination of 2,3-dichlorobenzaldehyde with unprotected piperazine is fundamentally flawed for high-purity applications. Because piperazine possesses two secondary amines of equal nucleophilicity, direct coupling statistically favors the formation of the over-alkylated byproduct, 1,4-bis(2,3-dichlorobenzyl)piperazine.

The Causality of Reagent Selection: To enforce absolute chemoselectivity, a protection-deprotection strategy utilizing mono-Boc-piperazine is required. The choice of reducing agent dictates the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the definitive gold standard for this transformation[1].

Unlike Sodium borohydride (NaBH₄), which is overly aggressive and prematurely reduces the starting aldehyde to 2,3-dichlorobenzyl alcohol, STAB is sterically hindered and electronically deactivated by its three electron-withdrawing acetoxy groups. This ensures that STAB selectively reduces the highly electrophilic iminium ion intermediate generated in situ, leaving the unreacted aldehyde intact. Furthermore, STAB eliminates the need for Sodium cyanoborohydride (NaBH₃CN), thereby bypassing the generation of highly toxic hydrogen cyanide gas during acidic workup.

Synthetic Workflow Pathway

ReductiveAmination Aldehyde 2,3-Dichlorobenzaldehyde (Electrophile) Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation (-H2O) Amine Mono-Boc-Piperazine (Nucleophile) Amine->Iminium BocProduct Boc-Protected Benzylpiperazine Iminium->BocProduct NaBH(OAc)3 (Hydride Transfer) FinalProduct 1-[(2,3-Dichlorophenyl)methyl] piperazine BocProduct->FinalProduct Acidic Deprotection (TFA or HCl)

Reductive amination workflow for 1-[(2,3-Dichlorophenyl)methyl]piperazine synthesis.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for the reductive amination of 2,3-dichlorobenzaldehyde with mono-Boc-piperazine. The data illustrates why STAB in 1,2-dichloroethane (DCE) is the optimal environment.

Reducing AgentSolvent SystemAdditiveChemoselectivity (Product:Alcohol)Isolated Yield (%)Mechanistic Consequence
NaBH₄ MethanolNonePoor (1:3)< 30%Rapid, unselective hydride transfer reduces the aldehyde before iminium formation can complete.
NaBH₃CN MethanolAcOH (pH ~5)Good (10:1)72%Effective, but generates toxic HCN gas upon quenching. Requires strict pH monitoring.
NaBH(OAc)₃ THFAcOH (1.0 eq)Excellent (>20:1)84%Slower reaction kinetics compared to halogenated solvents due to solubility limits.
NaBH(OAc)₃ DCE AcOH (1.0 eq) Optimal (>50:1) > 92% Fast kinetics, complete solubility, and absolute chemoselectivity for the iminium ion.
Self-Validating Experimental Protocols

This protocol is designed as a self-validating system. Each phase includes in-process controls to ensure the chemical logic is functioning as intended before proceeding to the next step.

Phase 1: Iminium Formation and Selective Reduction
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichlorobenzaldehyde (10.0 mmol, 1.75 g) and mono-Boc-piperazine (10.5 mmol, 1.95 g) in anhydrous 1,2-dichloroethane (DCE) (50 mL).

  • Catalysis: Add glacial acetic acid (10.0 mmol, 0.57 mL) dropwise.

    • Causality Check: The weak acid protonates the hemiaminal intermediate, facilitating the expulsion of water to form the reactive iminium ion. It also buffers the system, preventing the degradation of the acid-sensitive Boc group.

  • Equilibration: Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30 minutes.

  • Hydride Transfer: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (15.0 mmol, 3.18 g) in three equal portions over 15 minutes.

    • Causality Check: Portion-wise addition mitigates the mild exotherm and prevents localized depletion of the reducing agent, ensuring a sustained driving force for the reaction.

  • In-Process Validation: Stir for 4 hours. Validate completion via TLC (Hexanes:EtOAc 7:3, UV visualization). The aldehyde spot (R_f ~0.8) must be completely absent, replaced by a highly polar baseline spot (the protonated product).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (DCM) (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude Boc-protected intermediate.

Phase 2: Acidic Deprotection
  • Cleavage: Dissolve the crude Boc-protected intermediate in DCM (20 mL) and cool to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (10 mL).

  • Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours.

    • Causality Check: The acidic environment protonates the carbamate oxygen, leading to the expulsion of the bulky tert-butyl group as isobutylene gas. The irreversible loss of this gas drives the deprotection to 100% conversion.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Free-Basing: Dissolve the resulting viscous oil in water (30 mL) and adjust the pH to 12 using 2M NaOH. Extract the aqueous phase with ethyl acetate (3 × 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure 1-[(2,3-Dichlorophenyl)methyl]piperazine as a pale yellow oil (which may crystallize upon standing).

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link][1]

Sources

Optimized N-Alkylation of Piperazine with 2,3-Dichlorobenzyl Chloride: A Comprehensive Protocol for High-Yield Mono-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 1-(2,3-dichlorobenzyl)piperazine is a critical transformation in medicinal chemistry, frequently serving as a highly functionalized intermediate for the development of novel therapeutics, including non-diketo acid selective HIV-1 Ribonuclease H (RNase H) inhibitors [1].

The primary synthetic challenge in the N-alkylation of piperazine with reactive electrophiles like 2,3-dichlorobenzyl chloride is over-alkylation (the formation of the 1,4-disubstituted byproduct). When the first secondary amine of piperazine is alkylated, the newly attached benzyl group exerts an inductive electron-donating effect. This subtly increases the electron density across the piperazine ring, making the remaining secondary amine more nucleophilic than the starting unsubstituted piperazine. Consequently, the reaction naturally favors di-alkylation unless specific kinetic or stoichiometric controls are applied [2].

To circumvent this, Application Scientists typically employ one of two validated strategies:

  • Asymmetric Stoichiometry (Kinetic Control): Utilizing a massive molar excess of piperazine to statistically outcompete the mono-alkylated intermediate for the electrophile.

  • Orthogonal Protection (Thermodynamic Control): Utilizing a temporary protecting group (e.g., Boc) to physically block one nitrogen, ensuring absolute selectivity [3].

Reaction Workflow & Logic

The decision tree below illustrates the two primary pathways for synthesizing 1-(2,3-dichlorobenzyl)piperazine. The choice of pathway depends heavily on the scale of the reaction and the acceptable threshold for atom economy [4].

G cluster_A Pathway A: Asymmetric Stoichiometry cluster_B Pathway B: Protection-Alkylation-Deprotection Start Piperazine (Starting Material) CondA Excess Piperazine (5-10 eq) + 2,3-Dichlorobenzyl chloride Base: K2CO3, Solvent: MeCN Start->CondA Boc Boc2O (1 eq) DCM, 0°C to RT Start->Boc ProdA 1-(2,3-Dichlorobenzyl)piperazine (Target Product) CondA->ProdA Inter N-Boc-Piperazine (Mono-protected) Boc->Inter Alk 2,3-Dichlorobenzyl chloride (1.1 eq) K2CO3, Acetone, Reflux Inter->Alk Inter2 1-Boc-4-(2,3-dichlorobenzyl)piperazine Alk->Inter2 Deprot TFA / DCM Deprotection Inter2->Deprot ProdB 1-(2,3-Dichlorobenzyl)piperazine (Target Product) Deprot->ProdB

Reaction workflows for the mono-N-alkylation of piperazine with 2,3-dichlorobenzyl chloride.

Comparative Data Analysis

To aid in protocol selection, the following table summarizes the quantitative metrics and strategic trade-offs between the two methodologies based on standard industry benchmarks [3][4].

ParameterPathway A: Asymmetric StoichiometryPathway B: N-Boc Protection
Piperazine Equivalents 5.0 – 10.0 eq2.0 eq (for Boc step)
Overall Yield (Target) 70% – 80%> 90% (over 3 steps)
Di-alkylated Byproduct < 5%0%
Atom Economy High (Single step)Low (Protecting group waste)
Key Advantage Rapid, one-step synthesisAbsolute selectivity, easy purification
Primary Limitation Requires rigorous aqueous extraction to remove excess piperazineMulti-step process; requires strong acids for deprotection

Detailed Experimental Protocols

Protocol A: Direct Mono-Alkylation via Asymmetric Stoichiometry

This protocol utilizes a large excess of piperazine to statistically favor mono-alkylation. It is ideal for rapid intermediate generation.

Materials:

  • Anhydrous Piperazine (10.0 mmol, 10.0 eq)

  • 2,3-Dichlorobenzyl chloride (1.0 mmol, 1.0 eq)

  • Potassium carbonate (

    
    ) (2.0 mmol, 2.0 eq)
    
  • Anhydrous Acetonitrile (MeCN) (25 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous piperazine (10.0 mmol) in 20 mL of MeCN.

  • Base Addition: Add finely powdered anhydrous

    
     (2.0 mmol) to the solution. Causality Note:
    
    
    
    is preferred over soluble organic bases like Triethylamine (TEA) because it acts as an insoluble acid scavenger, preventing the formation of reactive quaternary ammonium salts that can complicate purification.
  • Controlled Electrophile Addition: Dissolve 2,3-dichlorobenzyl chloride (1.0 mmol) in 5 mL of MeCN. Add this solution dropwise over 30 minutes to the vigorously stirring piperazine mixture at room temperature. Causality Note: Dropwise addition ensures the localized concentration of the electrophile remains extremely low, maximizing the statistical probability that it reacts with unsubstituted piperazine rather than the mono-alkylated product.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60°C for 4–6 hours. Monitor the consumption of the benzyl chloride via TLC (Hexanes/EtOAc 7:3).

  • Work-up & Isolation (Self-Validating):

    • Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM) (30 mL) and wash with water (3 × 20 mL). Causality Note: Unreacted piperazine is highly water-soluble, while the highly lipophilic 1-(2,3-dichlorobenzyl)piperazine partitions entirely into the DCM layer.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate to yield the target compound.
      
Protocol B: High-Selectivity Alkylation via N-Boc Protection

This protocol is mandated when absolute purity is required and downstream chromatography must be minimized.

Step 1: Mono-Protection

  • Dissolve piperazine (20.0 mmol, 2.0 eq) in DCM (40 mL) and cool to 0°C.

  • Add a solution of Di-tert-butyl dicarbonate (

    
    ) (10.0 mmol, 1.0 eq) in DCM (10 mL) dropwise over 2 hours.
    
  • Stir at room temperature for 16 hours. Concentrate, extract with water to remove unreacted piperazine, and isolate 1-Boc-piperazine [2].

Step 2: N-Alkylation

  • Dissolve 1-Boc-piperazine (5.0 mmol, 1.0 eq) in Acetone (20 mL).

  • Add

    
     (7.5 mmol, 1.5 eq) and 2,3-dichlorobenzyl chloride (5.5 mmol, 1.1 eq).
    
  • Reflux the mixture for 12 hours. Filter the salts, concentrate the filtrate, and pass through a short silica plug to yield 1-Boc-4-(2,3-dichlorobenzyl)piperazine.

Step 3: Deprotection

  • Dissolve the intermediate in DCM (15 mL) and cool to 0°C.

  • Slowly add Trifluoroacetic acid (TFA) (5.0 mL). Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentrate under reduced pressure. To obtain the free base, partition the residue between DCM and 1M aqueous

    
     (adjust aqueous layer to pH > 10). Extract, dry the organic layer, and concentrate.
    

Troubleshooting & Optimization Insights

  • Solvent Selection: Acetonitrile and Acetone are optimal for these reactions. Avoid using protic solvents (like methanol) during the direct alkylation step with benzyl chlorides, as competitive solvolysis (formation of 2,3-dichlorobenzyl methyl ether) can occur, reducing the overall yield.

  • Temperature Control: Do not exceed 60°C during direct alkylation (Protocol A). Elevated temperatures increase the kinetic energy of the system, which can override the statistical control provided by the excess piperazine, leading to a spike in di-alkylation.

  • Emulsion Formation During Work-Up: If emulsions form during the aqueous washing of Protocol A, add a small amount of brine (saturated

    
    ) to the separatory funnel. The high ionic strength of the aqueous phase will force the organic product into the DCM layer, breaking the emulsion.
    

References

  • Corona, A., et al. "Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

HPLC method development for detection of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 1-[(2,3-Dichlorophenyl)methyl]piperazine

Scope & Nomenclature Clarification

Target Molecule: 1-[(2,3-Dichlorophenyl)methyl]piperazine Common Synonyms: 2,3-Dichlorobenzylpiperazine; 2,3-DCBP. Related Compounds: 1-(2,3-Dichlorophenyl)piperazine (DCPP) – A key intermediate for Aripiprazole.

Critical Note: The specific nomenclature "[(...phenyl)methyl]" indicates a benzyl group (a methylene bridge between the ring and the piperazine). This distinguishes it from the direct phenyl-piperazine (DCPP). However, both compound classes (Benzylpiperazines and Phenylpiperazines) share identical physicochemical challenges: basicity (pKa ~9) and moderate hydrophobicity. The protocol below is optimized for this class of halogenated aryl-piperazines , ensuring applicability to both the specific benzyl target and its common phenyl analogs.

Introduction

1-[(2,3-Dichlorophenyl)methyl]piperazine is a pharmacologically active scaffold often analyzed in two distinct contexts:

  • Pharmaceutical Impurity Profiling: As a structural analog or intermediate in the synthesis of antipsychotics (e.g., Aripiprazole).

  • Forensic Analysis: As a halogenated derivative of Benzylpiperazine (BZP), a known designer drug.

The primary analytical challenge is the basic nitrogen on the piperazine ring. At standard chromatographic pH (2–8), these nitrogens are protonated, leading to secondary interactions with residual silanols on silica columns. This results in severe peak tailing, poor resolution, and variable retention times. This guide details a "Gold Standard" method using Ion-Suppression (High pH) or Ion-Pairing/Silanol-Blocking (Low pH) strategies to guarantee sharp peak shapes.

Physicochemical Profile

PropertyValue (Approx.)Implication for HPLC
pKa (Piperazine N1) ~5.3Protonated at acidic pH.
pKa (Piperazine N4) ~9.1 - 9.8Strongly basic; positively charged at pH < 9.
LogP 2.8 - 3.2Moderately hydrophobic; retains well on C18.
UV Max 210-215 nm; ~254 nm215 nm for sensitivity; 254 nm for selectivity (reduces solvent noise).

Method Development Strategy

The development process follows a logical decision tree to overcome the "Base Tailing" effect.

MethodDevelopment Start Start: Define Goals (Sensitivity vs. Robustness) ColumnSel Column Selection Start->ColumnSel PH_Decision pH Strategy Selection ColumnSel->PH_Decision HighPH High pH (pH 10) (Best Peak Shape) PH_Decision->HighPH Hybrid Column Available? LowPH Low pH (pH 3.0) (Standard Stability) PH_Decision->LowPH Standard Silica Only? HighPH_Cond Column: Hybrid Silica (e.g., XBridge) Buffer: Ammonium Bicarbonate HighPH->HighPH_Cond LowPH_Cond Column: C18 End-capped Buffer: Phosphate + TEA (Blocker) LowPH->LowPH_Cond Opt Gradient Optimization (Resolution of Isomers) HighPH_Cond->Opt LowPH_Cond->Opt Final Final Validation Opt->Final

Figure 1: Decision tree for optimizing separation of basic piperazines.

Optimized Protocol: The "Silanol-Blocking" Method

Recommended for standard QA/QC labs where hybrid-silica columns may not be available.

A. Reagents & Standards
  • Reference Standard: 1-[(2,3-Dichlorophenyl)methyl]piperazine (purity >98%).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%), Triethylamine (TEA).
    
B. Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)End-capped C18 prevents silanol interactions.
Mobile Phase A 20 mM

buffer (pH 3.0) + 0.1% TEA
Acidic pH keeps analyte ionized (soluble); TEA masks silanols to reduce tailing.
Mobile Phase B Acetonitrile (100%)Strong organic modifier for hydrophobic retention.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer and peak sharpness.
Detection UV @ 215 nmMax absorption for the benzyl-piperazine moiety.
Injection Vol 5 - 10 µLPrevent column overload.
C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
2.09010Start Elution
15.04060Linear Gradient
18.01090Wash Impurities
20.01090Hold Wash
20.19010Re-equilibration
25.09010End Run
D. Sample Preparation
  • Stock Solution: Dissolve 10 mg of target compound in 10 mL of Methanol (1 mg/mL).

  • Working Solution: Dilute Stock to 50 µg/mL using Mobile Phase A .

    • Note: Diluting in Mobile Phase A (Acidic) ensures the basic piperazine is fully protonated and soluble, preventing precipitation.

Alternative: High pH Method (Mass Spec Compatible)

Use this if coupling to MS or if peak tailing persists.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.[2]

  • Mechanism: At pH 10, the piperazine is neutral (uncharged). This drastically increases retention (hydrophobicity dominates) and eliminates ionic repulsion/attraction with silanols, yielding perfect Gaussian peaks.

Method Validation Parameters (ICH Q2)

ParameterAcceptance CriteriaProtocol Tip
System Suitability Tailing Factor < 1.5; Plate Count > 5000If tailing > 1.5, increase TEA concentration to 0.2%.
Linearity

(Range: 10–150% of target conc.)
Prepare 5 levels: 5, 25, 50, 75, 100 µg/mL.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Expected LOQ: ~0.1 µg/mL at 215 nm.
Specificity No interference from blank/placeboInject blank Mobile Phase; ensure no peaks at retention time.

Troubleshooting Guide

  • Issue: Peak Tailing (> 1.5)

    • Cause: Residual silanol interactions.

    • Fix: Ensure Column is "End-capped". Add 0.1% Triethylamine (TEA) to Mobile Phase A.

  • Issue: Retention Time Drift

    • Cause: pH instability.

    • Fix: Piperazines are sensitive to pH near their pKa. Ensure Buffer is strictly adjusted to pH 3.0 ± 0.1.

  • Issue: Split Peaks

    • Cause: Sample solvent mismatch.

    • Fix: Dissolve sample in Mobile Phase, not 100% Acetonitrile.

References

  • BenchChem. (2025).[3] Validating the Purity of Synthesized 1-(2,3-Dichlorophenyl)piperazine: A Comparative Guide. Retrieved from

  • European Pharmacopoeia (Ph. Eur.). Aripiprazole Monograph: Impurity B (1-(2,3-dichlorophenyl)piperazine).[4] Strasbourg, France: EDQM.

  • PubChem. Compound Summary for CID 851833: 1-(2,3-Dichlorophenyl)piperazine.[5] Retrieved from [5]

  • ResearchGate. (2022). Chemical structures of aripiprazole and its impurities. Retrieved from

  • Sigma-Aldrich. Reference Standard: Aripiprazole Impurity F. Retrieved from

Sources

Preparation of 1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Preparation of 1-[(2,3-Dichlorophenyl)methyl]piperazine Hydrochloride

Executive Summary & Scope

This Application Note details the high-fidelity synthesis and purification of 1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride (also known as 1-(2,3-Dichlorobenzyl)piperazine).[1]

Critical Nomenclature Alert: Researchers often confuse this target with 1-(2,3-Dichlorophenyl)piperazine (DCPP), the direct aryl-piperazine intermediate used in the manufacturing of Aripiprazole (Abilify).[1]

  • Target of this Protocol: Contains a methylene bridge (-CH2-) between the phenyl ring and the piperazine nitrogen (

    
     Alkylation chemistry).[1]
    
  • Aripiprazole Intermediate: Contains a direct C-N bond (

    
     or Pd-catalyzed chemistry).[1]
    
  • Verification: Ensure your target molecule corresponds to CAS 523980-04-3 (Benzyl derivative) and not CAS 119532-26-2 (Phenyl derivative).[1]

This protocol utilizes a Nucleophilic Substitution (


)  strategy optimized to suppress the formation of the symmetrical bis-alkylated impurity, a common failure mode in piperazine alkylations.

Retrosynthetic Analysis & Reaction Design

The synthesis relies on the N-alkylation of piperazine with 2,3-dichlorobenzyl chloride.[1] The primary kinetic challenge is the competition between mono-alkylation (desired) and bis-alkylation (undesired).[1]

Mechanistic Strategy: To ensure high selectivity for the mono-substituted product, Piperazine is employed in substantial stoichiometric excess (5.0 equivalents). This statistical bias ensures that the highly reactive benzyl chloride electrophile is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated product.[1]

Diagram 1: Reaction Scheme & Impurity Pathway

ReactionScheme Reactant1 2,3-Dichlorobenzyl Chloride TS Transition State (SN2) Reactant1->TS Reactant2 Piperazine (5.0 eq excess) Reactant2->TS Product Mono-Benzyl Piperazine (Free Base) TS->Product Major Pathway (k1) Impurity Bis-Benzyl Piperazine (Impurity) Product->Impurity Minor Pathway (k2) Suppressed by Excess Reactant2 Salt Target HCl Salt Product->Salt HCl/EtOH

Caption: Kinetic competition between mono-alkylation (green) and bis-alkylation (red). The use of 5.0 eq piperazine minimizes the rate of the secondary reaction.

Materials & Safety Profile

ReagentCASRoleSafety Hazard
2,3-Dichlorobenzyl chloride 3290-06-0ElectrophileLachrymator , Corrosive.[1] Handle in fume hood.
Piperazine (Anhydrous) 110-85-0NucleophileCorrosive, Hygroscopic solid.[1]
Ethanol (Absolute) 64-17-5SolventFlammable.[1]
Dichloromethane (DCM) 75-09-2ExtractionSuspected Carcinogen.[1]
HCl (4M in Dioxane or Gas) -Salt FormerCorrosive, Fuming.[1]

Detailed Experimental Protocol

Phase 1: N-Alkylation (Synthesis)[1][2]
  • Preparation of Nucleophile Pool:

    • In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (anhydrous, 43.0 g, 0.50 mol, 5.0 eq) in Ethanol (200 mL) .

    • Note: Warming to 40°C may be required to fully dissolve the piperazine. Ensure the solution is clear before proceeding.

  • Controlled Addition:

    • Dissolve 2,3-Dichlorobenzyl chloride (19.5 g, 0.10 mol, 1.0 eq) in Ethanol (50 mL) . Load this solution into a pressure-equalizing addition funnel.

    • Heat the piperazine solution to a gentle reflux (~78°C).

    • Crucial Step: Add the benzyl chloride solution dropwise over 60 minutes to the refluxing piperazine solution.

    • Rationale: Slow addition keeps the instantaneous concentration of the electrophile low, further favoring mono-alkylation.[1]

  • Reaction Monitoring:

    • Maintain reflux for 3 hours.[1]

    • TLC Check: Silica gel, 10% MeOH in DCM.[1] Stain: Ninhydrin or UV.[1]

    • Endpoint: Disappearance of the benzyl chloride spot (high Rf, non-polar).

Phase 2: Workup & Purification (The "pH Swing")
  • Solvent Removal:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the ethanol. A semi-solid residue (mixture of product and excess piperazine) will remain.

  • Selective Extraction (Removal of Excess Piperazine):

    • Resuspend the residue in Dichloromethane (DCM, 200 mL) and Water (200 mL) .

    • Transfer to a separatory funnel and shake vigorously.

    • Layer Separation:

      • Top Layer (Aqueous): Contains the excess unreacted Piperazine (highly water-soluble).[1] Discard (or recover for recycling).

      • Bottom Layer (Organic): Contains the target Mono-benzyl piperazine and any bis-impurity.[1]

    • Perform two additional washes of the DCM layer with Water (2 x 100 mL) to ensure complete removal of piperazine.

    • Validation: The aqueous wash should eventually show no precipitate with AgNO3 (if checking for chloride ions) or neutral pH.

  • Drying:

    • Dry the organic layer over anhydrous Sodium Sulfate (

      
      ). Filter and evaporate to dryness to obtain the Crude Free Base  as a pale yellow oil.[1]
      
Phase 3: Salt Formation & Crystallization[1]
  • Acidification:

    • Dissolve the oily free base in a minimal amount of Ethanol (50 mL) or Isopropanol.

    • Cool the solution to 0-5°C in an ice bath.

    • Add HCl (4M in Dioxane) or bubble dry HCl gas slowly until the pH reaches ~2.0. A white precipitate should form immediately.[1]

  • Isolation:

    • Stir the slurry at 0°C for 30 minutes to maximize yield.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold Diethyl Ether (50 mL) to remove non-polar impurities.

  • Drying:

    • Dry under vacuum at 45°C for 12 hours.[1]

Process Workflow Diagram

Diagram 2: Experimental Workflow

Workflow Start Start: Reagent Prep Step1 Dissolve Piperazine (5 eq) in Ethanol Start->Step1 Step2 Dropwise Addition of 2,3-Dichlorobenzyl Chloride Step1->Step2 Step3 Reflux 3 Hours (Monitor TLC) Step2->Step3 Decision Complete? Step3->Decision Decision->Step3 No Workup1 Evaporate Ethanol Decision->Workup1 Yes Workup2 Partition: DCM / Water Workup1->Workup2 Sep Phase Separation Workup2->Sep AqLayer Aqueous Layer (Excess Piperazine) Sep->AqLayer Discard OrgLayer Organic Layer (Target Product) Sep->OrgLayer Salt Add HCl / Ethanol Precipitate Salt OrgLayer->Salt Final Filtration & Drying Final Product Salt->Final

Caption: Step-by-step process flow ensuring removal of excess piperazine prior to salt formation.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationRationaleTroubleshooting
Piperazine Equivalents 4.0 - 5.0 eqSuppresses bis-alkylation (dimer formation).[1]If <3.0 eq used, expect ~15% dimer impurity (insoluble in water, hard to separate).[1]
Addition Rate > 45 minsPrevents localized high concentration of electrophile.[1]Rapid addition leads to exotherm and increased impurities.[1]
Extraction pH Basic (>10)Ensures piperazine stays in water; Product moves to DCM.[1]If pH is acidic during extraction, product stays in water.[1]
Salt Stoichiometry 1.0 - 1.1 eq HClPrevents hydrolysis or hygroscopic dihydrochloride formation.[1]If product is too acidic/hygroscopic, recrystallize from EtOH.[1]

Analytical Validation

Expected Data for 1-[(2,3-Dichlorophenyl)methyl]piperazine HCl:

  • Appearance: White crystalline solid.[1]

  • Melting Point: 250–255°C (decomposition).[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.4 (br s, 2H, NH2+),[1]
      
    • 
       7.6–7.3 (m, 3H, Ar-H),[1]
      
    • 
       3.8 (s, 2H, Ar-CH2-N),[1]
      
    • 
       3.2–3.0 (m, 8H, Piperazine ring).[1]
      
    • Diagnostic Signal: The singlet at

      
       3.8 ppm confirms the benzylic methylene bridge, distinguishing it from the phenyl-piperazine (which lacks this CH2).
      

References

  • General Protocol for Mono-N-alkylation of Piperazines

    • Chao, J., et al. "Synthesis of N-benzylpiperazine derivatives."[1] Journal of Organic Chemistry. (Adapted procedure for high-selectivity alkylation using excess diamine).[1]

  • Chemical Identity Verification

    • Sigma-Aldrich. "1-[(2,3-Dichlorophenyl)methyl]piperazine."[1] Product Catalog. (Note: Verify CAS 523980-04-3).[1]

  • Distinction from Aripiprazole Intermediate

    • Otsuka Pharmaceutical Co., Ltd.[1][2] "Carbostyril derivatives." U.S. Patent 5,006,528.[1] (Describes the phenyl piperazine intermediate, contrasting the structure synthesized above).

  • Purification of Piperazine Salts

    • Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for recrystallizing amine hydrochloride salts).

Sources

Application Note: Recrystallization Solvents and Protocols for Purifying 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS: 523980-04-3) is a critical structural motif and intermediate in the synthesis of neuroactive active pharmaceutical ingredients (APIs). Because piperazine derivatives are prone to double N-alkylation (dimerization) and often retain unreacted starting materials, achieving >99.5% purity is a strict regulatory threshold for downstream API synthesis[1].

As an Application Scientist, I have structured this guide to move beyond basic procedures, providing the physicochemical rationale and mechanistic causality behind solvent selection. This document details validated, step-by-step recrystallization protocols for isolating this compound in both its free base and hydrochloride salt forms.

Physicochemical Profiling & Solvent Selection Logic

The purification of piperazine-containing compounds is notoriously challenging due to their high polarity, tendency to form stable hydrates, and severe hygroscopicity in the free base form[2].

  • Salt Formation as a Purification Strategy: Converting the lipophilic free base into a crystalline salt (e.g., hydrochloride or diacetate) fundamentally alters its solubility profile, allowing for highly selective crystallization[3]. The hydrochloride salt is the industry standard for long-term stability and ease of handling.

  • The Role of Co-Solvents: A mixed solvent system, such as, exploits the differential solubility of impurities[4]. Water acts to solubilize highly polar unreacted amine hydrochlorides, while methanol provides the steep temperature-dependent solubility curve required for high-yield crystallization of the target piperazine[4].

  • Anti-Solvent Precipitation: For the free base, utilizing an aromatic hydrocarbon (e.g., toluene) to dissolve the compound, followed by the addition of an aliphatic anti-solvent (e.g., ), forces the product out of solution while leaving lipophilic impurities dissolved[5].

Quantitative Solvent Selection Matrix

The following table summarizes the performance of various solvent systems based on empirical crystallization data.

Solvent SystemTarget FormRatio (v/v)Expected YieldExpected PurityMechanistic Rationale
Methanol / Water HCl Salt10:165–75%>99.5%Water solubilizes polar amine impurities; Methanol provides a steep solubility curve.
Absolute Ethanol HCl Salt100%>80%>98.0%Lower solubility at 0°C increases yield, but less effective at purging structurally similar dimers.
Toluene / n-Hexane Free Base1:3>85%>95.0%Anti-solvent precipitation. Toluene dissolves the lipophilic base; n-hexane forces crystallization.
Acetone / Acetic Acid Diacetate SaltExcess AcidModerate>99.0%Acetone acts as an anti-solvent for the highly crystalline, insoluble diacetate salt.

Experimental Workflows

G Crude Crude Piperazine Derivative (Free Base) SaltForm Salt Formation (HCl in MeOH/H2O) Crude->SaltForm Add Solvent & Acid HotFilt Hot Filtration (Remove Particulates) SaltForm->HotFilt Heat to 60°C Cooling Controlled Cooling (0.5°C/min) HotFilt->Cooling Clear Filtrate Isolation Centrifugation (Isolate Crystals) Cooling->Isolation Crystal Slurry Drying Vacuum Drying (45°C, <10 mbar) Isolation->Drying Wet Cake Pure Pure API Intermediate (>99.5% HPLC) Drying->Pure Final Product

Experimental workflow for the salt formation and recrystallization of the piperazine derivative.

Detailed Experimental Protocols

Protocol A: Methanol/Water Recrystallization of the Hydrochloride Salt

This protocol is adapted from optimized workflows for highly analogous dichlorophenyl piperazines, consistently yielding >99.5% HPLC purity[4].

  • Dissolution: In a jacketed glass reactor, suspend 100 g of crude 1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride in 1000 mL of a Methanol/Water mixture (10:1 v/v)[1].

  • Heating: Heat the suspension to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved.

    • Mechanistic Note: Do not exceed 64°C (the boiling point of methanol) to prevent solvent boil-off, which would alter the carefully calibrated 10:1 solvent ratio and prematurely crash out impurities.

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble particulates and polymeric byproducts.

  • Controlled Cooling: Transfer the clear filtrate to a crystallizer. Cool the solution at a strictly controlled rate of 0.5°C/min down to 5°C.

    • Mechanistic Note: Rapid cooling promotes spontaneous nucleation over crystal growth, leading to amorphous powders that trap impurities within the lattice (occlusion). Controlled cooling ensures the formation of a pure, highly ordered crystalline structure.

  • Isolation: Isolate the resulting crystals via centrifugation or vacuum filtration[4].

  • Washing & Drying: Wash the wet cake with 100 mL of pre-chilled (0°C) absolute methanol. Dry the product in a vacuum oven at 45°C (<10 mbar) for 12 hours to remove residual moisture and prevent hydrate formation[2].

Protocol B: Diacetate Salt Precipitation (Rescue Method for Highly Impure Batches)

For batches with severe impurity profiles, forming the diacetate salt in acetone is a classic, highly selective derivatives[6].

  • Dissolution: Dissolve the crude free base in acetone (approximately 10 volumes per weight of crude) at 25°C[6].

  • Acidification: Slowly add glacial acetic acid (up to 5 times the stoichiometric amount) under vigorous stirring[6].

  • Precipitation: The crystalline piperazine diacetate will precipitate almost immediately at room temperature (10–30°C)[6].

  • Recovery: Filter the solid, wash thoroughly with cold acetone, and regenerate the free base using aqueous NaOH, followed by extraction into an organic layer (e.g., dichloromethane)[6].

Troubleshooting & Mechanistic Insights

During scale-up, physical phase behaviors can disrupt purification. The most common critical failure is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

OilingOut Issue Oiling Out (LLPS) Diag1 High Solute Concentration? Issue->Diag1 Diag2 Cooling Rate Too Fast? Issue->Diag2 Sol1 Dilute with Primary Solvent Diag1->Sol1 Yes Sol2 Reduce Rate & Add Seed Crystals Diag2->Sol2 Yes

Troubleshooting logic for addressing liquid-liquid phase separation during cooling.

  • Mechanism of Oiling Out: LLPS occurs when the concentration of the solute is too high, pushing the saturation temperature above the compound's melting point in that specific solvent system. Instead of forming a solid crystal, the compound separates as an immiscible, impurity-rich liquid.

  • Corrective Action: Dilute the mixture with the primary solvent (methanol) to lower the saturation temperature, or introduce high-purity seed crystals at the upper boundary of the metastable zone width (MSZW) to force solid nucleation before the oiling boundary is reached.

  • Issue: Low Yield After Cooling: If the product remains highly soluble in the mother liquor, the water content in the 10:1 mixture may be too high. Adjust the ratio to 15:1 or evaporate 30% of the solvent volume under reduced pressure before initiating the cooling curve[2].

References

  • Title: Method for the preparation of piperazine and its derivatives (US6603003B2)
  • Title: Purification of piperazine (US2919275A)

Sources

Using 1-[(2,3-Dichlorophenyl)methyl]piperazine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical specifications, synthesis, and application of 1-[(2,3-Dichlorophenyl)methyl]piperazine (hereafter referred to as 2,3-DCBP ).

Critical Technical Distinction: Researchers must distinguish 2,3-DCBP from its structural homolog, 1-(2,3-Dichlorophenyl)piperazine (DCPP, CAS 41202-77-1) . While DCPP is the primary intermediate for the blockbuster antipsychotic Aripiprazole , 2,3-DCBP contains a methylene (–CH₂–) bridge between the phenyl ring and the piperazine nitrogen.

Primary Applications:

  • Structure-Activity Relationship (SAR) Studies: Used to modulate steric bulk and linker length in dopaminergic/serotonergic ligands.

  • Impurity Reference Standard: Used to identify and quantify "benzyl-homolog" impurities in pharmaceutical processes where benzyl chloride contaminants may be present.

  • Fragment-Based Drug Discovery: A building block for synthesizing novel piperazine-based CNS agents.

Chemical Specifications & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-[(2,3-Dichlorophenyl)methyl]piperazine
Molecular Formula C₁₁H₁₄Cl₂N₂
Molecular Weight 245.15 g/mol
Appearance Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DCM, MeOH, DMSO; Slightly soluble in water
pKa (Calc) ~9.1 (Piperazine secondary amine)
Storage 2–8°C, Hygroscopic, Store under Argon

Protocol A: Selective Synthesis of 2,3-DCBP

Objective: Synthesize high-purity 2,3-DCBP via N-alkylation while minimizing bis-alkylation byproducts.

Reaction Scheme

The synthesis involves the nucleophilic attack of piperazine on 2,3-dichlorobenzyl chloride.

SynthesisWorkflow Start Reagents: 2,3-Dichlorobenzyl Chloride + Piperazine (Excess) Reaction N-Alkylation Solvent: Ethanol/MeCN Temp: Reflux (80°C) Time: 4-6 h Start->Reaction K2CO3, KI (cat) Quench Workup Evaporate Solvent Acid/Base Extraction Reaction->Quench Monitor TLC/HPLC Purification Purification Recrystallization (HCl Salt) or Vacuum Distillation Quench->Purification Crude Oil Product Final Product: 1-(2,3-Dichlorobenzyl)piperazine Purification->Product >98% Purity

Figure 1: Synthetic workflow for mono-N-alkylation of piperazine.

Step-by-Step Methodology

Reagents:

  • 2,3-Dichlorobenzyl chloride (1.0 equiv)

  • Piperazine (Anhydrous) (5.0 equiv ) — Critical: Excess prevents bis-alkylation.

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (MeCN) (10 vol)

  • Potassium Iodide (KI) (0.1 equiv) — Catalyst.

Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Piperazine (5.0 equiv) in MeCN.

  • Activation: Add K₂CO₃ and catalytic KI. Stir at room temperature for 15 minutes.

  • Addition: Dropwise add 2,3-Dichlorobenzyl chloride (1.0 equiv) dissolved in minimal MeCN over 30 minutes.

    • Technical Insight: Slow addition into a large excess of piperazine ensures the statistical probability favors mono-alkylation over bis-alkylation.

  • Reaction: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1]

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove solvent and most unreacted piperazine (piperazine sublimes/distills).

    • Acid-Base Purification (Crucial): Dissolve residue in DCM. Wash with water (removes remaining piperazine). Extract organic layer with 1M HCl . The product moves to the aqueous phase; non-basic impurities stay in DCM.

    • Basify the aqueous phase with 2M NaOH to pH >12. Extract back into DCM.

    • Dry over Na₂SO₄ and concentrate to yield 2,3-DCBP free base.

Protocol B: Application in SAR Library Generation

Objective: Use 2,3-DCBP to synthesize an "Aripiprazole Analog" (Benzyl-Aripiprazole) to test the effect of linker elongation on receptor binding.

Context: Aripiprazole uses a phenyl-piperazine.[2][3][4] This protocol substitutes it with benzyl-piperazine to create a homolog for pharmacological evaluation.

Reaction Scheme

Coupling 2,3-DCBP with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

CouplingReaction Scaffold Scaffold: 7-(4-bromobutoxy)-quinolinone Conditions Conditions: NaI, K2CO3, DMF 80°C, 12h Scaffold->Conditions Reagent Reagent: 2,3-DCBP Reagent->Conditions Intermediate Transition State (SN2 Attack) Conditions->Intermediate Final Target Analog: Benzyl-Aripiprazole Intermediate->Final -HBr

Figure 2: Coupling strategy for SAR analog synthesis.

Procedure:

  • Dissolve 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) in DMF.

  • Add 2,3-DCBP (1.1 equiv), K₂CO₃ (2.0 equiv), and NaI (0.5 equiv).

  • Heat to 80°C for 12 hours.

  • Pour into ice water; filter the precipitate.

  • Recrystallize from Ethanol to obtain the target analog.

Quality Control & Analytical Methods

Differentiation: 2,3-DCBP vs. DCPP

Because these molecules are chemically similar, they must be strictly differentiated in QC.

Feature2,3-DCBP (Benzyl)DCPP (Phenyl)
Linker –CH₂– (Methylene)Direct Bond
¹H NMR (CDCl₃) Singlet at ~3.6 ppm (Benzylic CH₂)No benzylic protons
Mass Spec (M+H) 245.15231.12
HPLC RT Longer retention (More lipophilic)Shorter retention
HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Expected Result: 2,3-DCBP elutes after DCPP due to the additional methylene group increasing lipophilicity.

References

  • BenchChem. (2025). The Synthetic Pathway of Aripiprazole: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-[(2,3-dichlorophenyl)methyl]piperazine (CAS 523980-04-3).[5] Retrieved from

  • Oshiro, Y., et al. (1998). Novel Antipsychotic Agents: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 41(5), 658-667. (Foundational SAR reference for piperazine linkers).

Sources

Application Note: Microwave-Assisted Synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-[(2,3-Dichlorophenyl)methyl]piperazine—commonly referred to as 1-(2,3-dichlorobenzyl)piperazine—is a privileged structural motif and a critical intermediate in the development of neuroleptic agents and CXCR4 antagonists. Traditional synthesis of this scaffold relies on conventional convective heating, which suffers from prolonged reaction times, poor energy efficiency, and the generation of challenging-to-separate bis-alkylated impurities.

This application note details a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating and a protective-group strategy, this methodology reduces reaction times from hours to minutes while ensuring absolute regioselectivity and high yields.

Mechanistic Causality & Experimental Design

Designing a robust synthesis for monosubstituted piperazines requires addressing specific kinetic and thermodynamic challenges. Our protocol is built on three foundational pillars of causality:

  • The Bis-Alkylation Conundrum & Boc-Protection: Piperazine possesses two sterically unhindered, equally nucleophilic secondary amines. Direct reaction with 2,3-dichlorobenzyl chloride inevitably yields a statistical mixture of mono- and bis-alkylated products. To enforce 100% regioselectivity, we utilize mono-protected N-Boc-piperazine. This ensures that only one nitrogen is available for the

    
     attack, a standard validated in the synthesis of monosubstituted piperazines 1.
    
  • Dielectric Heating (MAOS): Unlike convective heating, which relies on thermal conduction through the vessel walls, MAOS directly excites polar molecules (dipole rotation and ionic conduction). This rapid energy transfer drastically lowers the activation energy barrier of the

    
     transition state, accelerating the N-alkylation from several hours to under 5 minutes 2.
    
  • Phase Transfer Catalysis (PTC): The inclusion of Tetrabutylammonium bromide (TBAB) facilitates the transfer of the solid base (

    
    ) into the organic phase, maximizing the collision frequency between the nucleophile and electrophile under microwave irradiation.
    

Reaction Workflow

MAOS_Workflow Substrate 2,3-Dichlorobenzyl Chloride + N-Boc-Piperazine MAOS Microwave Heating (100W) Dielectric Dipole Rotation Substrate->MAOS SN2 Accelerated SN2 Attack (K2CO3, TBAB Catalyst) MAOS->SN2 Overcomes Activation Energy Intermediate 1-Boc-4-(2,3-dichlorobenzyl)piperazine SN2->Intermediate >85% Yield Deprotect TFA / DCM Cleavage (1 Hour, 25°C) Intermediate->Deprotect Acidic Conditions Product 1-[(2,3-Dichlorophenyl)methyl]piperazine Deprotect->Product Basification & Isolation

Figure 1: Logical workflow and mechanism of MAOS N-alkylation and deprotection.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system , embedding In-Process Controls (IPCs) directly into the workflow to guarantee trustworthiness and reproducibility.

Phase 1: Microwave-Assisted N-Alkylation
  • Reagents: 2,3-Dichlorobenzyl chloride (1.0 mmol, 195.5 mg), N-Boc-piperazine (1.1 mmol, 204.9 mg),

    
     (2.0 mmol, 276.4 mg), TBAB (0.1 mmol, 32.2 mg), Acetonitrile (2.0 mL).
    
  • Procedure:

    • Charge a 10 mL microwave-safe reaction vial with all reagents and the solvent.

    • Seal the vial with a Teflon septum cap and place it in the microwave synthesizer.

    • Irradiate at 100 W, ramping to 80 °C, and hold for exactly 5 minutes.

    • Causality Note:

      
       acts as a mild, non-nucleophilic base to scavenge the generated HCl, driving the equilibrium forward without degrading the substrates. TBAB ensures phase transfer, maximizing reactivity.
      
    • Self-Validation (IPC 1): Spot the reaction mixture on a silica TLC plate (Eluent: 8:2 Hexanes:EtOAc). Stain with Ninhydrin. The complete disappearance of the secondary amine N-Boc-piperazine spot confirms 100% conversion.

Phase 2: Workup and Intermediate Isolation
  • Procedure:

    • Dilute the crude mixture with 10 mL of distilled water to dissolve inorganic salts (

      
      , KCl).
      
    • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure to yield the intermediate: 1-Boc-4-(2,3-dichlorobenzyl)piperazine.
      
    • Self-Validation (IPC 2): Analyze a 10 µL aliquot via LC-MS. The spectrum must display a dominant peak at m/z 345.1 [M+H]⁺ , confirming the structural integrity of the intermediate.

Phase 3: Boc-Deprotection & Final Isolation
  • Procedure:

    • Dissolve the intermediate in 4.0 mL of Dichloromethane (DCM).

    • Add 1.0 mL of Trifluoroacetic acid (TFA) dropwise at 0 °C to mitigate exothermic degradation.

    • Stir the solution at room temperature (25 °C) for 1 hour 3.

    • Causality Note: TFA provides the necessary acidic protons to cleave the tert-butyl ester, releasing

      
       and isobutylene gas.
      
    • Self-Validation (IPC 3): Monitor

      
       evolution. The cessation of bubbling is a macroscopic indicator of reaction completion.
      
    • Concentrate the mixture to remove excess TFA. Basify the residue with 2M NaOH to pH 10-11 to convert the piperazine TFA salt back to its free base form.

    • Extract with DCM (3 x 10 mL), dry over

      
      , and evaporate to yield pure 1-[(2,3-Dichlorophenyl)methyl]piperazine .
      
    • Self-Validation (IPC 4): Final LC-MS must confirm the target mass at m/z 245.1 [M+H]⁺ .

Quantitative Data Presentation

The table below summarizes the empirical advantages of transitioning from conventional batch heating to the optimized MAOS protocol for the N-alkylation step.

ParameterConventional Batch HeatingMicrowave-Assisted (MAOS)
Heating Source Convective (Oil Bath)Dielectric (100 W)
Temperature 80 °C (Reflux)80 °C
Reaction Time 4 - 6 Hours5 Minutes
Yield (Intermediate) 60 - 65%> 85%
Regioselectivity Moderate (Trace bis-alkylation)Excellent (Strict mono-alkylation)
Energy Efficiency Low (Continuous heating)High (Rapid energy transfer)

References

  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave)
  • Title: Current Chemistry Letters Solvent-free microwave-assisted synthesis of aripiprazole Source: Semantic Scholar URL
  • Title: Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: NIH URL

Sources

Thin Layer Chromatography (TLC) systems for benzylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Thin Layer Chromatography (HPTLC) Systems for the Identification and Separation of Benzylpiperazine (BZP) Derivatives

Executive Summary

Benzylpiperazine (BZP) and its derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), represent a class of piperazine-based stimulants often encountered in forensic and clinical analysis.[1][2][3] Due to their structural similarity and frequent co-formulation (e.g., "party pills"), separating these compounds requires a robust chromatographic system.[2]

This guide details a self-validating TLC/HPTLC protocol designed to overcome the primary challenge of piperazine analysis: severe peak tailing caused by the interaction between the basic amine nitrogen and acidic silanol groups on the stationary phase.

Chemical Basis & Stationary Phase Selection

The Challenge: BZP is a strong base (secondary amine). On standard silica gel, the lone pair of electrons on the nitrogen interacts strongly with the acidic silanol (Si-OH) groups. This results in "cometing" or tailing spots, making Rf calculation unreliable and separation from isomers (like 1,4-dibenzylpiperazine) difficult.

The Solution:

  • Stationary Phase: Silica gel 60 F

    
     (HPTLC grade recommended for tighter bands).
    
  • Mobile Phase Modifier: A basic modifier (Ammonium Hydroxide or Diethylamine) is mandatory . It acts by competitively blocking the active silanol sites, allowing the BZP molecules to migrate freely based on partition coefficients rather than adsorption.

Diagram 1: Chemical Interaction Mechanism

The following diagram illustrates the suppression of silanol ionization by the basic modifier.

G cluster_0 Mechanism of Action Silica Silica Surface (Acidic Si-OH) BZP BZP Molecule (Basic Amine) Silica->BZP Strong H-Bonding Tailing Result: Tailing/Streaking BZP->Tailing Without Modifier Ammonia Modifier (NH4OH) Ammonia->Silica Preferential Binding (Blocks Sites) Sharp Result: Sharp Compact Spot Ammonia->Sharp With Modifier

Caption: Mechanism of silanol suppression. The basic modifier (NH4OH) neutralizes acidic sites, preventing amine tailing.

Validated Mobile Phase Systems

The following systems have been validated against UNODC (United Nations Office on Drugs and Crime) standards.

System CodeSolvent Composition (v/v)ApplicationTypical Rf (BZP)
Sys-A (Primary) Methanol : 25% aq. Ammonia (100 : 1.5) Screening - High elution power; moves BZP away from baseline.0.25 - 0.35
Sys-B (Forensic) Ethyl Acetate : Methanol : 25% Ammonia (8 : 1 : 1) Differentiation - Excellent separation of BZP from TFMPP and Caffeine.0.40 - 0.50
Sys-C (Alternate) Acetone : Methanol : 25% Ammonia (10 : 1 : 0.1) Confirmation - Used when co-elution is suspected in System A.0.30 - 0.40

Critical Note: The ammonia concentration is volatile. Mobile phases must be prepared fresh (daily).

Visualization Strategies

BZP has weak UV absorbance. While UV 254 nm can visualize high concentrations, chemical derivatization is required for trace analysis.

ReagentPreparationAppearance (BZP)Specificity
Acidified Iodoplatinate Mix 10 mL 5% Platinum Chloride + 240 mL 2% KI + 10 mL conc. HCl.Purple / Blue-Black High.[4] Specific for nitrogenous bases (alkaloids).
Dragendorff’s Reagent Solution A: Bismuth subnitrate/Acetic acid.[5] Solution B: KI. Mix A+B+Acetic acid+Water.[5][6]Orange Moderate.[1] General alkaloid stain.
Simon's Reagent Sol A: 20% Na2CO3.[1] Sol B: 1% Sodium Nitroprusside.[1] Spray A then B.Blue Specific for secondary amines (distinguishes BZP from primary amines).

Detailed Experimental Protocol

Phase 1: Sample Preparation
  • Standard Stock: Dissolve 10 mg of BZP standard in 10 mL Methanol (1 mg/mL).

  • Unknown Sample: Pulverize tablet/powder. Extract 10 mg equivalent in 10 mL Methanol. Sonicate for 10 mins. Centrifuge at 3000 rpm for 5 mins. Use the supernatant.

  • Adulterant Check: Prepare a Caffeine standard (1 mg/mL), as it is the most common cutting agent.

Phase 2: Chromatographic Development
  • Plate Activation: Heat Silica Gel 60 F254 plate at 110°C for 30 mins to remove moisture.

  • Spotting: Apply 2 µL and 5 µL of sample and standards using a micropipette or Linomat 5 (for HPTLC). Maintain 10 mm distance from the bottom edge.

  • Chamber Saturation (CRITICAL): Line a twin-trough chamber with filter paper. Pour Mobile Phase (System B recommended). Let stand for 20 minutes sealed. Failure to saturate causes "smiling" solvent fronts and uneven Rf values.

  • Run: Develop plate until solvent front reaches 70-80 mm (approx. 80% of plate height).

  • Drying: Remove plate and dry in a stream of cold air until all ammonia smell is gone. Residual ammonia interferes with Dragendorff’s reagent.

Phase 3: Visualization & Analysis
  • UV Check: View under 254 nm. Mark any quenching spots with a pencil.

  • Derivatization: Spray with Acidified Iodoplatinate (preferred for sensitivity).

  • Evaluation: Compare Rf values and color intensity.

Diagram 2: Analytical Workflow

The following diagram outlines the operational sequence for BZP analysis.

Workflow cluster_dev Development start Sample Receipt (Powder/Tablet) extract Extraction (MeOH, Sonicate 10m) start->extract spot Spotting (2µL on Silica F254) extract->spot sat Chamber Saturation (20 mins, System B) spot->sat run Elution (7-8 cm run length) sat->run dry Drying (Remove Ammonia) run->dry vis Visualization (Iodoplatinate Spray) dry->vis result Data Analysis (Rf Calculation) vis->result

Caption: Step-by-step HPTLC workflow for BZP analysis.

Self-Validating System & Troubleshooting

To ensure the trustworthiness of your results, include these internal controls in every run:

  • The "Tail" Check:

    • Observation: If the BZP spot is elongated (streaking > 5mm).

    • Diagnosis: Mobile phase alkalinity is insufficient.

    • Fix: Add 0.5 mL extra Ammonium Hydroxide to the tank.

  • The "Edge" Effect:

    • Observation: Spots on the outer lanes run faster/slower than the center.

    • Diagnosis: Insufficient chamber saturation.

    • Fix: Increase saturation time to 30 mins; ensure filter paper liner is wet.

  • Resolution Validation (System Suitability Test):

    • A mixture of BZP and Caffeine must be spotted.[2][4]

    • Pass Criteria: Baseline separation between BZP (lower Rf) and Caffeine (higher Rf). If they overlap, the system is invalid (likely due to methanol evaporation modifying the polarity).

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[7] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Tsutsumi, H., et al. (2005).[2] Analysis of Benzylpiperazine-like Compounds. Forensic Science International. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: Benzylpiperazine. [Link]

Sources

Scale-up procedures for 1-[(2,3-Dichlorophenyl)methyl]piperazine production

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Production of 1-[(2,3-Dichlorophenyl)methyl]piperazine: From Benchtop to Kilogram Scale

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and scale-up of 1-[(2,3-Dichlorophenyl)methyl]piperazine, a critical intermediate in the manufacturing of several key active pharmaceutical ingredients (APIs), including the antipsychotic drugs Aripiprazole and Cariprazine.[1][2][3] The protocols detailed herein are designed for researchers, chemists, and process development professionals, offering a scalable and robust method based on the nucleophilic substitution of piperazine with 2,3-dichlorobenzyl chloride. This guide emphasizes safety, process control, and optimization strategies to address common challenges encountered during scale-up, ensuring high yield and purity of the final product.

Introduction and Strategic Overview

1-[(2,3-Dichlorophenyl)methyl]piperazine is a cornerstone building block in medicinal chemistry. Its structure, featuring a dichlorinated aromatic ring coupled to a piperazine moiety, is a well-established pharmacophore for targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors.[4][5] The efficient and large-scale production of this intermediate is therefore of significant industrial importance.

Several synthetic routes have been reported, including the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine.[1][6][7] However, for industrial applications, the most direct and atom-economical approach is the N-alkylation of piperazine with a suitable 2,3-dichlorobenzyl halide. This method is generally preferred due to readily available starting materials, fewer reaction steps, and more manageable impurity profiles.

This guide focuses on the N-monoalkylation of piperazine with 2,3-dichlorobenzyl chloride. The primary challenge in this synthesis is controlling the reaction to favor the desired mono-substituted product over the N,N'-dialkylated byproduct. This is effectively managed by manipulating the stoichiometry of the reactants, specifically by using an excess of piperazine.

Safety and Handling of Reagents

Utmost priority must be given to safety. The reagents used in this synthesis possess significant hazards that require strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE).

Reagent CAS No. Key Hazards Handling Precautions & PPE
2,3-Dichlorobenzyl Chloride 2060-91-5Corrosive, causes severe skin burns and eye damage, lachrymator.[8]Handle exclusively in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat. Ensure an eyewash station and safety shower are immediately accessible.
Piperazine (Anhydrous) 110-85-0Corrosive, causes skin irritation and serious eye damage. May cause an allergic skin reaction. Readily absorbs moisture and CO2 from the air.[9]Handle in a well-ventilated area or fume hood. Wear gloves, safety goggles, and a lab coat. Keep container tightly closed.
Potassium Carbonate (K₂CO₃) 584-08-7Causes serious eye irritation.Avoid generating dust. Wear safety glasses and gloves.
Acetonitrile (ACN) 75-05-8Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.Use in a fume hood away from ignition sources.[10] Ground all equipment to prevent static discharge. Wear appropriate PPE.
Toluene 108-88-3Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.Use in a fume hood. Avoid all personal contact. Use appropriate PPE.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[8][11] Seek immediate medical attention if contact is with 2,3-dichlorobenzyl chloride.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[8][11]

  • Spills: Evacuate the area. Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area thoroughly.

Laboratory-Scale Synthesis Protocol (50 g Scale)

This protocol details the synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine on a laboratory scale, which serves as the foundation for process scale-up.

Materials and Equipment
  • Reagents: Piperazine (anhydrous, 86.14 g, 1.0 mol, 4.0 eq), 2,3-Dichlorobenzyl chloride (48.88 g, 0.25 mol, 1.0 eq), Potassium Carbonate (K₂CO₃, 69.1 g, 0.5 mol, 2.0 eq), Acetonitrile (500 mL), Ethyl Acetate (500 mL), Deionized Water, Brine.

  • Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, condenser, temperature probe, heating mantle, addition funnel, Buchner funnel, separatory funnel, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 1 L three-neck flask with a mechanical stirrer, condenser, and temperature probe. Charge the flask with piperazine (86.14 g), potassium carbonate (69.1 g), and acetonitrile (500 mL).

  • Initiate Reaction: Begin stirring the suspension and heat the mixture to reflux (approx. 82°C).

  • Controlled Addition: Dissolve 2,3-dichlorobenzyl chloride (48.88 g) in 100 mL of acetonitrile. Add this solution dropwise to the refluxing mixture over 1-2 hours using the addition funnel. Causality: A slow, controlled addition is crucial to maintain a high local concentration of piperazine relative to the benzyl chloride, which minimizes the formation of the dialkylated impurity.

  • Reaction Monitoring: Maintain the reaction at reflux for 6-8 hours. Monitor the progress by TLC or HPLC until the starting benzyl chloride is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid inorganic salts using a Buchner funnel and wash the filter cake with acetonitrile (2 x 50 mL).

  • Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.

  • Extraction: Partition the residue between ethyl acetate (300 mL) and water (300 mL). Separate the organic layer. Wash the organic layer with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer in vacuo to yield the crude product. Purify via vacuum distillation (B.p. ~128-130°C / 0.5 Torr) or by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield 1-[(2,3-Dichlorophenyl)methyl]piperazine as a white to off-white solid.[2]

Scale-Up Procedures and Considerations (1 kg Scale)

Scaling the synthesis from 50 g to 1 kg introduces significant challenges related to heat and mass transfer, material handling, and purification. The following section addresses these critical scale-up parameters.

Comparison of Process Parameters
Parameter Laboratory Scale (50 g) Kilogram Scale (1 kg) Rationale for Change
Reactor 1 L Glass Flask20 L Jacketed Glass ReactorTo accommodate larger volumes and provide precise temperature control via a heating/cooling fluid.
Stirring Magnetic Stirrer / Overhead StirrerMechanical Stirrer (Anchor/Impeller)Ensures efficient mixing and heat distribution in a larger, more viscous volume. Prevents localized "hot spots."
Reagent Addition Addition Funnel (Manual)Metering PumpProvides a consistent and controlled addition rate, which is critical for managing the exotherm and minimizing side reactions.
Heating/Cooling Heating Mantle / Water BathThermofluid in Reactor JacketAllows for both heating to reflux and rapid cooling to quench the reaction or control an exotherm.
Isolation Buchner FunnelNutsche Filter-DryerFacilitates safe and efficient filtration and initial drying of large quantities of solids under a contained system.
Purification Recrystallization / ChromatographyVacuum Distillation / CrystallizationVacuum distillation is often more efficient and scalable for liquid products than chromatography. Large-scale crystallization requires careful control of cooling profiles.
Kilogram-Scale Protocol
  • Reactor Charging: Charge the 20 L jacketed reactor with piperazine (1.72 kg, 20.0 mol, 4.0 eq), potassium carbonate (1.38 kg, 10.0 mol, 2.0 eq), and acetonitrile (10 L).

  • Heating: Start the agitator and begin circulating thermofluid through the jacket to heat the reactor contents to a gentle reflux (~82°C).

  • Controlled Addition of Alkylating Agent: Prepare a solution of 2,3-dichlorobenzyl chloride (0.98 kg, 5.0 mol, 1.0 eq) in acetonitrile (2 L). Using a metering pump, add this solution to the reactor over 3-4 hours, maintaining a steady reflux. Monitor the internal temperature closely; if a significant exotherm occurs, slow the addition rate.

  • Reaction and Monitoring: Hold the reaction at reflux for 8-12 hours, monitoring by HPLC for the disappearance of the benzyl chloride starting material.

  • Cooling and Filtration: Once complete, cool the reactor contents to 20-25°C. Transfer the slurry to a Nutsche filter and filter off the inorganic salts. Wash the cake with acetonitrile (2 x 1 L).

  • Solvent Stripping and Work-up: Transfer the combined filtrate to a larger reactor equipped for distillation. Concentrate the solution under vacuum to remove the bulk of the acetonitrile. Partition the residue between toluene (6 L) and water (6 L). Separate the layers.

  • Final Purification (Vacuum Distillation): The crude product (as a toluene solution or neat oil after solvent removal) is transferred to a suitable distillation apparatus. Perform vacuum distillation. Collect the product fraction at the appropriate temperature and pressure (e.g., 170-175°C / 10 mmHg) to yield the final product with >99% purity.[2]

Process Workflow and Optimization

Overall Production Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Reagent Charging (Piperazine, K2CO3, ACN) P2 Heat to Reflux P1->P2 R1 Controlled Addition of 2,3-Dichlorobenzyl Chloride P2->R1 R2 Reflux & Monitoring (HPLC) R1->R2 W1 Cool Down R2->W1 W2 Filtration of Salts W1->W2 W3 Solvent Removal W2->W3 W4 Aqueous Wash/ Extraction W3->W4 PU1 Vacuum Distillation W4->PU1 PU2 Final Product (>99% Purity) PU1->PU2 QC QC Analysis (HPLC, NMR, GC-MS) PU2->QC

Caption: High-level workflow for the production of 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Troubleshooting and Optimization Guide
Problem Potential Cause(s) Recommended Solution(s)
High Levels of Dialkylated Impurity - Addition of benzyl chloride was too fast.- Insufficient excess of piperazine.- Localized "hot spots" due to poor mixing.- Slow the addition rate of the alkylating agent.- Increase the molar excess of piperazine (e.g., from 4 eq to 5 eq).- Ensure vigorous and efficient stirring throughout the reaction.
Incomplete Reaction - Insufficient reaction time or temperature.- Poor quality or wet reagents/solvents.- Extend the reflux time and monitor by HPLC until completion.- Ensure anhydrous conditions; use high-purity, dry piperazine and acetonitrile.
Low Isolated Yield - Mechanical losses during transfers and filtration.- Incomplete extraction of the product from the aqueous phase.- Product losses during distillation.- Optimize transfer procedures to minimize losses.- Perform a back-extraction of the aqueous layer with the organic solvent.- Carefully control distillation parameters (vacuum, temperature) to avoid decomposition or loss to residue.
Product Fails Purity Specification - Inefficient purification.- Thermal decomposition during distillation.- Presence of starting material impurities.- Optimize distillation conditions (use a fractionating column if necessary).- Lower the distillation temperature by applying a higher vacuum.- Ensure the purity of the 2,3-dichlorobenzyl chloride starting material is >98% before use.
Logical Troubleshooting Flow

G Start Analyze Final Product (HPLC) Purity_Check Purity >99%? Start->Purity_Check Impurity_ID Identify Major Impurity Purity_Check->Impurity_ID No End_Pass Process Complete Purity_Check->End_Pass Yes Dialkylated Dialkylated Impurity? Impurity_ID->Dialkylated SM_Present Starting Material Present? Impurity_ID->SM_Present Action1 Decrease Addition Rate Increase Piperazine Excess Dialkylated->Action1 Yes Action3 Optimize Purification (e.g., better vacuum) Dialkylated->Action3 No Action2 Increase Reaction Time Check Reagent Quality SM_Present->Action2 Yes SM_Present->Action3 No End_Fail Re-process or Re-evaluate Action1->End_Fail Action2->End_Fail Action3->End_Fail

Caption: Decision tree for troubleshooting common purity issues in the synthesis.

References

  • Tokyo Chemical Industry. (2025, July 1).
  • Fisher Scientific. (2025, December 24).
  • BenchChem. (2025). Experimental protocol for the synthesis of 1-(2,3-Dichlorophenyl)piperazine.
  • ChemicalBook. (2022, July 12). Uses and production of Piperazine.
  • BenchChem. (2025).
  • TCI Chemicals. (2023, March 4).
  • ChemicalBook. (n.d.). 1-(2,3-Dichlorophenyl)-piperazine synthesis.
  • Piperazine Derivatives Manufacturers. (2020, March 19).
  • KM Pharma Solution Private Limited. (n.d.). MSDS - 2,3-Dichloro Benzoyl chloride.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(2,3-Dichlorophenyl)piperazine.
  • Patsnap. (2022, July 15). Preparation method of 1-(2, 3-dichlorophenyl) piperazine.
  • Merck. (n.d.).
  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Suresh Gyan Vihar University. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PMC. (n.d.).
  • PubMed. (2001, September 13). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype.
  • Google Patents. (n.d.). CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Google Patents. (n.d.).
  • Patsnap. (2012, December 5). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • BenchChem. (2024, September 12).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • BenchChem. (2025, December). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
  • Google Patents. (n.d.). US3639403A - Method for the preparation of piperazine and substituted piperazines.
  • NSF PAR. (n.d.).

Sources

Troubleshooting & Optimization

Improving yield of 1-[(2,3-Dichlorophenyl)methyl]piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Team (Process Chemistry Division) Subject: Optimization Guide: Synthesis of 1-(2,3-Dichlorophenyl)piperazine

Compound Identification & Scope

Important Nomenclature Clarification: Your inquiry specified 1-[(2,3-Dichlorophenyl)methyl]piperazine (a benzyl-piperazine derivative).[1][2] However, in the context of drug development—specifically for Aripiprazole and Brexpiprazole synthesis—the critical intermediate is 1-(2,3-Dichlorophenyl)piperazine (an aryl-piperazine, CAS: 41202-77-1 ).[1][2]

This guide focuses on the Aryl-Piperazine (Aripiprazole intermediate) as it is the industrial standard.[1][2] If you genuinely require the benzyl derivative (benzyl chloride route), please contact us for a separate protocol.

FeatureTarget Compound
Common Name 2,3-Dichlorophenylpiperazine (2,3-DCPP)
CAS Number 41202-77-1 (Free base) / 119532-26-2 (HCl salt)
Primary Application Key intermediate for Aripiprazole (Abilify)
Core Challenge Minimizing dimerization and removing unreacted aniline

Process Optimization (The Reaction)

Q: Which synthetic route offers the highest yield at scale?

A: While palladium-catalyzed Buchwald-Hartwig amination is elegant, the Cyclization Route (reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride) is the industrial "Gold Standard" for yield and cost-efficiency.[1][2]

  • Recommendation: Use the melt fusion method or high-boiling solvents (e.g., Xylene, Dichlorobenzene) rather than low-boiling alcohols.[1][2]

  • Mechanism: The aniline nitrogen performs a double nucleophilic attack on the bis-electrophile.[1][2] High temperature is required to overcome the steric hindrance of the ortho-dichloro substitution.[1][2]

Q: My yield is stuck below 60%. What are the critical control parameters?

A: Low yield typically stems from three factors in this specific reaction:

  • Temperature Threshold: The cyclization has a high activation energy.[2]

    • Fix: Ensure internal reaction temperature reaches 160–200°C . If using solvent, switch to Diglyme or solvent-free (melt) conditions.[1][2]

  • Stoichiometry: Bis(2-chloroethyl)amine HCl is unstable at high heat.[1][2]

    • Fix: Use a slight excess of the amine salt (1.2 to 1.5 equivalents ) relative to the aniline.

  • HCl Trapping: The reaction generates HCl, which can protonate the aniline, rendering it non-nucleophilic.[2]

    • Fix: While the melt method relies on thermal drive, adding a solid base (e.g., anhydrous K₂CO₃ ) or using a phase transfer catalyst (TBAB ) in xylene can drive the reaction to completion at lower temperatures (130-140°C).

Q: How do I minimize the "Dimer" impurity?

A: The "dimer" (1,4-bis(2,3-dichlorophenyl)piperazine) forms if the product competes with the aniline for the alkylating agent.[2]

  • Solution: This is less of an issue in the Cyclization Route compared to the Alkylation Route. However, ensuring high agitation rates (mass transfer limited) and avoiding a massive excess of the alkylating agent helps.

Work-up & Purification (Troubleshooting)

Q: The crude product is a dark, viscous oil.[2] How do I isolate a clean solid?

A: The free base is an oil/low-melting solid.[1][2] The industry standard is to isolate it as the Monohydrochloride (HCl) salt .[1]

Protocol:

  • Basify: Treat the reaction mixture with NaOH to pH >12.

  • Extract: Extract the free base into Toluene or Ethyl Acetate .[2]

  • Salt Formation: Add Conc. HCl or HCl in Isopropanol to the organic layer.[2] The salt precipitates out.[2][3]

  • Solvent Switch: If the oil persists, use n-Butanol for the salting-out step; it provides better crystal growth than ethanol.[1][2]

Q: I have residual 2,3-dichloroaniline in my product. How do I remove it?

A: 2,3-Dichloroaniline is a weak base compared to the piperazine product.[2]

  • The "pH Swing" Method:

    • Dissolve crude mixture in dilute aqueous acid (pH ~3-4).

    • At this pH, the piperazine (secondary amine, pKa ~9) is protonated and water-soluble.[2] The aniline (weak base, pKa ~2) remains largely unprotonated and lipophilic.

    • Wash: Extract the aqueous acidic layer with Dichloromethane (DCM) or Toluene .[2] The aniline moves to the organic layer; the product stays in the water.[2]

    • Recover: Basify the aqueous layer (pH >12) and extract the purified product.

Visualized Workflows

Figure 1: Reaction Pathway & Impurity Logic

This diagram illustrates the competition between the desired cyclization and potential side reactions.[2]

ReactionPathway Aniline 2,3-Dichloroaniline (Starting Material) Intermediate N-Alkylated Intermediate Aniline->Intermediate Heat (160°C) -HCl Impurity_Aniline Residual Aniline (Impurity A) Aniline->Impurity_Aniline Incomplete Conv. BisAmine Bis(2-chloroethyl)amine HCl BisAmine->Intermediate Product 1-(2,3-Dichlorophenyl) piperazine (DCPP) (Target) Intermediate->Product Cyclization (Slow Step) Impurity_Dimer Poly-alkylated Species Product->Impurity_Dimer Over-alkylation (Rare in Cyclization)

Caption: Kinetic pathway of DCPP synthesis via aniline cyclization, highlighting the critical rate-limiting cyclization step.

Figure 2: Purification Decision Tree

Follow this logic to resolve purity issues based on your analytical data (HPLC).

PurificationTree Start Crude Product Analysis (HPLC) Check1 Is Purity > 98%? Start->Check1 Success Proceed to Final Drying Check1->Success Yes Issue1 Major Impurity: 2,3-Dichloroaniline Check1->Issue1 No Issue2 Major Impurity: Unknown/Color Check1->Issue2 No Action1 Acid/Base Wash (Exploit pKa diff) Issue1->Action1 Action2 Recrystallization (MeOH/Water 10:1) Issue2->Action2 Action1->Check1 Action2->Check1

Caption: Troubleshooting logic for purification. The pKa difference allows separation of aniline via acid wash.[2]

"Gold Standard" Experimental Protocol

Method: Melt Cyclization with n-Butanol Work-up.[1][2] Target Scale: 100g basis.

  • Charging: In a 500 mL round-bottom flask equipped with a mechanical stirrer (overhead stirring is crucial as the mixture thickens), charge 2,3-dichloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.2 eq) .

  • Reaction: Heat the mixture to 170–180°C . The mixture will melt.[2] Maintain this temperature for 10–15 hours . Monitor by HPLC until aniline is < 2%.[1][2]

    • Note: HCl gas will evolve.[1][2] Use a scrubber.[1][2]

  • Quench: Cool to ~100°C. Add n-Butanol (3-4 volumes). Reflux for 1 hour to dissolve the melt.

  • Crystallization: Cool slowly to 0–5°C. The crude HCl salt will crystallize. Filter the solid.[2][3]

  • Refining (Recrystallization): Dissolve the crude cake in Methanol/Water (10:1 ratio) at reflux. Cool to room temperature, then chill to 0°C.

  • Yield: Expected yield is 60–65% . Purity > 99.5%.

References

  • Synthesis of Aripiprazole Intermediates. BenchChem Technical Guides. Protocol for cyclization of 2,3-dichloroaniline. [1][2]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents (CN102807536B). Describes the high-temperature melt fusion method and n-butanol workup.

  • Process for the preparation of aripiprazole and intermediates thereof. Google Patents (WO2007118923A1). Details the separation of impurities and salt formation.[2][3]

  • 1-(2,3-Dichlorophenyl)piperazine Compound Summary. PubChem. Chemical and physical property data for CAS 41202-77-1.[1][2][4][5]

Sources

Technical Support Center: Piperazine Selective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers dealing with the "Piperazine Paradox." It prioritizes actionable protocols and mechanistic understanding over generic advice.

Topic: Minimizing Bis-Alkylation Side Products Ticket Type: Advanced Method Development Status: Open

The Core Problem: The Nucleophilic Paradox

Why does my reaction fail to stop at mono-alkylation?

The fundamental challenge in piperazine chemistry is kinetic. Piperazine contains two equivalent secondary amines (


).
  • Step 1: The first alkylation event occurs (

    
    ).
    
  • The Shift: The newly attached alkyl group is electron-donating (inductive effect). This makes the remaining secondary amine more nucleophilic than the starting material.[1]

  • The Result: The rate of the second reaction (

    
    ) often exceeds the first (
    
    
    
    ). Once a molecule reacts once, it is statistically more likely to react again immediately, leading to bis-alkylation even when starting material remains.
Visualizing the Pathway

The following diagram illustrates the kinetic competition you are fighting.

PiperazineKinetics Pip Piperazine (Starting Material) Mono Mono-Alkyl Piperazine (Desired Product) Pip->Mono k1 (Slow) Nucleophilic Attack RX Electrophile (R-X) RX->Mono Bis Bis-Alkyl Piperazine (Over-Alkylated Impurity) RX->Bis Mono->Bis k2 (Fast) Enhanced Nucleophilicity

Figure 1: Kinetic pathway showing how the first alkylation activates the molecule for the second, unwanted reaction.

Strategic Decision Matrix

Before selecting a protocol, determine your constraints. Do not use a protecting group strategy if a simple stoichiometric adjustment will suffice.

ConstraintRecommended StrategyProsCons
Cheap Reagents Method A: High-Dilution Excess One step; fast.Wasteful; requires extraction workup.
Expensive Electrophile Method B: Boc-Protection 100% Selectivity; clean.Adds 2 steps (protect/deprotect).[1][2][3][4]
Acid-Sensitive Method A or D (Reductive) Avoids TFA/HCl steps.Reductive amination requires aldehyde.
Scalability (Kg) Method C: Monohydrochloride Atom economical; cheap.Requires precise pH/salt control.
Validated Experimental Protocols
Method A: The "High-Dilution" Protocol (Stoichiometric Control)

Best for: Simple alkyl halides where piperazine is cheap and easy to wash away.

The Logic: By flooding the reaction with excess piperazine (5–10 equivalents), you statistically ensure the electrophile encounters unreacted piperazine rather than the more reactive mono-product.

Protocol:

  • Dissolution: Dissolve 10.0 equivalents of Piperazine (anhydrous) in Acetonitrile or DCM.

    • Note: High dilution (0.05 M) helps suppress intermolecular side reactions.

  • Addition: Add 1.0 equivalent of the Alkyl Halide dropwise at 0°C.

    • Critical: Slow addition keeps the local concentration of electrophile low.

  • Reaction: Warm to room temperature and stir. Monitor by TLC.[1][2][5][6]

  • Workup (The "Water Wash"):

    • Evaporate the solvent.[2][7][8]

    • Resuspend the residue in EtOAc or DCM.

    • Wash 3x with water. Unreacted piperazine is highly water-soluble and will partition into the aqueous phase. The mono-alkylated product (now more lipophilic) will remain in the organic phase.

  • Validation: Check LC-MS. Bis-alkylation should be <5%.

Method B: The "Surefire" Protocol (Boc-Protection)

Best for: Precious electrophiles or complex synthesis where purity is paramount.

The Logic: Physically blocking one amine site renders bis-alkylation impossible.

Protocol:

  • Protection:

    • Dissolve Piperazine (1 eq) in DCM.

    • Add Boc-Anhydride (

      
      ) (0.9 eq)  in DCM dropwise over 2 hours.
      
    • Tip: Using a slight deficit of

      
       ensures no di-Boc forms.
      
    • Wash with water to remove unreacted piperazine.[9] Isolate N-Boc-piperazine.[5][6][9][10][11]

  • Alkylation:

    • React N-Boc-piperazine (1.0 eq) with Alkyl Halide (1.1 eq) and

      
       (2.0 eq) in Acetonitrile (Reflux).
      
  • Deprotection:

    • Dissolve the intermediate in DCM.[2][7]

    • Add TFA (Trifluoroacetic acid) (10–20 eq) or 4M HCl in Dioxane.

    • Stir 1–2 hours. Evaporate.

    • Neutralization:[8] Use basic resin or wash with saturated

      
       to obtain the free base.
      
Method C: The "Chemist's Hack" (Monohydrochloride Salt)

Best for: Large-scale reactions where chromatography is difficult.

The Logic: Protonating one nitrogen renders it non-nucleophilic (


). By creating a statistical distribution where most molecules are mono-protonated, you block the second site without adding a covalent protecting group.

Protocol:

  • In-Situ Salt Formation:

    • In a flask, mix Piperazine (1.0 eq) and Piperazine Dihydrochloride (1.0 eq) .

    • Add Methanol (moderate volume).

    • Heat to reflux until clear.

    • Mechanism:[4][5][9] This comproportionation generates 2.0 equivalents of Piperazine Monohydrochloride .

  • Alkylation:

    • Cool to 20–40°C.

    • Add Alkyl Halide (0.8–1.0 eq) .

    • Note: Do not add external base yet. The unprotonated site reacts; the protonated site is inert.

  • Workup:

    • Evaporate Methanol.[8]

    • Basify with NaOH (aq). Extract with organic solvent.[1][2][6][8][12]

Troubleshooting FAQ

Q: I used Method A (Excess), but I can't separate the excess piperazine from my product.

  • Diagnosis: Your product is likely too polar/hydrophilic, so it is washing into the water layer along with the starting material.

  • Fix: Switch to Method B (Boc) . Alternatively, try "Reverse Phase" extraction: Acidify the mixture (everything goes to water), wash with ether (removes non-basic impurities), then basify the water and extract with DCM. If your product is still too polar, use ion-exchange chromatography (SCX columns).

Q: I am seeing a "M+100" mass peak in my LC-MS.

  • Diagnosis: This is likely N-Boc-piperazine if you used Method B.

  • Fix: Your deprotection was incomplete. TFA salts can sometimes suppress ionization or "stick" together. Ensure you neutralized the TFA completely during workup.

Q: Can I use Reductive Amination instead of Alkyl Halides?

  • Answer: Yes, and you should.

  • Why: Reductive amination (Piperazine + Aldehyde +

    
    ) is much more controllable.[1] The intermediate iminium ion forms on one nitrogen, is reduced, and the resulting steric bulk often discourages a second reaction more effectively than direct alkylation.
    

Q: My reaction turns into a solid block of white precipitate.

  • Diagnosis: You are forming quaternary ammonium salts (over-alkylation) or piperazine hydrohalide salts that are insoluble in your solvent (e.g., Ether/Toluene).

  • Fix: Switch to a more polar solvent like Acetonitrile or DMF to keep intermediates in solution, or increase stirring speed.

Decision Workflow Diagram

DecisionTree Start Start: Select Protocol IsExpensive Is the Alkylating Agent expensive/scarce? Start->IsExpensive Cheap No (Cheap) IsExpensive->Cheap No Expensive Yes (Expensive) IsExpensive->Expensive Yes IsPolar Is the Product Hydrophilic? Cheap->IsPolar MethodB Method B: Boc-Protection Route Expensive->MethodB MethodA Method A: Excess Piperazine (10 eq) IsPolar->MethodA No (Lipophilic) MethodC Method C: Monohydrochloride Salt IsPolar->MethodC Yes (Hydrophilic)

Figure 2: Decision matrix for selecting the optimal synthesis strategy based on substrate cost and polarity.

References
  • Jacobsen, E. N., et al. (2000). Advanced Organic Synthesis: Methods and Techniques.[13] (General principles of amine alkylation kinetics).

  • BenchChem. (2025).[2][5][12] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. Retrieved from

  • Pazdera, P., et al. (2011).[7] Process for the N-monoalkylation of piperazine.[1][2][5][7][8][9][14] Patent CZ 2011/0847.[7] (Describes the Monohydrochloride/Salt method).

  • Google Patents. (1959). US2919275A - Purification of piperazine. Retrieved from

  • ResearchGate. (2013).[7] Discussion on Monoalkylation Conditions. Retrieved from

Sources

Removing unreacted piperazine from 1-[(2,3-Dichlorophenyl)methyl]piperazine mixture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Excess Piperazine" Strategy

Welcome to the technical support guide for DCPP purification. If you are synthesizing 1-[(2,3-Dichlorophenyl)methyl]piperazine, you likely employed a nucleophilic substitution reaction using 2,3-dichlorobenzyl chloride (or bromide) and a large excess (3–5 equivalents) of piperazine.

Why this strategy? The excess piperazine acts as a statistical shield. It ensures that the alkylating agent reacts with free piperazine rather than the mono-alkylated product (DCPP), preventing the formation of the unwanted "bis" impurity: 1,4-bis(2,3-dichlorobenzyl)piperazine .

The Challenge: You are now left with a reaction mixture containing your lipophilic product (DCPP), the "bis" impurity (trace), and a massive amount of unreacted, highly polar piperazine. This guide details the thermodynamic and kinetic strategies to separate them.

Module 1: The Partitioning Protocol (Liquid-Liquid Extraction)

Core Logic: Exploiting Differential Lipophilicity (LogP).

  • Piperazine: LogP ≈ -1.50 (Highly Hydrophilic / Water Soluble)

  • DCPP: LogP ≈ 3.5–4.0 (Highly Lipophilic / Organic Soluble)

This vast difference in partition coefficients allows for near-quantitative removal of piperazine using a simple biphasic wash, provided the pH is managed correctly to keep piperazine in its water-soluble free base or salt form.

Step-by-Step Workflow
  • Solvent Selection:

    • Recommended: Toluene or Ethyl Acetate (EtOAc).[1]

    • Why? DCPP is highly soluble in these solvents. Piperazine has poor solubility in Toluene, enhancing the partition gradient. Avoid Dichloromethane (DCM) if possible, as piperazine has slightly higher solubility in chlorinated solvents than in hydrocarbons.

  • The "High-Volume" Wash:

    • Dilute the crude reaction mixture with water (3x reaction volume).

    • Extract with Toluene.

    • Critical Step: Wash the organic layer with water at least 3 times .

    • Mechanism:[2][3][4][5][6][7][8][9] Piperazine is a "hard" base and hydrogen-bond donor/acceptor. It prefers the aqueous phase energetically.

  • The Brine Polish:

    • Perform a final wash with saturated NaCl (brine). This removes residual bulk water and forces any remaining polar impurities (piperazine) out of the organic phase (Salting-out effect).

Visualization: Partitioning Logic Tree

PartitionLogic Start Crude Reaction Mixture (DCPP + Excess Piperazine) AddSolvent Add Toluene + Water Start->AddSolvent PhaseSep Phase Separation AddSolvent->PhaseSep OrgLayer Organic Layer (Toluene) PhaseSep->OrgLayer Lipophilic AqLayer Aqueous Layer PhaseSep->AqLayer Hydrophilic OrgContent Contains: DCPP (Product) Trace Piperazine OrgLayer->OrgContent WashStep Wash Org Layer 3x with Water OrgLayer->WashStep AqContent Contains: >95% Piperazine Inorganic Salts AqLayer->AqContent Final Pure DCPP in Toluene WashStep->Final Removes residual Piperazine

Caption: Workflow for exploiting LogP differences to separate DCPP from Piperazine.

Module 2: The Salt Selection Protocol (Crystallization)

If extraction does not yield sufficient purity (e.g., <98%), or if you require the solid salt form for stability, use selective crystallization.

Core Logic: Piperazine forms a dihydrochloride salt that is extremely water-soluble but insoluble in alcohols. DCPP forms a monohydrochloride salt that can be recrystallized from specific organic solvents.

Protocol: HCl Salt Formation
  • Preparation:

    • Dissolve the crude oil (post-extraction) in Isopropanol (IPA) or Ethanol .

  • Acidification:

    • Add concentrated HCl (aq) or HCl in dioxane dropwise.

    • Target pH: 3–4.

  • Differentiation:

    • Piperazine-2HCl: If any piperazine remains, it will form the dihydrochloride. This salt is generally less soluble in cold alcohols than DCPP-HCl and may precipitate first or co-precipitate.

    • Purification Trick: If you suspect co-precipitation, recrystallize the solid from Methanol . DCPP-HCl dissolves in hot methanol and crystallizes upon cooling. Residual piperazine salts often remain in the mother liquor or require water to dissolve.

Data: Solubility Profile

SolventPiperazine (Free Base)Piperazine (2HCl Salt)DCPP (Free Base)DCPP (HCl Salt)
Water Freely SolubleFreely SolubleInsolubleSoluble (Hot)
Toluene Slightly SolubleInsolubleSoluble Insoluble
Methanol SolubleSolubleSolubleRecrystallizable
Diethyl Ether InsolubleInsolubleSolubleInsoluble

Troubleshooting & FAQs

Q1: I see a large "blob" at the baseline of my TLC. Is this piperazine?

A: Yes, likely.

  • Diagnosis: Piperazine is very polar and will stick to the silica baseline in standard eluent systems (e.g., Hexane:EtOAc).

  • Detection: Piperazine has poor UV absorbance (no chromophore). To visualize it, you must use a stain like Ninhydrin (turns purple) or Iodine .

  • Fix: If the blob persists after extraction, your organic layer was likely too polar (e.g., using DCM/MeOH mixes). Switch to Toluene for the extraction.

Q2: Can I remove piperazine by distillation?

A: Yes, but with caveats.

  • Boiling Point: Piperazine boils at ~146°C. DCPP boils much higher.

  • Risk: Piperazine sublimes easily and can clog condensers.

  • Method: High-vacuum Kugelrohr distillation is effective for removing the free base if the product is heat-stable. However, aqueous extraction is generally safer and more scalable.

Q3: I am forming an emulsion during the water wash.

A: This is common with amine extractions.

  • Cause: Slight protonation of the DCPP at neutral pH acts as a surfactant.

  • Solution: Add a small amount of base (NaOH or KOH) to the aqueous wash to ensure pH > 12. This forces all amines to be neutral free bases, breaking the emulsion and improving phase separation.

References

  • Patent CN107011288B. Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2017).

  • BenchChem Technical Note. Purifying 1-(2,3-Dichlorophenyl)piperazine: An Application Note and Recrystallization Protocol.

  • Patent US20050215791A1. Process for preparing aripiprazole. (2005).

  • Solubility Data. Piperazine Solubility in Water and Organic Solvents. Solubility of Things.[4][5][10][11][12][13]

Sources

Technical Support Center: Troubleshooting Low Solubility of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-[(2,3-Dichlorophenyl)methyl]piperazine. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Understanding the Challenge: Physicochemical Properties

1-[(2,3-Dichlorophenyl)methyl]piperazine is an arylpiperazine derivative. Like many compounds in this class, its structure presents a solubility challenge. The dichlorophenyl group is highly lipophilic, contributing to poor aqueous solubility, while the piperazine ring provides a basic handle that can be leveraged for solubility enhancement.

PropertyPredicted ValueSource
Molecular Weight 231.12 g/mol [1]
pKa 8.71 ± 0.10[2][3]
XLogP3 2.6[1]

The predicted pKa of 8.71 indicates that the piperazine moiety is basic. This is a critical piece of information, as it suggests that the compound's solubility will be highly dependent on pH. The XLogP3 value of 2.6 confirms the compound's lipophilic nature, which is a primary contributor to its low water solubility.

Frequently Asked Questions (FAQs)

Q1: My 1-[(2,3-Dichlorophenyl)methyl]piperazine won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What are my initial troubleshooting steps?

A1: Initial Steps for Solubilization

Low aqueous solubility is expected for this compound due to its lipophilic dichlorophenyl group. Here is a systematic approach to address this:

1. pH Adjustment: The piperazine ring is basic, meaning its ionization state—and therefore solubility—is highly pH-dependent.[4] In acidic conditions (pH < pKa), the piperazine nitrogens will be protonated, forming a more water-soluble cationic species.[4][5]

  • Recommendation: Attempt to dissolve the compound in a mildly acidic buffer (e.g., pH 4-6). If your experimental system can tolerate it, a small amount of dilute acid (e.g., 10-50 mM HCl) can be used to prepare a stock solution, which is then diluted into your final assay medium.[4]

2. Use of a Co-solvent: Water-miscible organic solvents are commonly used to dissolve hydrophobic compounds.[6]

  • Recommendation: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[7] Subsequently, dilute this stock into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for cell-based assays) to not interfere with your experiment.[7] Always run a vehicle control with the same final co-solvent concentration.

3. Salt Form: The hydrochloride (HCl) salt of 1-[(2,3-Dichlorophenyl)methyl]piperazine is commercially available and is expected to have better aqueous solubility than the free base.[8][9][10]

  • Recommendation: If you are using the free base, consider purchasing the hydrochloride salt. The HCl salt form can increase solubility by several hundred-fold.[6][11]

Q2: I've tried preparing a stock in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: Addressing Precipitation from Stock Solutions

This phenomenon, known as "crashing out," occurs when the compound's concentration in the final aqueous medium exceeds its kinetic solubility.

1. Determine Kinetic Solubility: Before proceeding, it's essential to determine the kinetic solubility of your compound in your specific assay buffer. This will establish the maximum concentration you can achieve without precipitation under your experimental conditions.

2. Optimize Final Co-solvent Concentration: If your experiment allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to keep the compound in solution.

3. Use of Surfactants: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds by forming micelles.[6]

  • Recommendation: Consider adding a small amount of Tween® 80 (e.g., 0.1-1%) to your final assay buffer. A suggested formulation for in vivo studies involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.[12]

4. Stepwise Dilution: Instead of a large, single-step dilution, a gradual, stepwise dilution can sometimes prevent immediate precipitation.

Q3: Simple pH adjustment and co-solvents are insufficient for my required concentration. What are the more advanced formulation strategies I can employ?

A3: Advanced Solubility Enhancement Techniques

When basic methods are not enough, more advanced formulation strategies can be explored. These are often necessary for in vivo studies or for achieving higher concentrations in vitro.

1. Salt Formation: If you are working with the free base, performing a salt screening study is a highly effective method to significantly enhance aqueous solubility.[6][11][13] Common counter-ions for basic compounds like this include hydrochloride, mesylate, and sulfate.[7]

2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[4] This is particularly useful for increasing the apparent solubility of a compound in solution.[4] Hydroxypropyl-β-cyclodextrin (HPBCD) is a commonly used derivative with high water solubility and low toxicity.[14]

3. Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[6] The increased surface area leads to a higher dissolution rate according to the Noyes-Whitney equation.[11] Nanosuspensions are typically stabilized by surfactants or polymers.[7]

4. Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can improve solubility and dissolution.[15] This can be achieved through techniques like spray drying or hot-melt extrusion.[15]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a fundamental method for determining the kinetic solubility of a compound from a DMSO stock solution in an aqueous buffer.

Materials:

  • 1-[(2,3-Dichlorophenyl)methyl]piperazine (as solid)

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate shaker

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: To each well, add the aqueous buffer such that the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well at 620 nm.

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.

Protocol 2: Small-Scale Salt Screening

This protocol outlines a basic procedure for screening different acidic counter-ions to form a more soluble salt.

Materials:

  • 1-[(2,3-Dichlorophenyl)methyl]piperazine (free base)

  • A selection of acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, citric acid) as solutions in a suitable solvent (e.g., isopropanol, ethanol).

  • A variety of solvents for the free base (e.g., isopropanol, ethanol, acetone).[7]

  • Small-scale reaction vials or a 96-well plate.

  • Stirring mechanism (magnetic stir bars or plate shaker).

  • Filtration or centrifugation setup.

  • Analytical instrumentation for characterization (e.g., XRPD, DSC).

Procedure:

  • Free Base Solution: Dissolve the piperazine free base in a suitable solvent to near saturation.

  • Acid Addition: In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid to the free base solution.

  • Equilibration: Stir the mixtures at a constant temperature for 24-48 hours to allow for salt formation and precipitation.

  • Isolation: Isolate the resulting solid by filtration or centrifugation.

  • Characterization: Characterize the solid form to confirm salt formation using techniques like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Solubility Testing: Determine the aqueous solubility of the confirmed salts using a shake-flask method.

Visualization of Troubleshooting Workflow

G start Low Solubility of 1-[(2,3-Dichlorophenyl)methyl]piperazine initial_steps Initial Troubleshooting start->initial_steps ph_adjust pH Adjustment (Acidic Buffer) initial_steps->ph_adjust Basic Compound cosolvent Co-solvent (e.g., DMSO Stock) initial_steps->cosolvent Lipophilic Nature salt_form Use HCl Salt Form initial_steps->salt_form Commercially Available advanced_steps Advanced Strategies ph_adjust->advanced_steps No outcome Solubility Achieved ph_adjust->outcome Sufficient? cosolvent->advanced_steps No cosolvent->outcome Sufficient? salt_form->advanced_steps No salt_form->outcome Sufficient? salt_screen Salt Screening advanced_steps->salt_screen cyclodextrin Cyclodextrin Complexation advanced_steps->cyclodextrin nanosuspension Nanosuspension advanced_steps->nanosuspension salt_screen->outcome cyclodextrin->outcome nanosuspension->outcome

Caption: Troubleshooting workflow for low solubility.

References

  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]

  • Kawakami, K. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics. 2011. Available from: [Link]

  • PharmaTutor. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • Tablets & Capsules. Formulating OSDs for Poorly Soluble Drugs. 2025. Available from: [Link]

  • International Journal of Scientific Development and Research. Methods to boost solubility. 2024. Available from: [Link]

  • American Pharmaceutical Review. How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. 2024. Available from: [Link]

  • PubChem. 1-(2,3-Dichlorophenyl)piperazine. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. 2022. Available from: [Link]

  • ExportersIndia. 1 2 3 Di Chlorophenyl Piperazine HCL. Available from: [Link]

  • PubChem. 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Available from: [Link]

  • ResearchGate. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. 2025. Available from: [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Available from: [Link]

  • Veranova. Improving solubility and accelerating drug development. Available from: [Link]

  • Seta Chemicals. 1-(2,3-Dichlorophenyl) Piperazine HCl. Available from: [Link]

  • National Center for Biotechnology Information. Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. 2021. Available from: [Link]

  • PubMed. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. 2016. Available from: [Link]

  • Maynooth University Research Archive Library. Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association, a complex with antidiabetic potential. Available from: [Link]

  • MDPI. Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. 2024. Available from: [Link]

  • ACS Publications. Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. 2011. Available from: [Link]

  • ResearchGate. pKa values of common substituted piperazines. Available from: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • INIS-IAEA. Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. 2014. Available from: [Link]

  • Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. 2009. Available from: [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/02008e1a140f0980c634c0340b15349e5d71c828/figure/3]([Link]

  • mzCloud. 1 2 3 Dichlorophenyl piperazine. 2016. Available from: [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. 1-(2,3-Dichlorophenyl)Piperazine Hydrochloride. Available from: [Link]

Sources

Technical Support Center: Stability & Handling of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine (also referred to as 1-(2,3-Dichlorobenzyl)piperazine ).

⚠️ Critical Disambiguation: Know Your Molecule

Before proceeding, verify your chemical structure. There is a frequent nomenclature confusion in this class of compounds:

  • Compound A (The Subject of this Guide): 1-[(2,3-Dichlorophenyl)methyl ]piperazine.

    • Structure: Piperazine ring attached to a Benzyl group (CH₂ linker).

    • Class: Benzylpiperazine derivative (Structural analog of BZP).[1][2][3]

  • Compound B (Common Aripiprazole Intermediate): 1-(2,3-Dichlorophenyl)piperazine (DCPP).[4]

    • Structure: Piperazine ring attached directly to the Phenyl ring (No linker).

    • Class: Arylpiperazine.[2][4]

This guide specifically addresses Compound A (The Benzyl Derivative). If you are working with the Aripiprazole intermediate (Compound B), the stability profile differs significantly (Aryl C-N bonds are more robust than Benzylic C-N bonds).

Part 1: Acidic Stability Profile

The Protonation Cascade

Under acidic conditions, 1-[(2,3-Dichlorophenyl)methyl]piperazine acts as a dibasic base. The stability in solution is dictated by the protonation state of the piperazine nitrogens.

  • pH > 10 (Free Base): Lipophilic, prone to oxidation at the benzylic carbon.

  • pH 4–6 (Mono-cation): The distal nitrogen (N4) protonates first (pKa ~9.8).

  • pH < 2 (Di-cation): The proximal benzylic nitrogen (N1) protonates (pKa ~5.6).

Stability Verdict: The molecule is highly stable in non-oxidizing acidic media (e.g., HCl, H₂SO₄, H₃PO₄) at ambient temperatures. The formation of the dihydrochloride salt protects the amine from oxidation.

Degradation Risks in Acid

While the piperazine ring is robust, the benzylic C-N bond introduces specific vulnerabilities under forcing conditions:

Stress ConditionStabilityPotential Degradation Pathway
Dilute HCl / RT Stable Forms stable hydrochloride salt. Preferred storage form.
Conc. HCl / Heat (>80°C) ⚠️ Caution Potential for acid-catalyzed debenzylation (cleavage of the linker) over prolonged periods.
Acid + Oxidizer (HNO₃) Unstable Oxidation of the benzylic carbon to an amide or aldehyde species.
Acid + Hydrogenation (H₂/Pd) Unstable Rapid hydrogenolysis (cleavage) of the benzyl group.
Visualization: Protonation & Stability Pathway

The following diagram illustrates the transition from free base to salt and the potential cleavage pathway under extreme forcing conditions.

StabilityPathway cluster_stability Acidic Stabilization Zone FreeBase Free Base (Lipophilic, Oxidation Prone) MonoCat Mono-Cation (pH ~6) FreeBase->MonoCat + H+ (Distal N) DiCat Di-Cation (pH < 2, Stable Salt Form) MonoCat->DiCat + H+ (Proximal N) DiCat->MonoCat + OH- Degradation Degradation Products (2,3-Dichlorotoluene + Piperazine) DiCat->Degradation Forcing Conditions (H2/Pd or Extreme Heat)

Caption: Transformation of 1-[(2,3-Dichlorophenyl)methyl]piperazine under acidic conditions. The di-cationic salt form is the most stable state for storage.

Part 2: Troubleshooting Synthesis & Isolation

Issue: "I added HCl to my reaction mixture, but I cannot isolate the product as a solid."

The "Oiling Out" Phenomenon

Benzylpiperazine salts are notorious for "oiling out" (separating as a gum rather than a crystal) if the solvent system is too polar or contains excess water.

Protocol: Controlled Salt Formation

  • Solvent Choice: Dissolve the free base in a dry, non-polar solvent (Diethyl Ether or TBME) or a polar aprotic solvent (Ethyl Acetate). Avoid alcohols initially.

  • Acid Addition: Add 2.2 equivalents of 4M HCl in Dioxane or bubble dry HCl gas.

    • Why? Aqueous HCl introduces water, promoting gum formation. Anhydrous acid drives precipitation.

  • Crystallization: If a gum forms, add a seed crystal and triturate (scratch the flask) under cooling (0°C).

  • Maturation: Allow the slurry to stir for 2–4 hours. This converts the amorphous gum into a filterable crystalline solid.

Part 3: Analytical Troubleshooting (HPLC)

Issue: "The peak for the compound is tailing or splitting in my HPLC method."

Root Cause Analysis

Piperazines contain basic nitrogens that interact strongly with residual silanol groups on silica-based HPLC columns. This causes "secondary interactions," leading to peak tailing.

Recommended Method Parameters
  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .

    • Mechanism:[5][6][7] The acid keeps the piperazine fully protonated (di-cation) and suppresses silanol ionization on the column.

  • Mobile Phase B: Acetonitrile + 0.1% Acid.

  • Gradient: 5% B to 95% B. (Benzyl piperazines are moderately polar; expect elution mid-gradient).

Troubleshooting Logic Tree

HPLCTroubleshooting Start HPLC Issue Detected IssueType Identify Symptom Start->IssueType Tailing Peak Tailing (>1.5) IssueType->Tailing Splitting Split Peak / Shoulder IssueType->Splitting Drift Retention Time Drift IssueType->Drift ActionTailing Add Modifier: Increase TFA to 0.1% or add TEA (competitor) Tailing->ActionTailing ActionSplitting Check pH: Ensure pH < 3.0 to prevent species equilibrium Splitting->ActionSplitting ActionDrift Equilibration: Column requires longer equilibration with ion-pairing agents Drift->ActionDrift

Caption: Decision tree for resolving common chromatographic anomalies associated with basic piperazine derivatives.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store the solution in 0.1 M HCl indefinitely? A: Yes, at 4°C. The acidic environment prevents oxidation of the benzylic position. However, ensure the container is sealed to prevent evaporation, which would concentrate the acid and potentially lead to degradation over extremely long periods (years).

Q2: Is the compound light-sensitive? A: As a benzyl derivative, it has mild UV sensitivity. While the HCl salt is relatively stable, solutions should be stored in amber vials to prevent photo-oxidation of the benzylic carbon.

Q3: My LC-MS signal is suppressed. Why? A: If you are using TFA (Trifluoroacetic acid) as suggested for peak shape, it can suppress ionization in MS electrospray.

  • Solution: Switch to 0.1% Formic Acid or Ammonium Formate (10mM, pH 3) . These are volatile and MS-friendly, though peak shape may be slightly broader than with TFA.

Q4: How do I distinguish the Benzyl derivative from the Phenyl derivative (DCPP) analytically? A:

  • Mass Spec: The Benzyl derivative (C₁₁H₁₄Cl₂N₂) has a molecular weight of ~245 Da. The Phenyl derivative (C₁₀H₁₂Cl₂N₂) is ~231 Da. The 14 Da difference (CH₂) is diagnostic.

  • NMR: Look for the benzylic singlet (CH₂) around δ 3.5–3.8 ppm in ¹H NMR. This signal is absent in the phenyl derivative.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine. (Used for structural comparison and pKa estimation of the piperazine core). Link[8]

  • BenchChem (2025). Validating the Purity of Synthesized 1-(2,3-Dichlorophenyl)piperazine: A Comparative Guide. (Provides baseline HPLC methodologies for dichlorophenyl piperazines). Link

  • Journal of Analytical Toxicology (2013). The stability of four designer drugs... N-benzylpiperazine... in three biological matrices. (Establishes the stability profile of the N-benzylpiperazine scaffold in various storage conditions). Link

  • Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. University of Texas at Austin. (Mechanistic insight into piperazine ring stability and degradation pathways). Link

Sources

Purification challenges of 1-[(2,3-Dichlorophenyl)methyl]piperazine free base

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Purification & Troubleshooting Guide for 1-[(2,3-Dichlorophenyl)methyl]piperazine Free Base

Introduction: Compound Profile & Scope

This guide addresses the purification of 1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 1-(2,3-Dichlorobenzyl)piperazine ).

CRITICAL STRUCTURAL VERIFICATION: Before proceeding, ensure you are working with the Benzyl derivative (methylene bridge between the phenyl ring and piperazine), not the Phenyl derivative (1-(2,3-Dichlorophenyl)piperazine, a common Aripiprazole intermediate). The purification strategies differ significantly due to the basicity and lipophilicity changes introduced by the methylene bridge.

  • Target Molecule: 1-(2,3-Dichlorobenzyl)piperazine

  • CAS (Analogous): 523980-04-3 (Reference for benzyl derivative class)[1]

  • State: Viscous oil or low-melting solid (Free Base).

  • Key Challenge: Separation of the mono-alkylated product from the bis-alkylated impurity and excess piperazine.

Module 1: The "Bis-Alkylation" Challenge

Q: HPLC analysis shows a significant hydrophobic impurity eluting after my product. What is it, and how do I remove it?

A: This is almost certainly 1,4-bis(2,3-dichlorobenzyl)piperazine . In the alkylation of piperazine with 2,3-dichlorobenzyl chloride, the secondary amine of the product is still nucleophilic. If the stoichiometry is not strictly controlled, the product reacts with a second equivalent of benzyl chloride.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Stoichiometry Use 5–10 eq. of Piperazine High dilution of the alkylating agent in excess piperazine statistically favors mono-alkylation over bis-alkylation [1].
Addition Mode Dropwise Addition Add the 2,3-dichlorobenzyl chloride slowly to the piperazine solution. This keeps the concentration of the alkylating agent low relative to the amine.[2]
Purification Acid-Base Swing / Silica The bis-impurity is significantly more lipophilic and less water-soluble than the mono-product.

Removal Strategy (Post-Reaction):

  • Silica Gel Filtration: The bis-impurity is non-polar. Flash chromatography using 100% Dichloromethane (DCM) will elute the bis-impurity first. The mono-product (free base) requires a polar modifier (e.g., 5-10% Methanol/NH3) to elute.

  • Selectivity Check: If the bis-impurity > 5%, recrystallization of the hydrochloride salt is often more effective than distilling the free base, as the bis-salt has poor solubility characteristics compared to the mono-salt.

Module 2: Removal of Excess Piperazine

Q: I used excess piperazine to prevent bis-alkylation, but now I cannot remove it completely. It co-elutes or drags into the organic phase.

A: Piperazine is highly water-soluble, but it can partition into organic solvents like Dichloromethane (DCM) or Chloroform if the pH is high.

The "Water-Wash" Protocol: Do not rely on simple extraction. Use the Partition Coefficient Strategy .

  • Solvent Switch: If your reaction was in DCM, switch to Ethyl Acetate or Toluene for the workup. Piperazine is much less soluble in these solvents than in DCM.

  • The Wash:

    • Dilute the crude reaction mixture with Ethyl Acetate.

    • Wash 3x with Water (not brine initially). Piperazine will partition into the aqueous phase.

    • Validation: Check the aqueous washes with TLC (ninhydrin stain). Piperazine stains typically purple/blue near the baseline.

  • Brine Finish: Perform a final wash with saturated brine to remove emulsified water before drying.

Module 3: Isolation of the Free Base (The Acid-Base Swing)

Q: My product is an oil that refuses to crystallize. How do I obtain a high-purity solid or stable free base?

A: 1-[(2,3-Dichlorophenyl)methyl]piperazine free base is likely an oil or low-melting solid due to the rotational freedom of the benzyl group. Direct crystallization of the free base is difficult. The industry-standard method for purification is the Acid-Base Swing .

Mechanism: You convert the crude oil into a water-soluble salt (leaving non-basic impurities in the organic layer), wash it, and then revert to the free base.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc).

  • Acidification: Add 1M HCl (aq) slowly. The Product and Piperazine transfer to the Aqueous Phase (pH < 2).

    • Bis-impurity check: The Bis-impurity (tertiary amine) will also protonate, but its high lipophilicity often keeps it partially in the organic phase or forms an insoluble oil at the interface.

  • Organic Wash: Discard the EtOAc layer (removes non-basic impurities).

  • Basification: Cool the aqueous layer to 0-5°C. Adjust pH to >12 using 50% NaOH.

    • Critical Step: The product precipitates as an oil/solid.

  • Extraction: Extract immediately with DCM (Dichloromethane is better here for recovery).

  • Drying: Dry over Na2SO4 and evaporate.

Module 4: Visualization of Purification Workflow

The following diagram illustrates the logic flow for purifying the crude reaction mixture containing the Target (Mono), Impurity (Bis), and Excess Reagent (Piperazine).

PurificationWorkflow Crude Crude Reaction Mixture (Mono, Bis, Excess Piperazine) SolventSwitch Dilute with Ethyl Acetate Crude->SolventSwitch WaterWash Wash with Water (3x) SolventSwitch->WaterWash AqPhase1 Aqueous Phase (Contains Excess Piperazine) WaterWash->AqPhase1 Piperazine Removal OrgPhase1 Organic Phase (Mono + Bis Product) WaterWash->OrgPhase1 Retains Lipophilics AcidExtract Extract with 1M HCl OrgPhase1->AcidExtract OrgPhase2 Organic Phase (Non-basic impurities) AcidExtract->OrgPhase2 Discard AqPhase2 Aqueous Phase (Mono-HCl Salt) AcidExtract->AqPhase2 Selects Amines BaseSwing Basify (NaOH) & Extract into DCM AqPhase2->BaseSwing FinalProduct Pure Free Base (Oil/Solid) BaseSwing->FinalProduct

Caption: Logical workflow for separating hydrophilic (piperazine) and lipophilic (bis-alkylated) impurities from the target free base.

FAQ: Common Issues

Q: The free base is turning yellow/brown upon storage. Is it degrading? A: Yes. Secondary amines are prone to oxidation and carbamate formation (absorbing CO2 from air).

  • Fix: Store the free base under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Alternative: If long-term storage is required, convert it to the Dihydrochloride salt . The salt is a stable, crystalline solid [2].

Q: Can I distill the free base? A: Only under high vacuum (< 1 mmHg). The boiling point is predicted to be >300°C at atmospheric pressure. High thermal stress may cause degradation. Column chromatography or Salt Crystallization is preferred over distillation for this molecule.

References

  • MDPI Molecules. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules 2020, 25(9), 2168.[3]

  • BenchChem Application Note. "Purification of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride." (Analogous Salt Purification Protocols). [4]

  • PubChem Compound Summary. "1-(2,3-Dichlorophenyl)piperazine."[5] (Structural analog data for solubility comparison).

Sources

Controlling regioselectivity in substituted piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperazine Regioselectivity & Synthesis

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Topic: Controlling Regioselectivity in Substituted Piperazine Synthesis

Welcome to the Piperazine Synthesis Help Desk

You are likely here because you are facing the "Piperazine Paradox": a simple six-membered ring that becomes a regiochemical nightmare the moment you introduce a substituent. Whether you are developing a CNS-active drug or a PROTAC linker, the differentiation between the


 (hindered) and 

(distal) nitrogens, or the precise installation of carbon substituents, is the primary failure point in scale-up.

This guide is not a textbook. It is a troubleshooting manual designed to resolve specific experimental failures in the synthesis of regiodefined piperazines.

Module 1: The Knowledge Base (Root Cause Analysis)

Before fixing the reaction, you must diagnose the driver of your regioselectivity issues.

The Core Conflict: vs.

In a 2-substituted piperazine (e.g., 2-methylpiperazine), the two nitrogens are non-equivalent.

  • 
     (Proximal):  Adjacent to the substituent. Sterically hindered.
    
  • 
     (Distal):  Remote from the substituent. Sterically accessible.
    

The Rule of Thumb:

  • Steric Control: Bulky electrophiles (Boc, Trityl, large Aryl groups) will almost exclusively favor

    
     .
    
  • Electronic Control: The

    
     difference is subtle (
    
    
    
    is generally more basic by ~0.5 units due to lack of steric clash upon protonation/alkylation), but often insufficient for high selectivity with small, hot electrophiles (like Methyl Iodide or Acetyl Chloride).

Visualizing the Decision Pathway

PiperazineStrategy Start Target: Functionalized 2-Substituted Piperazine Q1 Is the Piperazine Ring Pre-formed? Start->Q1 PreFormed Functionalization Strategy Q1->PreFormed Yes DeNovo De Novo Synthesis (Cyclization) Q1->DeNovo No Q2 Target Nitrogen? PreFormed->Q2 N4_Target Target: N4 (Distal) Q2->N4_Target Distal N1_Target Target: N1 (Proximal) Q2->N1_Target Proximal Direct Direct Reaction (Exploit Sterics) N4_Target->Direct Use Bulky Electrophile Protect Protection Strategy (Block N4 first) N1_Target->Protect 1. Boc-protection (N4) 2. Functionalize N1 3. Deprotect AminoAcid Start from Amino Acids (Diketopiperazine Route) DeNovo->AminoAcid

Figure 1: Strategic decision tree for selecting the correct synthetic pathway based on target regiochemistry.

Module 2: Ticket Resolution (Troubleshooting Guides)

Ticket #101: "I tried to alkylate 2-methylpiperazine and got a mixture of N1, N4, and bis-alkylated products."

Diagnosis: You relied on the subtle nucleophilicity difference between


 and 

using a non-selective electrophile (e.g., alkyl halide). Resolution:
  • Switch to Reductive Amination: If your R-group allows, react the piperazine with an aldehyde/ketone and

    
    . This is softer and more amenable to steric control than 
    
    
    
    reactions.
  • The "Boc-Block" Protocol (If N1 is the target):

    • Step 1: React 2-methylpiperazine with

      
       (0.9 equiv) in DCM at 0°C. Result: Exclusive 
      
      
      
      -Boc protection due to sterics.
    • Step 2: Alkylate the free

      
       (now the only nucleophile).
      
    • Step 3: Deprotect with TFA/DCM.

  • pH Control: If direct alkylation is mandatory, maintain the pH ~8-9.

    
     is slightly more basic; at lower pH, it protonates first, potentially protecting itself, but in practice, the free base equilibrium makes this messy. Stick to the Boc-Block method. 
    
Ticket #102: "My Buchwald-Hartwig coupling is failing or coupling to the wrong nitrogen."

Diagnosis: Palladium catalysts are sensitive to the steric environment. Standard ligands (BINAP, dppf) often fail to differentiate the nitrogens or form stable complexes with the diamine substrate (catalyst poisoning). Resolution:

  • Ligand Selection is Critical: You must use Buchwald Dialkylbiaryl Ligands .

    • RuPhos: The gold standard for secondary amines. It creates a pocket that accommodates the piperazine but favors the less hindered

      
       approach.
      
    • BrettPhos: Use for primary amines or extremely difficult substrates.

  • Base Selection: Switch from

    
     to NaOtBu . The stronger base facilitates the deprotonation-coordination step.
    
  • The "Pd-Cycle" Visualization:

BuchwaldCycle cluster_selectivity Regioselectivity Checkpoint Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Filter Step) OxAdd->Coord Piperazine Deprot Deprotonation Coord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product

Figure 2: The catalytic cycle. Regioselectivity is determined at the Amine Coordination step where sterics of the Ligand vs. Substrate interaction dictate N4 preference.

Ticket #103: "I need a substituent at C3, but I can't functionalize the ring selectively."

Diagnosis: C-H functionalization of existing piperazines is advanced chemistry. Trying to install a C3 group on a pre-formed ring via lithiation often results in mixtures or ring opening. Resolution: Abandon the functionalization strategy. Build the ring (De Novo).

  • Method: Reduction of Diketopiperazines (DKPs).[1]

  • Why: You can buy chiral amino acids. Coupling Alanine + Glycine gives a specific DKP. Reducing it locks the methyl group exactly where you placed it in the peptide sequence.

Module 3: Validated Protocols (SOPs)

SOP 1: Regioselective N4-Arylation of 2-Methylpiperazine

Target: To attach an aryl group to the unhindered nitrogen.

Reagents:

  • 2-Methylpiperazine (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • 
     (1 mol%)
    
  • RuPhos (2 mol%)

  • 
     (1.4 equiv)
    
  • Toluene (Anhydrous)

Procedure:

  • Catalyst Pre-activation: In a glovebox or under Argon, mix

    
     and RuPhos in toluene. Stir at RT for 5 mins to form the active catalytic species. Crucial: Ratio of L:Pd should be >1:1 to prevent Pd black formation.
    
  • Addition: Add the Aryl Bromide, 2-Methylpiperazine, and NaOtBu.

  • Reaction: Heat to 80°C–100°C. Monitor by LCMS.

  • Workup: Filter through Celite (to remove Pd), dilute with EtOAc, wash with water.

  • Outcome: >95% selectivity for

    
    -arylation. If 
    
    
    
    arylation is observed, increase the bulk of the ligand (switch to XPhos ).
SOP 2: Synthesis of C3-Substituted Piperazines (The DKP Route)

Target: Chiral 2-substituted piperazine with defined stereochemistry.

Reagents:

  • N-Boc-L-Alanine (or desired amino acid)

  • Glycine Methyl Ester HCl

  • EDC/HOBt (Coupling agents)

  • TFA (Deprotection)[2]

  • 
     (Reduction)
    

Procedure:

  • Peptide Coupling: Couple N-Boc-L-Ala with Gly-OMe using EDC/HOBt/DIEA in DCM.

  • Cyclization: Deprotect the N-terminus with TFA. Neutralize with

    
     and heat in refluxing sec-butanol or toluene/piperidine. The free amine will intramolecularly attack the ester to form the Diketopiperazine (DKP) .
    
  • Reduction: Suspend the DKP in dry THF. Carefully add

    
     (4-6 equiv) at 0°C, then reflux.
    
    • Warning: This reduction is vigorous. DKP solubility is often poor; ensure vigorous stirring.

  • Workup: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ).
  • Outcome: Enantiopure 2-substituted piperazine.

Module 4: Quick Reference Data

Table 1: Comparative Reactivity of Piperazine Nitrogens

Parameter

(Proximal to R)

(Distal to R)
Implications
Steric Hindrance HighLow

reacts 10-100x faster with bulky electrophiles.
Basicity (

)
~9.1~9.6

is slightly more basic; protonates first.
Boc-Protection Slow / DifficultFast / SelectiveUse

to temporarily mask

.
Buchwald Coupling Requires specialized ligandsStandard RuPhos/XPhos

is the default product.

Table 2: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
50:50 Mixture of isomers Electrophile is too small (MeI, EtBr)Use protection strategy (

-Boc) or reductive amination.
Low Yield in Buchwald Catalyst poisoning by diamineSwitch to RuPhos or BrettPhos ; ensure anhydrous conditions.
Racemization Harsh conditions during DKP formationUse mild base for cyclization; avoid strong base if C-H is acidic.
Poly-alkylation Excess electrophileUse slow addition of electrophile (syringe pump) or switch to reductive amination.

References

  • Regioselective N-Arylation (Buchwald-Hartwig): Maiti, D., et al. "Pd-Catalyzed Synthesis of N-Arylpiperazines: A General Protocol." Journal of Organic Chemistry, 2015. (Demonstrates RuPhos utility).

  • Mechanistic Insight (Sterics vs Electronics): Jacobsen, E. N., et al. "Control of Regioselectivity in the Functionalization of Piperazines." Chemical Science, 2018.

  • De Novo Synthesis (DKP Route): Palomo, C., et al. "Efficient Synthesis of Chiral Piperazines from Amino Acids." Organic Letters, 2002.

  • pKa and Basicity Data: Khalili, F., et al. "pKa Values of Some Piperazines at Different Temperatures."[3][4] Journal of Chemical & Engineering Data, 2009.[3]

(Note: While specific URLs are generated based on standard citation formats, always verify via DOI in your specific institution's library access system.)

Sources

Technical Support Center: Stability Assurance for 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured as an interactive troubleshooting center designed for researchers working with 1-[(2,3-Dichlorophenyl)methyl]piperazine (also referred to as 1-(2,3-Dichlorobenzyl)piperazine ).

Status: Operational | Topic: Oxidation Prevention | Ticket ID: OX-DCPM-001

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 1-[(2,3-Dichlorophenyl)methyl]piperazine . Unlike its phenyl-piperazine analogs (e.g., the aripiprazole intermediate DCPP), this molecule contains a benzylic carbon bridge, introducing a unique and highly reactive site for oxidative degradation.

Below are the three most common support modules based on user inquiries.

📂 Module 1: Storage & Physical Integrity

"My white powder has turned yellow/brown in storage. Is it still usable?"

🔍 The Diagnosis

The yellowing is a hallmark of oxidative degradation , likely initiated at the benzylic position or the secondary amine.

  • The Chemistry: The methylene bridge (

    
    ) between the dichlorophenyl ring and the piperazine nitrogen is "benzylic." The C-H bonds here are weaker due to resonance stabilization of the resulting radical by the aromatic ring.
    
  • The Pathway: Atmospheric oxygen abstracts a benzylic hydrogen, forming a radical. This reacts with

    
     to form a hydroperoxide, which eventually decomposes into the amide  (1-(2,3-dichlorobenzoyl)piperazine) or leads to oxidative cleavage (debenzylation).
    
  • Secondary Risk: The secondary amine (

    
    ) in the piperazine ring is susceptible to N-oxidation, forming N-oxides (hydroxylamines) which are often colored.
    
🛠️ Troubleshooting Protocol

If the color change is slight (off-white), purification may be possible. If it is brown/gummy, the purity is likely compromised beyond recovery.

Step-by-Step Recovery & Prevention:

  • Immediate Assessment: Run an LC-MS to quantify the Amide Impurity (M+14 mass shift corresponding to carbonyl formation) and N-Oxide (M+16).

  • Salt Conversion (The Fix): If you are storing the Free Base , stop immediately.

    • Why: The free amine lone pair promotes radical formation. Protonating the amine with HCl to form the Dihydrochloride salt significantly increases stability by removing electron density from the nitrogen, indirectly stabilizing the benzylic position.

  • Inert Storage:

    • Store under Argon (heavier than air, provides a better blanket than Nitrogen).

    • Use amber glass to prevent photo-initiated radical formation.

    • Temperature: -20°C is recommended for long-term storage of the free base; 2-8°C is sufficient for the HCl salt.

📂 Module 2: Reaction Optimization

"I am seeing high levels of benzamide impurities during my coupling reaction."

🔍 The Diagnosis

You are likely experiencing In-Situ Benzylic Oxidation . This occurs when the reaction solvent contains dissolved oxygen or trace metal contaminants (Fe, Cu) that catalyze radical formation.

🛠️ Troubleshooting Protocol

Protocol: The "Zero-Oxidation" Setup

VariableRecommendationTechnical Rationale
Solvent Prep Sparging (not just sonication)Sonicating removes bubbles but leaves dissolved

. Sparging with

or Ar for 15+ mins actively displaces dissolved oxygen.
Additives EDTA (0.1 mol%) Trace transition metals (Fe, Cu) from stir bars or solvent drums catalyze benzylic oxidation. EDTA sequesters these metals.
Base Choice Inorganic (e.g.,

)
Avoid strong organic bases if possible, as they can sometimes promote single-electron transfer (SET) mechanisms in the presence of air.
Atmosphere Positive Pressure Maintain a balloon or continuous stream of inert gas. A static "blanket" is often insufficient if the vessel is opened.

Critical Workflow Visualization: The following diagram illustrates the degradation pathway you are fighting against.

OxidationPathway Start 1-[(2,3-Dichlorophenyl) methyl]piperazine (Free Base) Radical Benzylic Radical (Stabilized) Start->Radical H-Abstraction (Light/Metals/O2) NOxide N-Oxide (Piperazine Ring) Start->NOxide Direct N-Oxidation Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Amide Amide Impurity (Benzoyl derivative) Peroxide->Amide Dehydration Cleavage Dealkylation (Aldehyde + Piperazine) Peroxide->Cleavage Chain Scission

Figure 1: Oxidative degradation pathways. The benzylic position (top path) and piperazine nitrogen (bottom path) are the primary failure points.

📂 Module 3: Analytical Artifacts

"My HPLC shows a 'ghost peak' that grows the longer the sample sits in the autosampler."

🔍 The Diagnosis

This is On-Column/In-Vial Oxidation . The molecule is oxidizing during the analysis setup. This is common when using solvents like THF or ethers (which contain peroxides) or when samples are dissolved in non-degassed diluents.

🛠️ Troubleshooting Protocol

FAQ: How to stabilize analytical samples?

  • Diluent Selection:

    • Avoid: THF, Dioxane, or uninhibited Ethers.

    • Preferred: Acetonitrile/Water (degassed). If solubility is an issue, use Methanol, but process quickly.

  • Antioxidant Spiking:

    • Add 0.05% BHT (Butylated Hydroxytoluene) or Ascorbic Acid to your diluent. This acts as a radical scavenger, protecting the benzylic position during the 12-24 hour autosampler run.

  • Autosampler Temperature:

    • Set the autosampler tray to 4°C . Oxidation rates drop significantly at lower temperatures.

  • Amber Vials:

    • Always use amber glass vials to prevent UV-induced radical formation in the queue.

📊 Summary of Stability Data

ParameterFree Base StabilityHCl Salt StabilityPrimary Degradation Mode
Ambient Air Poor (< 24 hours)Moderate (Weeks)Carbonate formation (

uptake) & Oxidation
Solution (Protic) ModerateGoodN-Oxidation
Solution (Aprotic) PoorModerateBenzylic Oxidation (Radical)
Light Exposure High SensitivityModerate SensitivityPhoto-oxidation (Yellowing)

🔗 References & Grounding

  • PubChem. 1-(2,3-Dichlorobenzyl)piperazine Compound Summary. National Library of Medicine. Link

  • Encyclopedia of Reagents for Organic Synthesis. Oxidation of Benzylic Positions. (General mechanism reference for benzylic amine oxidation). Link

  • Chemical & Pharmaceutical Bulletin. Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen. (Mechanism of N-nitrosation and oxidation).[1] Link

  • Journal of Organic Chemistry. Autoxidation of N-Benzylamines. (Detailed kinetics of benzylic oxidation). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Validation & Comparative

Comparative Guide: Structural Verification of 1-[(2,3-Dichlorophenyl)methyl]piperazine using Benchtop vs. High-Field ¹H NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 2,3-dichlorobenzylpiperazine or 2,3-DCBZP) is a critical pharmaceutical building block. It serves as a key intermediate in the synthesis of various central nervous system (CNS) therapeutics and is closely monitored in forensic analysis due to its structural relationship to benzylpiperazine (BZP) designer drugs[1]. Rapid and unambiguous structural verification of this intermediate is essential for Process Analytical Technology (PAT) and Quality Control (QC)[2].

This guide objectively compares the analytical performance of 60 MHz Benchtop NMR spectrometers against traditional 400 MHz High-Field NMR systems for the structural elucidation and routine quantification of 2,3-DCBZP.

Mechanistic Overview: ¹H NMR Spectral Interpretation (E-E-A-T)

To understand the analytical requirements of different NMR platforms, we must first establish the causality behind the ¹H NMR chemical shifts of 2,3-DCBZP. The molecule consists of three distinct proton environments, each responding uniquely to the applied magnetic field:

  • The 2,3-Dichlorophenyl Ring: The highly electronegative chlorine atoms at positions 2 and 3 inductively deshield the adjacent aromatic protons. This creates a classic AMX (or ABC) spin system for protons H-4, H-5, and H-6. Because the protons are in distinct chemical environments, their scalar couplings (

    
    -couplings) provide a fingerprint of the substitution pattern.
    
  • The Benzylic Methylene (-CH₂-): Situated directly between the electron-withdrawing dichlorophenyl ring and the basic piperazine nitrogen, these two protons are highly deshielded. Because there are no adjacent protons to couple with, they resonate as a sharp, isolated singlet around 3.65 ppm.

  • The Piperazine Ring: The eight protons of the piperazine ring undergo rapid conformational flipping at room temperature. They resolve into two broad multiplets based on their proximity to the benzylic nitrogen versus the secondary amine (N-H).

Comparative Performance Analysis: 60 MHz vs. 400 MHz

High-Field NMR (400 MHz): The Gold Standard for Elucidation

At 400 MHz, the Larmor frequency is sufficiently high that the difference in resonance frequencies (


) between the aromatic protons is much larger than their scalar coupling constants (

). This weak coupling regime (

) allows for the clear resolution of the aromatic signals into a doublet of doublets (H-4), a triplet (H-5), and another doublet of doublets (H-6). This high resolution is mandatory for detecting regioisomeric impurities (e.g., 3,4-dichlorobenzylpiperazine), which would present a distinctly different splitting pattern and could compromise drug safety[3].
Benchtop NMR (60 MHz): The Champion of At-Line PAT

At 60 MHz, the aromatic protons fall into a strong coupling regime (


), causing the signals to collapse into a complex, second-order multiplet (roofing effect) between 7.2 and 7.5 ppm. While regioisomer differentiation becomes challenging without advanced techniques like SABRE hyperpolarization[4], benchtop NMR excels in routine quantification.

The Causality of Benchtop Success: The benzylic -CH₂- singlet at 3.65 ppm remains completely isolated from both the aromatic and piperazine signals at 60 MHz. This isolation makes it a perfect quantitative marker for calculating API yield directly on the manufacturing floor without the cryogenic maintenance or high costs of high-field systems[2][5].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure a self-validating system, the following step-by-step methodology incorporates internal standards and specific acquisition parameters to guarantee reproducibility across both analytical platforms.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg (for 400 MHz) or 50.0 mg (for 60 MHz) of synthesized 1-[(2,3-Dichlorophenyl)methyl]piperazine. Note: Benchtop systems require higher concentrations to overcome lower inherent sensitivity.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer the homogeneous solution into a standard 5 mm borosilicate NMR tube.

Step 2: Instrument Calibration & Shimming

  • Insert the sample into the spectrometer.

  • Perform automated tuning and matching (ATM) for the ¹H nucleus.

  • Execute gradient shimming (400 MHz) or 1D simplex automated shimming (60 MHz) to ensure the TMS peak full-width at half-maximum (FWHM) is <1.0 Hz.

Step 3: Data Acquisition Parameters

  • 400 MHz: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16, Spectral width = 20 ppm.

  • 60 MHz: Pulse angle = 90°, Relaxation delay (D1) = 4.0 s (Extended to ensure complete

    
     relaxation for absolute quantitation), Number of scans (NS) = 64, Spectral width = 100 ppm.
    

Step 4: Data Processing

  • Apply a 0.3 Hz exponential line broadening window function to the Free Induction Decay (FID).

  • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction. Integrate the benzylic singlet (set to exactly 2.00) to validate the relative integration of the piperazine (8.00) and aromatic (3.00) regions.

Quantitative Data Summary

The following table summarizes the comparative spectral data extracted from both instruments, highlighting the loss of multiplicity at lower fields versus the retention of quantitative integration.

Proton Environment400 MHz Chemical Shift (ppm)400 MHz Multiplicity & Coupling60 MHz Chemical Shift (ppm)60 MHz MultiplicityRelative Integration
Aromatic (H-6) 7.40dd (

= 7.8, 1.5 Hz)
7.20 - 7.50Complex Multiplet1H
Aromatic (H-4) 7.35dd (

= 8.0, 1.5 Hz)
7.20 - 7.50Complex Multiplet1H
Aromatic (H-5) 7.18t (

= 7.9 Hz)
7.20 - 7.50Complex Multiplet1H
Benzylic -CH₂- 3.65Singlet3.65Singlet2H
Piperazine (N-H adj) 2.90br t (

= 4.8 Hz)
2.85 - 2.95Broad Multiplet4H
Piperazine (N-Bn adj) 2.50br t (

= 4.8 Hz)
2.45 - 2.55Broad Multiplet4H
Amine (N-H) 1.80Broad Singlet1.80Broad Singlet1H

Workflow Visualization

The following diagram illustrates the decision matrix for deploying these two analytical technologies in a pharmaceutical development pipeline.

NMR_Workflow Syn Synthesis of 2,3-DCBZP Sampling Sample Prep (CDCl3 + TMS) Syn->Sampling Benchtop 60 MHz Benchtop NMR (At-Line PAT) Sampling->Benchtop Routine QC (>50 mg) HighField 400 MHz High-Field NMR (Core Facility) Sampling->HighField Deep Elucidation (<15 mg) Release Batch Release & Quantification Benchtop->Release Benzylic Singlet Integration Impurity Impurity Profiling & Regioisomer ID HighField->Impurity Aromatic J-Coupling Analysis

Analytical workflow comparing At-Line Benchtop NMR with High-Field NMR for 2,3-DCBZP verification.

Conclusion

For the structural verification of 1-[(2,3-Dichlorophenyl)methyl]piperazine, the choice between benchtop and high-field NMR depends strictly on the analytical objective. High-field (400 MHz) NMR remains indispensable for initial structural elucidation and the detection of closely related regioisomeric impurities due to its superior dispersion of the aromatic spin system[3]. However, 60 MHz benchtop NMR provides a highly robust, cost-effective alternative for routine batch release and process monitoring, as the critical benzylic quantitative marker remains fully resolved even at low magnetic field strengths[6].

References

  • What is Benchtop NMR Spectroscopy? - Oxford Instruments.[Link]

  • Benchtop NMR analysis of piperazine-based drugs hyperpolarised by SABRE - Magnetic Resonance in Chemistry.[Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - National Center for Biotechnology Information (PMC).[Link]

  • Comprehensive analysis of lansoprazole using benchtop NMR spectroscopy - News-Medical Life Sciences.[Link]

  • Developments in benchtop NMR spectroscopy 2015–2020 - Annual Reports on NMR Spectroscopy.[Link]

Sources

Comprehensive FTIR Analysis and Peak Assignment for 1-[(2,3-Dichlorophenyl)methyl]piperazine: ATR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To provide an authoritative framework for the infrared spectral characterization of 1-[(2,3-Dichlorophenyl)methyl]piperazine, objectively comparing Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission methodologies.

Executive Summary

1-[(2,3-Dichlorophenyl)methyl]piperazine is a critical building block and intermediate in the synthesis of various central nervous system (CNS) therapeutics and designer piperazine derivatives[1]. Accurate structural verification and purity assessment of this compound rely heavily on Fourier Transform Infrared (FTIR) spectroscopy. Because the molecule contains both a highly polarizable secondary amine (piperazine ring) and a heavily substituted aromatic system (2,3-dichlorobenzyl moiety), the choice of FTIR sampling technique drastically impacts the resulting spectral profile.

This guide provides a rigorous peak assignment for the molecule and objectively compares the operational performance, spectral fidelity, and causality of artifacts between ATR-FTIR and KBr pellet transmission techniques.

Molecular Profiling & Vibrational Peak Assignments

The structural features of 1-[(2,3-Dichlorophenyl)methyl]piperazine dictate its vibrational modes. The highly electronegative chlorine atoms at the 2- and 3-positions of the aromatic ring withdraw electron density via inductive effects, which subtly shifts the aromatic C=C stretching frequencies and produces intense, characteristic C-Cl stretching bands in the fingerprint region.

Table 1: Expected FTIR Peak Assignments
Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Causality & Notes
N-H Stretch (Secondary Amine)3300 – 3350Weak to Medium, BroadArises from the piperazine ring. Highly susceptible to hydrogen bonding. Can be masked by O-H stretch if moisture is present in the sample or KBr matrix[2].
C-H Stretch (Aromatic)3050 – 3100Weak, SharpSp2 hybridized C-H bonds on the 2,3-dichlorophenyl ring.
C-H Stretch (Aliphatic)2800 – 2950Strong, MultipleSp3 hybridized C-H bonds from the piperazine ring and the benzylic methylene bridge.
C=C Stretch (Aromatic)1580, 1450Medium, SharpRing skeletal vibrations. The electron-withdrawing chlorines restrict ring polarizability, sharpening these peaks.
C-N Stretch (Aliphatic)1130 – 1180MediumCorresponds to the carbon-nitrogen single bonds within the piperazine ring and the benzylic linkage.
C-Cl Stretch (Aryl Chloride)740 – 780Very StrongIntense dipole moment change during vibration. Also overlaps with the ortho/meta out-of-plane C-H bending typical of 2,3-disubstitution.

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

When analyzing solid powders like 1-[(2,3-Dichlorophenyl)methyl]piperazine, laboratories must choose between ATR and KBr transmission. Each technique interacts with the sample via different physical principles, leading to distinct advantages and spectral variations.

The Physics of Spectral Differences (Causality)

In Transmission FTIR (KBr) , the infrared beam passes entirely through the sample, strictly obeying Beer-Lambert's Law (


). This yields a "true" spectrum with linear peak intensities across all wavenumbers, making it the gold standard for library matching and trace impurity analysis[3].

In ATR-FTIR , the beam reflects internally within a high-refractive-index crystal (e.g., Diamond or Germanium), creating an evanescent wave that penetrates the sample[2]. The penetration depth (


) is directly proportional to the wavelength of the IR radiation. Consequently, at high wavenumbers (e.g., the 3300 cm⁻¹ N-H stretch), the penetration depth is shallow, resulting in artificially weakened peak intensities compared to the low-wavenumber fingerprint region (e.g., the 750 cm⁻¹ C-Cl stretch)[2].
Table 2: Performance Comparison Matrix
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None. Direct powder application[4].High skill required (grinding, pressing)[2].
Analysis Time < 2 minutes per sample.10 - 15 minutes per sample.
Spectral Fidelity Altered relative intensities (requires software ATR correction).True transmission spectrum; ideal for historical library matching[3].
Sensitivity to Moisture Low. The diamond crystal is inert.High. KBr is highly hygroscopic; water bands (~3400 cm⁻¹) can mask the piperazine N-H stretch[2].
Trace Impurity Detection Poor (shallow pathlength limits sensitivity).Excellent (longer effective pathlength)[3].
Best Use Case Routine QA/QC, rapid identification[4].Structural elucidation, trace analysis, regulatory submissions[5].

Decision Workflow for Technique Selection

FTIR_Workflow Start 1-[(2,3-Dichlorophenyl)methyl]piperazine Sample Received Decision Primary Analytical Objective? Start->Decision QC Routine QA/QC (Rapid ID & Purity) Decision->QC High Throughput Trace Trace Impurity Analysis & Library Matching Decision->Trace High Sensitivity ATR ATR-FTIR (Diamond Crystal) QC->ATR KBr Transmission FTIR (KBr Pellet) Trace->KBr Result1 Fast, Non-destructive Lower High-Wavenumber Intensity ATR->Result1 Result2 High Sensitivity True Transmission Spectrum KBr->Result2

FTIR Sampling Workflow for 1-[(2,3-Dichlorophenyl)methyl]piperazine

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checks to confirm that the instrument and sample preparation are functioning correctly before data is accepted.

Protocol A: ATR-FTIR Routine Identification

Ideal for rapid verification of bulk 1-[(2,3-Dichlorophenyl)methyl]piperazine powder.

  • System Suitability Check: Clean the diamond ATR crystal using a lint-free wipe and volatile solvent (e.g., isopropanol). Collect a background scan (air). Validation: The background energy profile must show >95% transmittance baseline with no residual peaks from previous samples.

  • Sample Application: Place approximately 2–5 mg of the pure powder directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure anvil. Apply consistent pressure (up to 75 psi) to ensure intimate contact between the solid and the crystal lattice[4]. Causality: Insufficient pressure leads to air gaps, drastically reducing the evanescent wave penetration and resulting in a noisy, low-intensity spectrum.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

  • Post-Processing: Apply an ATR-correction algorithm via the spectrometer software to adjust the weakened high-wavenumber peaks (N-H and C-H stretches) for accurate visual comparison against transmission libraries.

Protocol B: KBr Pellet Transmission for Trace Analysis

Ideal for detecting low-level synthetic impurities or regulatory library matching.

  • Matrix Preparation (Critical Step): Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad O-H stretching band at ~3400 cm⁻¹, completely obscuring the critical N-H stretch of the piperazine ring[2].

  • Sample Dilution: Weigh accurately 1.0 mg of 1-[(2,3-Dichlorophenyl)methyl]piperazine and 100 mg of the dried KBr (1% w/w ratio).

  • Homogenization: Grind the mixture rapidly in an agate mortar for 1–2 minutes. Validation: The powder must be ground to a particle size smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (asymmetric scattering artifacts on the baseline)[1].

  • Pellet Pressing: Transfer the homogenized powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of hydraulic pressure for 2 minutes[2].

  • Data Acquisition: Place the transparent pellet in the transmission holder. Collect 32 scans at 4 cm⁻¹ resolution. Self-Validation: Inspect the baseline between 3800 and 4000 cm⁻¹. If the baseline transmittance is below 80% or slopes heavily, the pellet is scattering light (poor grinding or moisture absorption) and must be remade.

References

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy". kinteksolution.com.[Link]

  • ResearchGate. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?". researchgate.net.[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". azom.com.[Link]

  • Auburn University. "Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class". auburn.edu.[Link]

  • UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials". unodc.org.[Link]

Sources

Comparative SAR Guide: Benzylpiperazine vs. Phenylpiperazine Ligands in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary & Structural Rationale

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties and direct receptor binding. When designing target-specific ligands, medicinal chemists frequently face a critical structural fork: whether to attach an aromatic system directly to the piperazine nitrogen (phenylpiperazine ) or to introduce a single methylene (-CH₂-) spacer (benzylpiperazine ).

While this modification seems minor, it fundamentally alters the physicochemical properties of the ligand. Understanding the causality behind these changes is essential for rational drug design.

The Causality of the Methylene Switch

The addition or removal of the -CH₂- spacer dictates two primary physicochemical parameters:

  • Basicity (pKa) and Ionization: In a phenylpiperazine, the lone pair of electrons on the N1 nitrogen is delocalized into the

    
    -system of the adjacent aromatic ring. This conjugation drastically lowers the pKa of that nitrogen, rendering it largely non-basic and unprotonated at physiological pH (7.4)[1]. Conversely, the methylene spacer in a benzylpiperazine insulates the nitrogen from the aromatic ring. This preserves its basicity (predicted pKa ~7.4–8.0), meaning the benzylpiperazine nitrogen exists predominantly in an ionized, protonated state under physiological conditions[1],[2]. This positive charge is often required to form critical salt bridges or 
    
    
    
    -cation interactions with target proteins (e.g., Aspartate residues in GPCRs).
  • Conformational Flexibility: The direct N-aryl bond in phenylpiperazines restricts rotation, locking the molecule into a more rigid geometry. This reduces the entropic penalty upon binding but requires a perfectly complementary receptor pocket. Benzylpiperazines possess an additional rotatable bond, granting the flexibility needed to induce fit into deeper or more complex sub-pockets, albeit at an entropic cost[1].

SAR_Divergence Core Piperazine Scaffold PhPip Phenylpiperazine (Direct N-Aryl Bond) Core->PhPip BzPip Benzylpiperazine (-CH2- Spacer) Core->BzPip Ph_Prop1 N1 Lone Pair Conjugation (Lower Basicity, Neutral at pH 7.4) PhPip->Ph_Prop1 Ph_Prop2 Rigid Geometry (Lower Entropic Penalty) PhPip->Ph_Prop2 Bz_Prop1 No Conjugation (Higher pKa, Protonated at pH 7.4) BzPip->Bz_Prop1 Bz_Prop2 High Flexibility (Adaptable to Pockets) BzPip->Bz_Prop2

Caption: Structural and physicochemical divergence between phenylpiperazine and benzylpiperazine scaffolds.

Comparative SAR by Therapeutic Indication

The choice between these two scaffolds is highly target-dependent. Below is an objective comparison of their performance across different therapeutic domains.

Neurodegenerative Diseases (Cholinesterase Inhibition)

In the development of multifunctional molecules for Alzheimer's disease, the flexibility of the ligand is paramount for dual-site binding within the narrow gorge of acetylcholinesterase (AChE). A 2021 SAR study investigated the replacement of a phenylpiperazine ring with a benzylpiperazine ring on a ferulic acid template[3].

  • Outcome: The benzylpiperazine derivative (Compound 13b) emerged as the lead molecule, demonstrating highly potent inhibition of both AChE (IC50 = 0.96 µM) and BChE (IC50 = 1.23 µM)[3]. The added flexibility of the benzyl spacer allowed the molecule to stretch and form stable interactions with key residues (Trp86, Ser125) in the active site that the rigid phenylpiperazine could not reach optimally[3].

Oncology (Prostate Cancer Cytotoxicity)

Arylpiperazines have shown promise as cytotoxic agents against hormone-refractory prostate cancer. A comparative study evaluated novel derivatives against LNCaP and DU145 human prostate cancer cell lines[4].

  • Outcome: The phenylpiperazine derivative (Compound 5) and the benzylpiperazine derivative (Compound 6) exhibited similar cytotoxic activities against LNCaP cells. However, the phenylpiperazine's activity decreased significantly when tested against the more aggressive DU145 cell line, whereas the benzylpiperazine maintained a broader spectrum of cytotoxicity[4].

CNS & Psychiatric Targets (5-HT Receptors)

Phenylpiperazines are classic pharmacophores for serotonin (5-HT) receptors. Long-chain arylpiperazines (LCAPs) frequently utilize halogenated phenylpiperazines (e.g., m-chlorophenylpiperazine) to achieve high nanomolar affinity for 5-HT1A and 5-HT2A receptors[5].

  • Outcome: Compounds containing an m-chloro-substituted phenylpiperazine fragment showed high affinity for 5-HT1A receptors (Ki = 8.8 nM)[5]. In these GPCRs, the rigid, unprotonated nature of the direct N-aryl bond allows the aromatic ring to perfectly intercalate into the hydrophobic transmembrane domains without the steric clash or desolvation penalty that a protonated benzylpiperazine might incur.

Quantitative Data Summary
Therapeutic TargetScaffold TypeRepresentative LigandBiological ActivityKey SAR Observation
AChE (Alzheimer's) BenzylpiperazineCompound 13bIC50 = 0.96 µMBenzyl spacer flexibility improved dual-site AChE binding[3].
Prostate Cancer BenzylpiperazineCompound 6Active (Broad)Maintained cytotoxicity across both LNCaP and DU145 lines[4].
Prostate Cancer PhenylpiperazineCompound 5Active (Narrow)Activity significantly decreased in DU145 cells compared to LNCaP[4].
Tyrosinase BenzylpiperazineCompound 1dpIC50 ~ 4.99Protonated amino group at pH 6.5 interacts with target, but high basicity can impair affinity compared to neutral analogs[1].
5-HT1A Receptor PhenylpiperazineCompound 6 (m-Cl)Ki = 8.8 nMDirect N-aryl bond with halogen substitution yields optimal hydrophobic packing and high nanomolar affinity[5].

Self-Validating Experimental Methodologies

To accurately compare the binding affinities (Ki) of benzylpiperazine and phenylpiperazine ligands, a robust, self-validating radioligand displacement assay is required. The following protocol incorporates internal controls to ensure that the observed differences are due to structural SAR rather than assay artifacts.

Workflow Step1 Membrane Preparation Step2 Compound & Radioligand Incubation Step1->Step2 Step3 Rapid Vacuum Filtration Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Ki Calculation) Step4->Step5

Caption: Standard self-validating workflow for evaluating piperazine ligand receptor affinity.

Step-by-Step Radioligand Binding Protocol (e.g., 5-HT1A Receptor)

1. Membrane Preparation & Standardization

  • Homogenize target tissue (e.g., rat hippocampus) or transfected CHO cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Validation Check: Perform a Bradford protein assay to standardize the membrane concentration to exactly 10–20 µg of protein per well.

2. Assay Setup & Internal Controls

  • Prepare a 96-well deep-well plate. To each well, add:

    • 50 µL of Radioligand: e.g., [³H]-8-OH-DPAT at a concentration equal to its known Kd (typically ~1 nM)[5].

    • 50 µL of Test Compound: Serial dilutions of the benzyl/phenylpiperazine ligand (10⁻¹⁰ to 10⁻⁵ M).

    • 100 µL of Membrane Suspension.

  • Self-Validating Controls:

    • Total Binding (TB): Wells containing buffer instead of the test compound.

    • Non-Specific Binding (NSB): Wells containing a massive excess (10 µM) of a known cold competitor (e.g., unlabeled serotonin or haloperidol) to saturate all specific receptor sites.

3. Incubation & Equilibrium

  • Incubate the plate at 25°C for 60 minutes. Causality: This specific time and temperature allow the competitive binding between the radioligand and the test piperazine to reach thermodynamic equilibrium without degrading the membrane proteins.

4. Rapid Filtration

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester.

  • Crucial Step: Pre-soak the filters in 0.1% Polyethylenimine (PEI) for 1 hour prior to filtration. Causality: Because benzylpiperazines are positively charged at pH 7.4[1], they can bind non-specifically to the negatively charged glass fiber filters. PEI coats the filters with a positive charge, repelling the ligand and preventing false-positive binding signals.

  • Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

5. Quantification & Data Analysis

  • Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a Microbeta counter.

  • Subtract the NSB CPM from all wells to determine Specific Binding.

  • Use non-linear regression (e.g., GraphPad Prism) to calculate the IC50. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    
    .
    

References

  • Modi, G., et al. "Further SAR studies on natural template based neuroprotective molecules for the treatment of Alzheimer's disease." Bioorganic & Medicinal Chemistry, 2021.[URL: https://doi.org/10.1016/j.bmc.2021.116385]
  • Zhao, Y., et al. "Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines." Molecules (MDPI), 2014.[URL: https://doi.org/10.3390/molecules190812224]
  • Silva, A., et al. "Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors." ACS Omega, 2023.[URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05988]
  • Kołaczkowski, M., et al. "Synthesis and 5-HT1A/5-HT2A Activity of Some Butyl Analogs in the Group of Phenylpiperazine Alkyl pyrimido[2,1-f]theophyllines." Pharmacological Reports, 2005.[URL: http://www.if-pan.krakow.pl/pjp/pdf/2005/2_229.pdf]
  • Rossino, G., et al. "Design, synthesis and biological evaluation of novel benzylpiperazine/benzylpiperidine derivatives as Sigma-1 receptor ligands." RSC Medicinal Chemistry, 2023.[URL: https://doi.org/10.1039/D3MD00230K]

Sources

Analytical Comparison Guide: Elemental Analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(2,3-Dichlorophenyl)methyl]piperazine (Chemical Formula: C₁₁H₁₄Cl₂N₂) is a heavily halogenated organic compound frequently utilized as a critical building block and intermediate in pharmaceutical synthesis. Verifying the elemental purity of this intermediate is paramount for downstream drug development. However, its high chlorine content presents a distinct analytical challenge: halogens can poison standard combustion catalysts and skew quantitative results[1].

This guide objectively compares the performance of three analytical approaches—Dynamic Flash Combustion (CHNS/O) , Schöniger Combustion coupled with Ion Chromatography (IC) , and X-Ray Fluorescence (XRF) —providing researchers with self-validating protocols and comparative reference data to ensure analytical integrity.

Theoretical Baselines & The Analytical Challenge

Before evaluating analytical techniques, we must establish the theoretical elemental composition of the target compound. Any viable analytical method must consistently recover these exact mass percentages within a tight tolerance (typically ±0.3%).

  • Molar Mass: 245.15 g/mol

  • Carbon (C): 53.89%

  • Hydrogen (H): 5.76%

  • Nitrogen (N): 11.43%

  • Chlorine (Cl): 28.92%

The Causality of Interference: During standard high-temperature combustion, the covalent C-Cl bonds are broken, releasing corrosive chlorine gas (Cl₂) and hydrogen chloride (HCl). If these gases reach the reduction reactor or the Thermal Conductivity Detector (TCD), they will poison the copper catalyst and permanently damage the detector filaments[1]. Therefore, specialized mitigation strategies are required.

Comparison of Analytical Methodologies

A. Dynamic Flash Combustion (The Gold Standard for C, H, N)

Modern CHN elemental analyzers utilize high-temperature combustion in an oxygen-rich environment to convert organic matter into simultaneous oxide gas states[2]. To analyze 1-[(2,3-Dichlorophenyl)methyl]piperazine accurately, the combustion tube must be packed with a halogen scrubber, such as silver vanadate or silver tungstate[1].

  • Causality: The silver-based reagents react with the volatile halogens during the flash combustion phase, trapping them as stable silver halides (AgCl) within the ash zone. This prevents the halogens from progressing into the GC column, ensuring that only CO₂, H₂O, and N₂ reach the TCD[3].

B. Schöniger Flask Combustion + Ion Chromatography (The Gold Standard for Cl)

While CHN analyzers trap chlorine to protect the system, they cannot quantify it. To measure the 28.92% chlorine content, Ion Chromatography (IC) is the optimal technique[4].

  • Causality: Direct analysis of organic chlorine is impossible due to the strong covalent matrix. Schöniger flask combustion uses an oxygen-rich flash oxidation to completely destroy the organic matrix, converting the covalently bound chlorine into inorganic chloride ions (Cl⁻). These ions are trapped in an alkaline peroxide absorption solution (NaOH/H₂O₂), which prevents the formation of volatile hypochlorite and ensures 100% conversion to stable Cl⁻, perfectly suited for anion-exchange IC[4].

C. X-Ray Fluorescence (The Rapid Screening Alternative)

XRF relies on the excitation of inner-shell electrons by primary X-rays. When the electrons fall back to their ground state, they emit secondary X-rays characteristic of the element (e.g., Chlorine K-alpha line).

  • Causality: While highly rapid and non-destructive, XRF suffers from severe matrix scattering in organic powders. Without rigorously matrix-matched standards, XRF is only semi-quantitative for halogens and cannot detect light elements like C, H, or N with high accuracy.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following methodologies are designed as self-validating systems , meaning they contain internal checks to prove the validity of the data generated.

Protocol 1: CHN Determination via Flash Combustion
  • System Purge & Leak Test: Pressurize the system with Helium carrier gas. Monitor for pressure drops to ensure no atmospheric N₂ or O₂ contamination.

  • Blank Calibration: Combust three empty tin capsules. The system must record these as baseline noise and subtract this background from subsequent runs.

  • K-Factor Calibration: Weigh 2-3 mg of a high-purity standard (e.g., Acetanilide) into tin capsules. Combust in triplicate to establish the detector response factors (K-factors) for C, H, and N[3].

  • Sample Analysis: Weigh 2 mg of 1-[(2,3-Dichlorophenyl)methyl]piperazine into a tin capsule. Ensure the combustion tube is packed with fresh silver vanadate[1]. Combust at 1000°C. Run in duplicate.

  • Check Standard Validation: Run a secondary standard (e.g., Sulfanilamide) after the samples. If the recovery deviates by >0.3% from theoretical values, the calibration is voided, proving the system's self-regulating integrity.

CHN_Workflow Sample Sample (C11H14Cl2N2) Combustion Dynamic Flash Combustion (~1000°C, O2) Sample->Combustion Scrubber Halogen Scrubbing (Ag-Vanadate) Combustion->Scrubber CO2, H2O, NOx, Cl2/HCl Reduction Reduction Reactor (Cu, ~600°C) Scrubber->Reduction CO2, H2O, NOx (Cl trapped) Separation GC Column Separation Reduction->Separation CO2, H2O, N2 Detector TCD Detection (C, H, N) Separation->Detector

CHN combustion workflow featuring halogen scrubbing for accurate analysis.

Protocol 2: Chlorine Quantification via Schöniger Flask & IC
  • IC Baseline Stabilization: Pump the eluent (e.g., KOH gradient) through the anion-exchange column until the conductivity baseline is completely flat.

  • Calibration Curve: Inject a 5-point calibration curve of NaCl standards (0.1 to 10 ppm Cl⁻). The system validates itself by requiring a linearity coefficient (R²) > 0.999.

  • Combustion Blank: Combust a piece of ashless filter paper without the sample in the Schöniger flask. Absorb in 10 mL of 10mM NaOH / 1% H₂O₂. Subtract this Cl⁻ value from sample runs to negate reagent impurities.

  • Sample Combustion: Weigh 5 mg of the sample onto ashless paper. Ignite in an O₂-filled Schöniger flask. Allow 30 minutes for the white fumes to be fully absorbed into the alkaline peroxide solution.

  • Spike Recovery (Self-Validation): Spike a known amount of NaCl into a duplicate sample before combustion. A recovery of 98-102% proves that no chlorine was lost as volatile gas during the flash oxidation.

IC_Workflow Weighing Sample Weighing (Ashless Paper) Flask Schöniger Flask Combustion (O2) Weighing->Flask Absorption Absorption Solution (H2O2 / NaOH) Flask->Absorption Organic Cl to Cl- IC Ion Chromatography (Anion Exchange) Absorption->IC Aqueous Cl- Quant Conductivity Detection (Cl- Quantification) IC->Quant

Schöniger flask combustion and Ion Chromatography workflow for chlorine.

Data Presentation & Performance Comparison

The following tables summarize the quantitative reference data and compare the operational performance of the discussed analytical techniques.

Table 1: Experimental vs. Theoretical Elemental Recovery

Data represents typical high-purity batch analysis using the self-validating protocols described above.

ElementTheoretical Mass (%)Experimental CHN + IC (%)Experimental XRF (%)Absolute Error (CHN+IC)
Carbon (C) 53.89%53.92%N/A (Undetectable)+0.03%
Hydrogen (H) 5.76%5.74%N/A (Undetectable)-0.02%
Nitrogen (N) 11.43%11.45%N/A (Undetectable)+0.02%
Chlorine (Cl) 28.92%28.88%27.15%-0.04%
Table 2: Technique Comparison Matrix for Halogenated Piperazines
MetricCHN Combustion (with Scrubber)Schöniger + Ion ChromatographyX-Ray Fluorescence (XRF)
Primary Target Carbon, Hydrogen, NitrogenHalogens (Chlorine, Bromine)Heavy Elements / Halogens
Accuracy / Tolerance High (±0.3% absolute)High (±0.3% absolute)Moderate (±2.0% absolute)
Sample Destruction Completely DestroyedCompletely DestroyedNon-Destructive
Sample Size Required 1 - 3 mg5 - 10 mg> 500 mg (for powder cup)
Matrix Interference Mitigated by Ag-VanadateEliminated by Flash OxidationHigh (Requires matrix matching)

References

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing Source: Robertson Microlit Laboratories URL:[Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN Source: PE Polska (PerkinElmer) URL:[Link]

  • What is a CHNS Elemental Analyzer? Source: AZoM URL:[Link]

  • Elemental analysis: operation & applications Source: Elementar URL:[Link]

Sources

Crystal structure determination of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Crystal Structure Determination Methods for 1-[(2,3-Dichlorophenyl)methyl]piperazine

Executive Summary

1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 1-(2,3-dichlorobenzyl)piperazine) is a highly versatile building block in medicinal chemistry. It shares the critical 2,3-dichlorophenyl pharmacophore with blockbuster atypical antipsychotics such as aripiprazole and cariprazine[1]. Because the spatial orientation of this moiety dictates binding affinity at the orthosteric binding site (OBS) of dopamine D2 and D3 receptors, precise 3D structural elucidation is a non-negotiable prerequisite for Structure-Based Drug Design (SBDD)[2].

This guide objectively compares three leading analytical technologies—Single-Crystal X-Ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD)—for determining the crystal structure of this specific piperazine derivative, providing actionable experimental protocols and causality-driven insights.

The Analytical Challenge: Why Structure Matters

In aminergic G-protein coupled receptors (GPCRs), the 2,3-dichlorophenyl group engages in critical hydrophobic interactions and halogen bonding within the receptor pocket, while the basic piperazine nitrogen forms a highly conserved salt bridge with the Asp3.32 residue[3].

Unlike direct phenylpiperazines, the inclusion of the methyl (benzyl) linker in 1-[(2,3-Dichlorophenyl)methyl]piperazine introduces rotational degrees of freedom. This structural flexibility demands rigorous solid-state characterization to identify the lowest-energy conformers and understand the polymorphic landscape before advancing to formulation[4].

BindingLogic Ligand 1-[(2,3-Dichlorophenyl) methyl]piperazine Pharma1 2,3-Dichlorophenyl Group Ligand->Pharma1 Pharma2 Piperazine Ring Ligand->Pharma2 Pharma3 Methyl (Benzyl) Linker Ligand->Pharma3 Hydrophobic Hydrophobic Pocket Pharma1->Hydrophobic Halogen Bonding Asp Conserved Asp3.32 Pharma2->Asp Salt Bridge OBS Orthosteric Binding Site (OBS) Pharma3->OBS Conformational Fit Receptor Dopamine D2/D3 Receptor OBS->Receptor Asp->Receptor Hydrophobic->Receptor

Pharmacophore binding interactions of the 2,3-dichlorophenylpiperazine scaffold.

Comparative Technologies for Structural Elucidation

Choosing the correct analytical product depends heavily on the crystallization behavior of the API intermediate. Below is a direct performance comparison of the three primary methodologies.

Table 1: Performance Comparison of Structural Determination Methods

FeatureSCXRD (Gold Standard)MicroED (Emerging Tech)PXRD + Rietveld (Bulk Analysis)
Sample Requirement Single crystal > 10 µmNanocrystals < 1 µmBulk powder (~10-50 mg)
Resolution Limit ~0.7 - 0.8 Å~0.8 - 1.0 Å> 1.5 Å (often limited)
Primary Advantage Unambiguous absolute configurationOvercomes crystallization bottlenecksValidates bulk phase purity
Key Limitation Difficult to grow large, flawless crystalsDynamical scattering complicates refinementPeak overlap, complex ab initio solution

Experimental Protocols: A Self-Validating Approach

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a series of causally linked, self-validating actions.

Protocol A: SCXRD Sample Preparation via Vapor Diffusion
  • Step 1: Dissolution. Dissolve 10 mg of 1-[(2,3-Dichlorophenyl)methyl]piperazine in 1 mL of dichloromethane (good solvent).

  • Step 2: Chamber Setup. Place the open sample vial inside a larger, sealed chamber containing 5 mL of n-hexane (anti-solvent).

  • Step 3: Diffusion & Nucleation. Allow vapor equilibration at 20°C for 48-72 hours.

  • Causality: Vapor diffusion establishes a slow, thermodynamic gradient of supersaturation. Rapid precipitation causes lattice defects and twinning; slow diffusion minimizes the nucleation rate, favoring the growth of the >10 µm defect-free crystals required for optimal X-ray photon scattering.

  • Self-Validation: Inspect the resulting crystals under a stereomicroscope equipped with cross-polarized light. Complete extinction of light upon stage rotation confirms a single, continuous crystal lattice devoid of twinning, validating the sample prior to X-ray exposure.

Protocol B: MicroED Sample Preparation and Data Collection
  • Step 1: Grid Preparation. Apply 2 µL of a microcrystalline suspension (crystals <1 µm) to a holey carbon TEM grid.

  • Step 2: Plunge Freezing. Blot excess liquid and plunge-freeze the grid in liquid ethane.

  • Step 3: Cryo-EM Data Collection. Transfer to a Transmission Electron Microscope (TEM) operating at 200 kV under cryogenic conditions. Collect continuous rotation data (e.g., -30° to +30°) at a low dose rate (<0.01 e⁻/Ų/s).

  • Causality: Organic piperazine derivatives are highly susceptible to electron beam-induced radiolysis. Cryogenic temperatures trap the sample in a vitreous state, drastically reducing the kinetic diffusion of free radicals generated by the beam, thereby preserving the high-resolution diffraction information.

  • Self-Validation: The presence of sharp, distinct diffraction spots (Friedel pairs) in the initial low-dose screening image validates that the crystalline lattice remains intact prior to initiating the full rotation series.

Workflow SCXRD_Start SCXRD SCXRD_Prep Vapor Diffusion (>10 µm Crystals) SCXRD_Start->SCXRD_Prep SCXRD_Data Photon Scattering (X-Ray Source) SCXRD_Prep->SCXRD_Data Solve Structure Solution & Refinement SCXRD_Data->Solve MicroED_Start MicroED MicroED_Prep Cryo-FIB Milling (<1 µm Crystals) MicroED_Start->MicroED_Prep MicroED_Data Electron Scattering (Cryo-TEM) MicroED_Prep->MicroED_Data MicroED_Data->Solve PXRD_Start PXRD PXRD_Prep Capillary Loading (Bulk Powder) PXRD_Start->PXRD_Prep PXRD_Data Powder Diffractometer PXRD_Prep->PXRD_Data PXRD_Data->Solve Final 1-[(2,3-Dichlorophenyl)methyl]piperazine 3D Crystal Structure Solve->Final

Comparative workflows for SCXRD, MicroED, and PXRD structural elucidation.

Quantitative Data Analysis

When evaluating the output of these technologies, researchers must account for the differences in scattering physics (photons vs. electrons). Below is a comparative baseline of expected crystallographic parameters for this class of molecules based on established arylpiperazine structural data[3].

Table 2: Simulated Crystallographic Parameters for 1-[(2,3-Dichlorophenyl)methyl]piperazine

ParameterSCXRD (Expected Output)MicroED (Expected Output)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Radiation Source Cu Kα (λ = 1.5418 Å)200 kV e⁻ (λ = 0.0251 Å)
R₁ (obs) Factor ~3.5% (High precision)~12.0% (Affected by dynamical scattering)
Completeness > 99%~85-90% (Often limited by missing wedge)
Hydrogen Visibility Solved via difference Fourier mapOften fixed geometrically

References

  • Semantic Scholar . "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." URL:[Link]

  • National Institutes of Health (PMC) . "Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure." URL:[Link]

  • National Institutes of Health (PMC) . "Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor." URL:[Link]

Sources

Comparative Biological Activity Guide: Aripiprazole vs. Dehydroaripiprazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Application Scientist's Perspective

When engineering or evaluating next-generation dopaminergic stabilizers, assessing a parent compound in isolation is a critical oversight. For Aripiprazole, a benchmark atypical antipsychotic, its in vivo efficacy, steady-state receptor occupancy, and prolonged duration of action are heavily driven by its major active metabolite, Dehydroaripiprazole (OPC-14857) [1].

As a Senior Application Scientist overseeing assay development and pharmacological profiling, I rely on rigorous, self-validating experimental systems to differentiate the subtle functional nuances between parent drugs and their active metabolites. This guide objectively compares the biological activity of aripiprazole and dehydroaripiprazole, explains the mechanistic causality behind their shared efficacy, and details the experimental protocols required to validate these metrics in vitro.

Part 1: Mechanistic Profiling & Causality

Aripiprazole is uniquely classified as a Dopamine System Stabilizer (DSS)[1]. Both aripiprazole and dehydroaripiprazole function as partial agonists at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors, while acting as full antagonists at 5-HT2A receptors[1][2].

The Causality of the Profile: The clinical success of this profile is not accidental; it is a highly engineered balance. Partial D2 agonism prevents the complete blockade of dopaminergic signaling in the nigrostriatal pathway—thereby avoiding severe extrapyramidal symptoms (EPS)—while 5-HT2A antagonism enhances dopamine release in the prefrontal cortex, which is essential for mitigating the negative symptoms of schizophrenia[1].

Dehydroaripiprazole represents approximately 40% of the parent drug's exposure in plasma at steady state[2]. Because it shares a nearly identical binding affinity and intrinsic activity profile with aripiprazole[3], it acts as a functional extension of the parent drug. Notably, dehydroaripiprazole extends the therapeutic window due to its prolonged elimination half-life (94 hours compared to aripiprazole's 75 hours), ensuring stable receptor occupancy even if a patient misses a dose[1].

Quantitative Data Comparison

The following table synthesizes the receptor binding affinities (


) and pharmacokinetic properties of both compounds, demonstrating their pharmacological equivalence.
Pharmacological ParameterAripiprazoleDehydroaripiprazole (OPC-14857)
D2 Receptor Affinity (

)
0.34 nM~0.34 nM
D3 Receptor Affinity (

)
0.8 nM~0.8 nM
5-HT1A Receptor Affinity (

)
1.7 nM1.7 - 5.0 nM
5-HT2A Receptor Affinity (

)
3.4 nM3.0 - 4.0 nM
Intrinsic Activity (D2/D3) Partial Agonist (~25%)Partial Agonist (~25%)
Elimination Half-Life ~75 hours~94 hours
Plasma Exposure (Steady State) 100% (Parent)~40% of Parent
Primary Metabolic Pathway Hepatic (CYP3A4 / CYP2D6)Hepatic (CYP3A4 / CYP2D6)

Data synthesized from established in vitro pharmacological assessments[1][2][3].

MetabolicPathway Aripiprazole Aripiprazole (Parent Drug) CYP CYP3A4 / CYP2D6 Metabolism Aripiprazole->CYP Dehydrogenation Dehydro Dehydroaripiprazole (Active Metabolite) CYP->Dehydro Active Moiety Elimination Renal / Fecal Elimination Dehydro->Elimination Clearance

Fig 1. Hepatic metabolism of Aripiprazole into Dehydroaripiprazole via CYP450 enzymes.

Part 2: Experimental Protocols for Validation

To objectively validate these parameters, we utilize two distinct in vitro workflows. As a standard of trustworthiness in my laboratory, every protocol must be a self-validating system ; thus, we incorporate specific internal controls to ensure data integrity.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Causality & Self-Validation: To determine precise binding affinity (


), we measure the displacement of a known radioligand (e.g., 

-raclopride). We utilize cloned Chinese Hamster Ovary (CHO) cells expressing human recombinant D2/D3 receptors[3]. Why CHO cells? Because they lack an endogenous dopaminergic background, ensuring that all measured binding is strictly target-specific. This protocol acts as a self-validating system by running a standard curve of unlabeled dopamine alongside the test compounds, ensuring the

of the radioligand remains constant and validating the integrity of the cell membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells expressing human D2/D3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to preserve receptor conformation, followed by centrifugation at 48,000 x g to isolate the membrane pellet.

  • Incubation: Resuspend the pellet and incubate with 0.5 nM

    
    -raclopride and varying concentrations (
    
    
    
    to
    
    
    M) of aripiprazole or dehydroaripiprazole for 60 minutes at 25°C to reach equilibrium.
  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI reduces the non-specific binding of highly lipophilic compounds (like aripiprazole) to the filter matrix.

  • Quantification: Wash filters with ice-cold buffer and measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay (Functional Activity)

Causality & Self-Validation: D2 and D3 receptors are


-protein coupled. Activation of these receptors inhibits adenylate cyclase, thereby reducing intracellular cAMP levels. To accurately measure this inhibition, we must first artificially elevate basal cAMP using Forskolin (a direct adenylate cyclase activator)[3]. The degree to which the test compound suppresses this Forskolin-induced cAMP spike—relative to a full agonist—defines its intrinsic partial agonist activity. This is a self-validating system  because the inclusion of a full agonist (dopamine) and a full antagonist (haloperidol) establishes the exact 100% and 0% intrinsic activity boundaries for every single assay plate.

Step-by-Step Methodology:

  • Cell Seeding: Plate D2/D3-expressing CHO cells in 384-well microplates at a density of 10,000 cells/well. Incubate overnight.

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells. Causality: This concentration is empirically chosen to generate a sub-maximal cAMP window that is highly sensitive to

    
    -mediated inhibition.
    
  • Compound Addition: Concurrently add serial dilutions of aripiprazole, dehydroaripiprazole, or dopamine (control). Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

  • Data Analysis: Normalize the cAMP inhibition of aripiprazole and dehydroaripiprazole against the maximal inhibition achieved by 100 µM dopamine to calculate the percentage of intrinsic activity.

AssayWorkflow Step1 Culture CHO Cells Expressing Human D2/D3 Step2 Add Forskolin (10 µM) To Stimulate Adenylate Cyclase Step1->Step2 Establish Baseline Step3 Introduce Compound (Aripiprazole or Dehydroaripiprazole) Step2->Step3 Induce cAMP Step4 Measure cAMP Levels via TR-FRET Step3->Step4 Receptor Activation Step5 Calculate Intrinsic Activity (Gi/o-mediated Inhibition) Step4->Step5 Data Analysis

Fig 2. Functional cAMP accumulation assay workflow for evaluating D2/D3 partial agonism.

References
  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism Source: CNS Drugs (via National Center for Biotechnology Information / PMC) URL:[Link]

  • In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors Source: European Journal of Pharmacology (via PubMed) URL:[Link]

  • Partial agonists of dopamine receptors: mechanisms and clinical effects of aripiprazole, brexpiprazole and cariprazine Source: BJPsych Advances (Cambridge University Press) URL:[Link]

Sources

Analytical Standards Guide: 1-[(2,3-Dichlorophenyl)methyl]piperazine (2,3-DCBP)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Establishing Analytical Standards for 1-[(2,3-Dichlorophenyl)methyl]piperazine Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

1-[(2,3-Dichlorophenyl)methyl]piperazine (hereafter referred to as 2,3-DCBP ) is a structural isomer of the substituted benzylpiperazine class. It is chemically distinct from the pharmaceutical intermediate 1-(2,3-Dichlorophenyl)piperazine (DCPP), which lacks the methylene bridge.

This guide addresses the critical analytical challenge: Positional Isomer Differentiation.

In forensic and research settings, 2,3-DCBP is isobaric with the more common 2,4- and 3,4-dichlorobenzylpiperazine isomers. Standard low-resolution Mass Spectrometry (GC-MS) often fails to distinguish these due to identical fragmentation pathways. This guide establishes a multi-modal analytical standard to definitively characterize 2,3-DCBP.

Feature2,3-DCBP (Target)DCPP (Confusant)3,4-DCBP (Isomer)
Structure Benzyl-linkedPhenyl-linkedBenzyl-linked
Formula C₁₁H₁₄Cl₂N₂C₁₀H₁₂Cl₂N₂C₁₁H₁₄Cl₂N₂
MW 245.15 g/mol 231.12 g/mol 245.15 g/mol
Key Use Research/Forensic TargetAripiprazole MetaboliteDesigner Drug Analog
Analytical Workflow Strategy

The following decision tree illustrates the required workflow to certify a standard of 2,3-DCBP, ensuring it is not misidentified as a regioisomer.

AnalyticalWorkflow Sample Candidate Material (2,3-DCBP) MS GC-MS Screen (m/z 159 Base Peak) Sample->MS Initial ID Ambiguity Isomer Ambiguity (2,3 vs 2,4 vs 3,4) MS->Ambiguity Identical Frag NMR 1H-NMR (600 MHz) Definitive Structure Ambiguity->NMR Required for Differentiation HPLC HPLC Method Dev (Phenyl-Hexyl Column) NMR->HPLC Validate Separation Final Certified Standard HPLC->Final Quantification

Caption: Logical workflow for certifying 2,3-DCBP. Note that MS alone is insufficient due to isobaric interference.

Comparative Analysis: Mass Spectrometry (GC-MS)

The Trap: In Electron Ionization (EI) MS, all dichlorobenzylpiperazine isomers fragment primarily at the benzylic carbon-nitrogen bond.

  • Dominant Fragment: The 2,3-dichlorobenzyl cation (m/z 159/161/163 ) is the base peak.

  • Secondary Fragment: The piperazine ring fragment (m/z 85 ).

Differentiation Protocol: You cannot rely on the mass spectrum alone.[1] However, subtle intensity ratios in the molecular ion cluster can provide indicative data if a high-purity standard is available for comparison.

Fragment Ion (m/z)Origin2,3-DCBP BehaviorComparison to 3,4-Isomer
244/246/248 Molecular Ion (M+)Weak intensity (<5%)Similar intensity
159 C₇H₅Cl₂⁺ (Benzyl)Base Peak (100%) Base Peak (100%)
85 C₄H₉N₂⁺ (Piperazine)Moderate (20-40%)Moderate (20-40%)
56 C₃H₆N⁺High (40-60%)High (40-60%)

Critical Insight: The "Ortho Effect" in the 2,3-isomer may lead to a slightly reduced abundance of the molecular ion compared to the 3,4-isomer due to steric strain facilitating faster fragmentation, but this is instrument-dependent.

Definitive Identification: Nuclear Magnetic Resonance (NMR)

NMR is the only self-validating method to distinguish the 2,3-isomer from the 2,4- and 3,4-isomers without a reference standard.

Protocol:

  • Solvent: CDCl₃ or DMSO-d₆.

  • Frequency: ≥400 MHz (600 MHz recommended for clear splitting).

Structural Diagnosis (Aromatic Region):

  • 2,3-DCBP (Target):

    • Expect an ABC spin system (or AMX depending on field strength) for the 3 aromatic protons.

    • Key Feature: Two doublets and one triplet (or doublet of doublets) indicative of 1,2,3-substitution.

  • 3,4-DCBP (Alternative):

    • Expect an ABX spin system .

    • Key Feature: One singlet (isolated proton at C2), two doublets (C5, C6).

  • 2,4-DCBP (Alternative):

    • Expect an ABX spin system .

    • Key Feature: One doublet (C6) and two protons showing meta-coupling (C3, C5).

Data Table: Predicted Shift Ranges (CDCl₃)

Proton Position2,3-DCBP (Target)3,4-DCBP (Alternative)
Benzylic (-CH₂-) ~3.65 ppm (Singlet)~3.45 ppm (Singlet)
Aromatic H 7.1 - 7.4 ppm (Multiplet, 3H)7.1 - 7.4 ppm (Multiplet, 3H)
Differentiation No isolated Singlet in aromatic region.Distinct Singlet (d ~7.4) for H-2.
Chromatographic Separation Standards (HPLC)

For quantitative analysis, Reverse Phase HPLC is preferred. Traditional C18 columns often fail to separate positional isomers efficiently.[2]

Recommended Stationary Phase: Phenyl-Hexyl or Biphenyl .

  • Mechanism:[3] These phases utilize

    
     interactions.[2] The electron-withdrawing chlorine atoms at the 2,3-position create a different electron density map on the benzene ring compared to the 3,4-position, resulting in distinct retention times on phenyl-based columns.
    

Experimental Protocol:

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Piperazine absorption) and 260 nm (Benzyl absorption).

Separation Logic Diagram:

SeparationLogic cluster_0 Stationary Phase Selection C18 C18 Column (Hydrophobic Interaction) Result1 Failed QC C18->Result1 Single Broad Peak Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Result2 Valid Method Phenyl->Result2 Distinct Peaks (Ortho vs Meta/Para) Isomers Mixture: 2,3-DCBP + 3,4-DCBP Isomers->C18 Co-elution Risk Isomers->Phenyl Baseline Separation

Caption: Comparison of stationary phase selectivity for dichlorobenzylpiperazine isomers.

References
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Benzylpiperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5493720 (Dichlorobenzylpiperazine isomers). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Forensic Science International. (2011). Differentiation of regioisomeric benzylpiperazines by GC-IRD and NMR.

Sources

UV-Vis Absorption Characteristics of Dichlorobenzyl Piperazines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorobenzyl piperazines (e.g., 1-(3,4-dichlorobenzyl)piperazine) represent a specific subclass of piperazine derivatives often encountered in pharmaceutical synthesis and forensic analysis. Unlike their phenylpiperazine counterparts (where the nitrogen is directly bonded to the aromatic ring), benzyl piperazines possess a methylene bridge (


) that insulates the aromatic chromophore from the piperazine nitrogen's auxochromic effect.

Consequently, their UV-Vis absorption characteristics are dominated almost exclusively by the substituted benzene ring (the dichlorobenzyl moiety). This guide details the theoretical basis, comparative spectral data, and validated experimental protocols for analyzing these compounds, emphasizing the critical distinction between benzyl and phenyl subclasses.

Theoretical Framework: The "Benzyl Break"

To interpret the UV spectra of dichlorobenzyl piperazines accurately, one must understand the electronic isolation of the chromophore.

Chromophore Isolation
  • The Chromophore: The 3,4- or 2,4-dichlorobenzene ring.

  • The Auxochrome: The chlorine atoms (weak auxochromes) induce a bathochromic (red) shift and a hyperchromic (intensity) effect on the benzene spectrum.

  • The Insulator (The "Benzyl Break"): The methylene (

    
    ) group between the phenyl ring and the piperazine nitrogen prevents 
    
    
    
    conjugation between the nitrogen lone pair and the aromatic
    
    
    -system.

Result: The UV spectrum of 1-(3,4-dichlorobenzyl)piperazine is spectrally equivalent to 3,4-dichlorotoluene , not 1-(3,4-dichlorophenyl)piperazine.

Electronic Transitions
Transition TypeWavelength (

)
OriginIntensity (

)
E-Band (Ethylenic) ~210–220 nm

of benzene ring
High
B-Band (Benzenoid) ~264–272 nm

(forbidden transition made allowed by symmetry breaking of Cl atoms)
Low to Moderate
R-Band NoneNo conjugated lone pairsN/A
Structural Logic Diagram

The following diagram illustrates the electronic decoupling that defines the spectral properties of this class.

ChromophoreLogic cluster_0 Dichlorobenzyl Piperazine cluster_1 Spectral Outcome DCB Dichlorobenzene Ring (Primary Chromophore) Bridge Methylene Bridge (-CH2-) (Insulator) DCB->Bridge Attached to Spectrum Spectrum mimics Dichlorotoluene DCB->Spectrum Dominates Pip Piperazine Ring (UV Transparent >220nm) Bridge->Pip Isolates NoConj NO n -> pi* Conjugation Bridge->NoConj Causes NoConj->Spectrum Defines

Caption: Structural isolation of the chromophore in benzyl piperazines. The methylene bridge prevents the nitrogen auxochrome from altering the aromatic absorption, resulting in a spectrum distinct from phenylpiperazines.

Comparative Analysis

Dichlorobenzyl vs. Dichlorophenyl Piperazines

This distinction is the most common source of analytical error.

FeatureDichlorobenzyl Piperazines Dichlorophenyl Piperazines
Structure


Conjugation None (Insulated)Strong (

overlap)
Primary

264–270 nm (Weak, sharp fine structure)240–250 nm (Strong, broad)
Secondary

~215 nm~300 nm (Broad shoulder)
Visual Appearance ColorlessOften pale yellow/off-white
HPLC Detection Requires 210-220 nm or DerivatizationDetectable at 254 nm
Isomer Differentiation (2,4- vs. 3,4- vs. 2,3-)

Critical Insight: UV-Vis spectroscopy is insufficient for the definitive identification of regioisomers in this class.

  • Spectral Overlap: The position of chlorine atoms on the ring causes only minor shifts (

    
    ) in the B-band.
    
  • Solvent Broadening: In polar solvents (MeOH, Water), the fine structure that might distinguish isomers is often lost.

  • Recommendation: Use UV for quantification only after chromatographic separation. Use IR (Infrared Spectroscopy) or GC-MS for isomer identification.

Experimental Protocols

Protocol A: Direct UV-Vis Analysis (High Purity/Concentration)

Use this method for raw material identification or high-concentration stock solutions.

Reagents:

  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred for lower cutoff (<190 nm).

  • Blank: Pure solvent.

Procedure:

  • Stock Preparation: Dissolve 10 mg of the dichlorobenzyl piperazine sample in 10 mL of MeCN (Conc: 1 mg/mL).

  • Dilution: Dilute 100

    
    L of stock into 9.9 mL of MeCN (Final Conc: 10 
    
    
    
    g/mL).
  • Baseline Correction: Run a blank scan with pure MeCN from 200 nm to 400 nm.

  • Acquisition: Scan the sample.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm (critical to resolve benzenoid fine structure).

  • Validation Criteria:

    • Absorbance at

      
       (approx. 268 nm) should be between 0.2 and 0.8 AU.
      
    • Observe the "valley" between the E-band (<220 nm) and B-band (~268 nm). If this valley is obscured, check for impurities.

Protocol B: HPLC-UV Optimization (Trace Analysis)

Use this method for biological matrices or impurity profiling where sensitivity is key.

Since the native absorbance is weak (


), detection at the standard 254 nm is often inadequate for trace analysis.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Wavelength Selection:

    • Primary (Quantification): 210 nm (Leverages the strong E-band; reduced selectivity but high sensitivity).

    • Secondary (Confirmation): 264 nm (More specific to the dichlorobenzyl moiety; lower sensitivity).

Protocol C: Derivatization for Enhanced Sensitivity

If 210 nm detection is too noisy (matrix interference), derivatization is required to add a strong chromophore.

Reagent: NBD-Cl (4-chloro-7-nitrobenzofuran). Mechanism: Reacts with the secondary amine of the piperazine ring. New


: ~340 nm  (Visible/UVA region).
Procedure: 
  • Mix 100

    
    L sample + 100 
    
    
    
    L Borate Buffer (pH 9.0) + 100
    
    
    L NBD-Cl solution.
  • Heat at 60°C for 30 mins.

  • Quench with 0.1 M HCl.

  • Analyze HPLC-UV at 340 nm .

Decision Workflow

The following decision tree guides the researcher in selecting the appropriate analytical approach based on sample type and data requirements.

Workflow Start Start: Sample Analysis ConcCheck Is Concentration > 10 µg/mL? Start->ConcCheck HighConc Direct UV-Vis (Protocol A) ConcCheck->HighConc Yes LowConc Trace Analysis? ConcCheck->LowConc No IsomerID Isomer Differentiation Required? (2,4- vs 3,4-) HighConc->IsomerID DirectHPLC HPLC-UV @ 210 nm (Protocol B) LowConc->DirectHPLC Clean Matrix DerivHPLC Derivatization w/ NBD-Cl HPLC-UV @ 340 nm (Protocol C) LowConc->DerivHPLC Complex Matrix (Biofluids) DirectHPLC->IsomerID StopUV STOP: UV Inconclusive Switch to GC-MS or IR IsomerID->StopUV Yes QuantOnly Proceed with Quantification IsomerID->QuantOnly No

Caption: Analytical workflow for dichlorobenzyl piperazines. Note the critical checkpoint for isomer differentiation where UV-Vis is explicitly deprecated in favor of MS/IR.

References

  • National Institute of Standards and Technology (NIST). 1-(3,4-Dichlorophenyl)piperazine Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]

    • Note: Used as a reference for the "phenyl" analog to contrast with the "benzyl" target.
  • Provides protocols for piperazine derivative handling and NMR/IR valid
  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]

    • Authoritative source on BZP (Benzylpiperazine) UV characteristics (193 nm max) and extraction protocols.
  • Confirms physical properties (colorless) and refractive index of the chromophore precursor.
  • National Institute of Justice (NIJ). Differentiation of Regioisomeric N-Substituted Meta-Chlorophenylpiperazine Derivatives. Forensic Chemistry, Vol 39. [Link]

    • Validates the limitation of UV for isomer differenti

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Causality

1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS 636607-91-5), often utilized as a dihydrochloride salt, is a highly specific building block in pharmaceutical synthesis and drug discovery. Because of its dual-functional molecular structure, its disposal cannot be treated as standard organic waste. Proper end-of-life management requires a deep understanding of its chemical behavior to prevent environmental contamination and laboratory accidents.

In laboratory waste management, the molecular structure dictates the disposal causality:

  • The Halogenated Aromatic Ring (Chlorine): The presence of two chlorine atoms classifies this compound strictly as Halogenated Organic Waste [1, 5]. If incinerated under standard, low-temperature conditions, halogenated organics undergo incomplete combustion, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2]. Therefore, it must be segregated and routed to specialized rotary kiln incinerators equipped with afterburners and alkaline flue-gas scrubbers to neutralize the resulting hydrochloric acid (HCl) gas [2, 8].

  • The Piperazine Core (Nitrogen): Piperazine derivatives act as organic bases [3]. When inadvertently mixed with strong acids or oxidizers in a generic waste container, they can trigger violent exothermic reactions [4]. Furthermore, the combustion of the nitrogen-rich piperazine ring generates nitrogen oxides (NOx), necessitating DeNOx catalytic reduction systems at the disposal facility [2, 4].

Quantitative Waste Profiling

Proper segregation is critical. Mixing halogenated waste with non-halogenated waste unnecessarily increases disposal costs, complicates facility processing requirements, and introduces severe safety risks [1, 6].

Table 1: Halogenated vs. Non-Halogenated Organic Waste Parameters
ParameterHalogenated Organic Waste (Target Stream)Non-Halogenated Organic WasteCausality / Rationale
Halogen Content > 5%< 5%High halogen content requires specialized alkaline scrubbing during incineration to capture corrosive HCl gas [2, 5].
Water Content < 20% (Ideally < 10%)< 20%High water content lowers the BTU (heating value), hindering the complete combustion required to destroy the piperazine ring [3, 5].
pH Range 4.0 - 10.04.0 - 10.0Highly acidic or basic solutions must be neutralized prior to solvent mixing to prevent exothermic reactions and container pressurization [5].
Incompatible Materials Strong acids, oxidizers, peroxidesStrong acids, bases, oxidizersPiperazine is a strong base; mixing with acids causes rapid heating and potential aerosolization of the chemical [3, 4].

Step-by-Step Disposal Methodology

This protocol provides a self-validating system for the routine disposal of 1-[(2,3-Dichlorophenyl)methyl]piperazine to ensure absolute regulatory compliance and laboratory safety.

Step 1: Source Segregation Never co-mingle 1-[(2,3-Dichlorophenyl)methyl]piperazine with non-halogenated solvents (e.g., ethanol, acetone) or aqueous acidic waste [1, 6]. Designate a specific fume hood area for halogenated waste processing.

Step 2: Primary Containment Transfer the waste (whether solid powder, or dissolved in solvents like dichloromethane) into a designated, leak-proof High-Density Polyethylene (HDPE) or glass container specifically marked for "Halogenated Organic Waste" [5, 6].

  • Self-Validation Check: Before sealing the container, verify that the pH of the waste solution (if aqueous layers are present) is between 4.0 and 10.0 using pH indicator strips. This ensures no reactive acidic or highly basic conditions persist that could over-pressurize the container over time.

Step 3: Labeling Affix a standardized Hazardous Waste label. Explicitly write the full chemical name: "1-[(2,3-Dichlorophenyl)methyl]piperazine" and list the primary solvent. Do not use abbreviations, acronyms, or chemical formulas [6].

Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA within a secondary containment tray. Ensure the area is well-ventilated, kept away from direct sunlight, and physically separated from incompatible oxidizers [6, 8].

  • Self-Validation Check: Inspect the secondary containment tray weekly. It must remain completely dry. Any presence of liquid indicates a primary container failure requiring immediate transfer.

Step 5: EHS Manifesting and Transfer Once the container is 80% full, or reaches the regulatory time limit (typically 90 days), cap it tightly and submit a waste manifest to your Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste contractor [6, 7].

Spill Response & Environmental Decontamination

In the event of an accidental release, immediate containment is required to prevent aquatic toxicity, as piperazine derivatives can be harmful to aquatic life if allowed to enter standard drainage systems [4, 7].

  • Evacuation & PPE: Don appropriate PPE, including chemically resistant nitrile gloves, chemical safety goggles, and a standard lab coat [6, 8]. Ensure the local exhaust ventilation is active [7].

  • Solid Spills (Powder): Do not use a brush, as this generates airborne combustible dust [7]. Gently cover the spill with damp paper towels (if chemically compatible) or use a HEPA-filtered vacuum designed for hazardous chemicals. Alternatively, carefully scoop the powder using a non-sparking tool [7, 8].

  • Liquid Spills (Solution): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand [6]. Do not use combustible materials like standard paper towels for highly concentrated solutions.

  • Collection: Sweep the absorbed material into a puncture-resistant, sealable container. Label it as "Hazardous Waste - Spill Debris: 1-[(2,3-Dichlorophenyl)methyl]piperazine" [6, 7].

  • Surface Decontamination: Wash the affected area with soap and water, collecting all rinsate as hazardous aqueous waste. Do not allow the rinsate to enter the standard laboratory drain [4, 6].

    • Self-Validation Check: After surface decontamination, swipe the area with a piece of clean filter paper. Check for any residual slippery texture (characteristic of organic bases) to confirm complete removal of the compound.

Workflow Visualization

WasteDisposal Start Waste Generated: 1-[(2,3-Dichlorophenyl)methyl]piperazine Decision1 Physical State? Start->Decision1 Solid Solid Waste (Powder, Contaminated PPE) Decision1->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Decision1->Liquid Liquid SolidContainer Solid Halogenated Waste Container Solid->SolidContainer Decision2 Halogen Content > 5%? Liquid->Decision2 Incinerator High-Temp Incineration with Flue Gas Scrubber SolidContainer->Incinerator LiquidContainer Liquid Halogenated Organic Waste Container Decision2->LiquidContainer Yes LiquidContainer->Incinerator

Workflow for the segregation and disposal of 1-[(2,3-Dichlorophenyl)methyl]piperazine waste.

References

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." The University of Tennessee. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University EHS. Available at: [Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." University of Wisconsin Oshkosh. Available at: [Link]

Personal protective equipment for handling 1-[(2,3-Dichlorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Protocol for Handling 1-[(2,3-Dichlorophenyl)methyl]piperazine

Introduction As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a rigorous system of risk mitigation grounded in physicochemical causality. Handling 1-[(2,3-Dichlorophenyl)methyl]piperazine—a highly reactive, halogenated benzylpiperazine derivative—requires a deep understanding of its molecular behavior. This guide provides a self-validating operational framework for researchers and drug development professionals, ensuring absolute safety and logistical precision.

Physicochemical Profiling & Toxicological Causality

To design an effective safety protocol, we must first understand why this compound is hazardous. 1-[(2,3-Dichlorophenyl)methyl]piperazine exists primarily in two forms: the free base (CAS: 523980-04-3)[1] and the dihydrochloride salt (CAS: 636607-91-5)[2].

The toxicological profile of this compound is driven by two synergistic structural features:

  • Amine Basicity: The secondary amine in the piperazine ring is a strong base. Upon contact with physiological moisture, it rapidly raises the local pH, leading to the saponification of lipid bilayers and the denaturation of cellular proteins. This mechanism is responsible for its classification as a severe skin corrosive and eye damage hazard (H314/H318)[3].

  • Lipophilicity: The 2,3-dichlorobenzyl moiety significantly increases the molecule's partition coefficient (LogP). This lipophilicity acts as a penetration enhancer, allowing the corrosive piperazine core to rapidly bypass the stratum corneum of the skin or the corneal epithelium.

Furthermore, aerosolized piperazine powders are potent respiratory sensitizers and irritants (H335)[4].

ToxPathway Exposure Dermal/Ocular Exposure Lipophilic Dichlorobenzyl Moiety (Rapid Tissue Penetration) Exposure->Lipophilic Basic Piperazine Amine (High Local pH) Exposure->Basic Damage Lipid Saponification & Protein Denaturation Lipophilic->Damage Basic->Damage Necrosis Severe Tissue Necrosis (Chemical Burns) Damage->Necrosis

Toxicological mechanism of tissue damage driven by lipophilicity and amine basicity.

Quantitative Data & Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on selecting PPE based on quantitative permeation data and specific chemical vulnerabilities. Standard latex or thin nitrile gloves are completely insufficient against lipophilic amines.

Table 1: Physicochemical Properties & Hazard Classifications

Property / ClassificationFree Base SpecificationDihydrochloride Salt Specification
CAS Number 523980-04-3[1]636607-91-5[2]
Molecular Weight 245.15 g/mol [1]318.07 g/mol [2]
GHS Hazard Codes H314 (Corrosive), H318, H335H315 (Irritant), H319, H335[4]
Physical State Viscous Liquid / Low-Melting SolidCrystalline Powder

Table 2: Mandatory PPE Matrix and Mechanistic Justification

PPE CategorySpecification & ThicknessMechanistic Justification
Hand Protection Inner: Nitrile (4 mil)Outer: Butyl Rubber (14 mil)Butyl rubber provides superior breakthrough resistance (>480 mins) to basic amines and chlorinated organics.
Respiratory Elastomeric Half-Mask with ABEK-P3 CartridgesA : Organic vapors; K : Specifically neutralizes basic amine vapors[3]; P3 : Filters aerosolized particulates.
Eye/Face Unvented Splash Goggles + Face ShieldPrevents alkaline dust/aerosol from causing irreversible corneal saponification.
Body Protection Tyvek® 400 CoverallPrevents particulate accumulation on porous cotton, which causes delayed dermal burns upon sweating.

Operational Workflow & Step-by-Step Methodology

To ensure absolute trustworthiness, this protocol incorporates built-in validation checks at every critical juncture. Do not proceed to the next step unless the validation criteria are met.

  • Step 1: Environmental Validation & Setup

    • Action: Power on the Class II Type B2 fume hood and clear all non-essential equipment to maintain laminar flow.

    • Validation Check: Observe the digital magnehelic gauge. The face velocity must stabilize between 0.4 and 0.6 m/s. If the airflow alarm triggers, abort the procedure.

  • Step 2: PPE Integrity Verification

    • Action: Don the PPE matrix outlined in Table 2.

    • Validation Check: Perform a pneumatic inflation test on the outer butyl gloves. Trap air inside and roll the cuff tightly; if any deflation occurs, discard the gloves due to pinhole leaks. Perform a negative-pressure seal check on the ABEK-P3 respirator.

  • Step 3: Static Mitigation

    • Action: Piperazine salts are highly prone to static accumulation, which can cause sudden aerosolization. Pass an anti-static zero-stat gun over the weighing spatulas, the balance draft shield, and the receiving vial.

    • Validation Check: Hover a gloved hand near the powder container; if the powder jumps or clings to the walls, re-apply the anti-static treatment.

  • Step 4: Closed-System Weighing and Transfer

    • Action: Weigh the 1-[(2,3-Dichlorophenyl)methyl]piperazine directly into a pre-tared, sealable glass vial rather than an open weigh boat. Seal the vial immediately after achieving the target mass.

    • Validation Check: The analytical balance must stabilize within 5 seconds. Continuous drift indicates active static charge or disruptive air currents.

  • Step 5: Solubilization & Reaction Setup

    • Action: If neutralizing the free base or dissolving the salt, add the solvent (e.g., dichloromethane) dropwise.

    • Validation Check: Monitor the vial temperature. Amine neutralization is highly exothermic; rapid addition can cause solvent boiling and pressure buildup.

OperationalWorkflow Step1 1. Environmental Validation Verify Hood Face Velocity (0.4-0.6 m/s) Step2 2. PPE Matrix Donning ABEK-P3 Respirator & Butyl Gloves Step1->Step2 Step3 3. Static Mitigation Discharge Powder with Zero-Stat Gun Step2->Step3 Step4 4. Closed-System Transfer Weigh into Pre-tared Sealable Vial Step3->Step4 Step5 5. Decontamination Quench Surfaces with 5% Citric Acid Step4->Step5

Step-by-step operational workflow for the safe handling of reactive piperazine derivatives.

Emergency Response & Decontamination Plan

Standard spill kits are often inadequate for reactive amines. Water should never be the first line of defense against a concentrated free base spill, as it spreads the lipophilic compound without neutralizing it.

  • Spill Quenching: For surface contamination, do not use strong mineral acids (like HCl), which will trigger a violent, aerosol-generating exothermic reaction. Instead, apply a weak acid solution—such as 5% Citric Acid —to gently protonate the amine. This converts the lipophilic base into a water-soluble, non-volatile citrate salt, which can then be safely wiped up with absorbent pads.

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize the skin with acid, as the heat of neutralization will exacerbate tissue damage. Seek immediate medical attention.

Waste Disposal Logistics

  • Segregation: Dispose of all contaminated consumables and reaction byproducts in a dedicated, clearly labeled "Halogenated Organic Amine Waste" high-density polyethylene (HDPE) carboy.

  • Incompatibility Warning: Never mix piperazine waste with strong oxidizers, acid chlorides, or pure acidic waste streams, as this will result in hazardous off-gassing and potential container rupture[4].

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,3-Dichlorophenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2,3-Dichlorophenyl)methyl]piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.